molecular formula C16H18N4O2 B15575217 BI 689648

BI 689648

Cat. No.: B15575217
M. Wt: 298.34 g/mol
InChI Key: DJFDCVNQDFICKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BI 689648 is a useful research compound. Its molecular formula is C16H18N4O2 and its molecular weight is 298.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-[5-(methoxymethyl)pyridin-3-yl]-3,4-dihydro-2H-1,8-naphthyridine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-22-10-11-5-13(8-18-7-11)14-6-12-3-2-4-20(16(17)21)15(12)19-9-14/h5-9H,2-4,10H2,1H3,(H2,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFDCVNQDFICKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CN=C1)C2=CC3=C(N=C2)N(CCC3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

BI 689648: A Technical Overview of its Mechanism of Action as a Highly Selective Aldosterone Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 689648 is a novel and potent small molecule inhibitor of aldosterone (B195564) synthase (AS), also known as cytochrome P450 11B2 (CYP11B2). This enzyme is the key catalyst in the final steps of aldosterone biosynthesis in the zona glomerulosa of the adrenal cortex. Elevated aldosterone levels are implicated in a range of cardiovascular and renal diseases, making aldosterone synthase a compelling therapeutic target. This compound has demonstrated high selectivity for aldosterone synthase over the closely related cortisol synthase (CYP11B1), a critical feature for minimizing off-target effects on the essential stress hormone, cortisol. This document provides a detailed technical guide on the mechanism of action of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant pathways and workflows.

Core Mechanism of Action

This compound exerts its pharmacological effect by directly and selectively inhibiting the enzymatic activity of aldosterone synthase (CYP11B2). This enzyme is responsible for the conversion of 11-deoxycorticosterone to aldosterone. By blocking this crucial step, this compound effectively reduces the production of aldosterone. The high selectivity of this compound for CYP11B2 over CYP11B1 is a key characteristic, ensuring that the production of cortisol, a vital glucocorticoid, is not significantly compromised at therapeutic concentrations. This selectivity is crucial for a favorable safety profile, as inhibition of cortisol synthesis can lead to serious adverse effects.

Quantitative Data

The following tables summarize the key quantitative data for this compound and comparator compounds from in vitro and in vivo studies.

Table 1: In Vitro Enzyme Inhibition [1][2]

CompoundAldosterone Synthase (CYP11B2) IC50 (nM)Cortisol Synthase (CYP11B1) IC50 (nM)Selectivity (CYP11B1 IC50 / CYP11B2 IC50)
This compound 2300150-fold
FAD28639040-fold
LCI69910808-fold

Table 2: In Vivo Pharmacokinetics in Cynomolgus Monkeys [1][2]

CompoundDose (oral)Peak Plasma Concentration (Cmax)
This compound 5 mg/kg~500 nM

Signaling Pathway

The following diagram illustrates the position of this compound within the Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE (Lungs, Kidneys) Adrenal_Cortex Adrenal Cortex (Zona Glomerulosa) Angiotensin_II->Adrenal_Cortex stimulates Aldosterone_Synthase Aldosterone Synthase (CYP11B2) Aldosterone Aldosterone Aldosterone_Synthase->Aldosterone produces BI_689648 This compound BI_689648->Aldosterone_Synthase inhibits Kidney Kidney Aldosterone->Kidney acts on Na_H2O_Retention Na+ and H2O Retention, K+ Excretion Kidney->Na_H2O_Retention Blood_Pressure Increased Blood Pressure Na_H2O_Retention->Blood_Pressure in_vitro_workflow Preparation Prepare Adrenal Gland Homogenates (Source of CYP11B2 and CYP11B1) Incubation Incubate Homogenates with Substrate (11-Deoxycorticosterone for CYP11B2, or 11-Deoxycortisol for CYP11B1) and varying concentrations of this compound Preparation->Incubation Quenching Quench Reaction (e.g., with acetonitrile) Incubation->Quenching Analysis Analyze Product Formation (Aldosterone or Cortisol) by LC-MS/MS Quenching->Analysis Calculation Calculate IC50 Values Analysis->Calculation in_vivo_workflow Acclimatization Acclimatize Cynomolgus Monkeys to study conditions Dosing Administer this compound (or vehicle control) orally Acclimatization->Dosing ACTH_Challenge Administer ACTH to stimulate adrenal steroidogenesis Dosing->ACTH_Challenge Blood_Sampling Collect Blood Samples at multiple time points ACTH_Challenge->Blood_Sampling Analysis Measure Plasma Concentrations of Aldosterone, Cortisol, and this compound using LC-MS/MS Blood_Sampling->Analysis Evaluation Evaluate the effect of this compound on ACTH-stimulated hormone levels Analysis->Evaluation

References

BI 689648: A Technical Guide to a Highly Selective Aldosterone Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI 689648 is a novel and highly selective, orally active inhibitor of aldosterone (B195564) synthase (AS), also known as cytochrome P450 11B2 (CYP11B2).[1][2] This enzyme is responsible for the final and rate-limiting step in the biosynthesis of aldosterone, a mineralocorticoid hormone central to the regulation of blood pressure and electrolyte balance.[1] Dysregulation of aldosterone production is implicated in various cardiometabolic diseases, making aldosterone synthase a compelling therapeutic target.[1] this compound has demonstrated superior selectivity for aldosterone synthase over the closely related cortisol synthase (CS), or cytochrome P450 11B1 (CYP11B1), which is a critical advantage for minimizing off-target effects on cortisol production.[1][2] This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental protocols.

Introduction

Aldosterone, a key component of the renin-angiotensin-aldosterone system (RAAS), plays a vital role in maintaining cardiovascular homeostasis. However, excessive aldosterone levels can lead to a range of pathological conditions, including hypertension, heart failure, and renal disease.[1] While mineralocorticoid receptor (MR) antagonists are clinically available, they can be associated with side effects such as hyperkalemia and gynecomastia. Direct inhibition of aldosterone synthesis presents an alternative and potentially more targeted therapeutic strategy.

The development of selective aldosterone synthase inhibitors has been challenging due to the high sequence homology (93%) between aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1).[1][2] Non-selective inhibition can disrupt the hypothalamic-pituitary-adrenal (HPA) axis and lead to serious adverse effects. This compound has emerged as a promising candidate with a significantly improved selectivity profile compared to earlier-generation inhibitors.[1][2]

Chemical and Physical Properties

PropertyValue
IUPAC Name 6-(5-(methoxymethyl)pyridin-3-yl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxamide
CAS Number 1633009-87-6
Molecular Formula C16H18N4O2
Molecular Weight 298.34 g/mol

Mechanism of Action

This compound is a potent and selective inhibitor of aldosterone synthase (CYP11B2).[1] This enzyme catalyzes the conversion of 11-deoxycorticosterone to aldosterone in the adrenal cortex. By inhibiting CYP11B2, this compound directly reduces the production of aldosterone.

Signaling Pathway

The following diagram illustrates the terminal steps of the steroidogenesis pathway, highlighting the point of action for this compound.

G cluster_mito Mitochondria cluster_er Endoplasmic Reticulum Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD DOC 11-Deoxycorticosterone Progesterone->DOC CYP21A2 Corticosterone Corticosterone DOC->Corticosterone CYP11B2 (11β-hydroxylase activity) Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 (18-oxidase activity) Pregnenolone_ER Pregnenolone Hydroxyprogesterone 17α-Hydroxyprogesterone Pregnenolone_ER->Hydroxyprogesterone CYP17A1 Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol CYP21A2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 BI689648 This compound BI689648->DOC Inhibits

Figure 1. Steroidogenesis pathway and the inhibitory action of this compound.

Quantitative Data

In Vitro Potency and Selectivity

The inhibitory activity of this compound against aldosterone synthase (AS) and cortisol synthase (CS) was compared with other known inhibitors.[1][2]

CompoundAldosterone Synthase (CYP11B2) IC50 (nM)Cortisol Synthase (CYP11B1) IC50 (nM)Selectivity (CS/AS)
This compound 2300150-fold
FAD286 39030-fold
LCI699 10808-fold
In Vivo Pharmacokinetics and Selectivity in Cynomolgus Monkeys
ParameterValue
Oral Dose 5 mg/kg
Peak Plasma Concentration (Cmax) ~500 nM
In Vivo Selectivity vs. FAD286 and LCI699 >20-fold more selective

Experimental Protocols

In Vitro Aldosterone Synthase Inhibition Assay

This protocol is based on methodologies using the human adrenocortical carcinoma cell line NCI-H295R, which expresses the key enzymes for steroidogenesis.[2][3]

Objective: To determine the in vitro potency and selectivity of this compound by measuring its inhibitory effect on aldosterone and cortisol production.

Materials:

  • NCI-H295R cells (ATCC CRL-2128)

  • DMEM/F12 medium supplemented with serum and antibiotics

  • This compound and other test compounds

  • Angiotensin II or other stimulants (e.g., forskolin)

  • ELISA kits for aldosterone and cortisol or LC-MS/MS system

Procedure:

  • Cell Culture: Culture NCI-H295R cells in a humidified incubator at 37°C and 5% CO2.

  • Plating: Seed cells in 24- or 96-well plates and allow them to adhere and grow to a desired confluency.

  • Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or other test compounds.

  • Stimulation: After a pre-incubation period with the inhibitor, add a stimulant such as angiotensin II to induce steroidogenesis.

  • Incubation: Incubate the cells for a defined period (e.g., 24-48 hours).

  • Supernatant Collection: Collect the cell culture supernatant for hormone analysis.

  • Hormone Quantification: Measure the concentrations of aldosterone and cortisol in the supernatant using validated ELISA kits or by LC-MS/MS.

  • Data Analysis: Calculate the IC50 values for the inhibition of aldosterone and cortisol production by fitting the data to a dose-response curve.

G cluster_workflow In Vitro Assay Workflow Start Start Culture Culture NCI-H295R cells Start->Culture Plate Plate cells in multi-well plates Culture->Plate Treat Add this compound at various concentrations Plate->Treat Stimulate Stimulate with Angiotensin II Treat->Stimulate Incubate Incubate for 24-48 hours Stimulate->Incubate Collect Collect supernatant Incubate->Collect Quantify Quantify Aldosterone and Cortisol (ELISA/LC-MS) Collect->Quantify Analyze Calculate IC50 values Quantify->Analyze End End Analyze->End

Figure 2. Experimental workflow for the in vitro aldosterone synthase inhibition assay.
In Vivo ACTH Challenge Model in Cynomolgus Monkeys

This protocol is a generalized procedure based on descriptions of in vivo studies with aldosterone synthase inhibitors.[1][4]

Objective: To assess the in vivo efficacy and selectivity of this compound in a non-human primate model.

Materials:

  • Cynomolgus monkeys

  • This compound formulated for oral administration

  • Adrenocorticotropic hormone (ACTH)

  • Blood collection supplies

  • Analytical methods for quantifying plasma concentrations of this compound, aldosterone, and cortisol.

Procedure:

  • Acclimatization: Acclimate the animals to the experimental conditions.

  • Dosing: Administer a single oral dose of this compound (e.g., 5 mg/kg) or vehicle control to the monkeys.

  • ACTH Challenge: At a specified time post-dosing, administer an intravenous bolus of ACTH to stimulate adrenal steroid production.

  • Blood Sampling: Collect blood samples at baseline (pre-dose and pre-ACTH) and at multiple time points after the ACTH challenge.

  • Plasma Separation: Process the blood samples to obtain plasma.

  • Bioanalysis:

    • Analyze plasma samples to determine the concentrations of this compound to assess its pharmacokinetic profile.

    • Measure plasma aldosterone and cortisol concentrations to evaluate the pharmacodynamic effects of the inhibitor.

  • Data Analysis: Compare the aldosterone and cortisol responses to the ACTH challenge in the this compound-treated group versus the vehicle control group to determine the in vivo inhibitory effects and selectivity.

G cluster_workflow In Vivo ACTH Challenge Workflow Start Start Acclimate Acclimate Cynomolgus Monkeys Start->Acclimate Baseline Collect baseline blood sample Acclimate->Baseline Dose Administer oral this compound Baseline->Dose ACTH Administer intravenous ACTH Dose->ACTH Sampling Collect blood samples at time points ACTH->Sampling Process Process blood to plasma Sampling->Process Analyze_PK Analyze plasma for this compound (PK) Process->Analyze_PK Analyze_PD Analyze plasma for Aldosterone and Cortisol (PD) Process->Analyze_PD Data Analyze and compare hormone responses Analyze_PK->Data Analyze_PD->Data End End Data->End

References

BI 689648: A Technical Guide to a Highly Selective Aldosterone Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI 689648 is a potent and highly selective, non-steroidal inhibitor of aldosterone (B195564) synthase (AS), also known as cytochrome P450 11B2 (CYP11B2). This enzyme is responsible for the terminal steps of aldosterone biosynthesis in the adrenal cortex. Due to its crucial role in regulating blood pressure and electrolyte balance, aldosterone synthase is a key therapeutic target for cardiovascular and renal diseases. This compound has demonstrated remarkable selectivity for aldosterone synthase over the closely related cortisol synthase (CS), or CYP11B1, an enzyme essential for cortisol production. This high selectivity profile minimizes the risk of disrupting the hypothalamic-pituitary-adrenal (HPA) axis, a significant challenge with less selective inhibitors. This technical guide provides a comprehensive overview of this compound, including its target protein, mechanism of action, quantitative data, experimental protocols, and relevant signaling pathways.

Target Protein and Mechanism of Action

The primary target of this compound is Aldosterone Synthase (AS) , or CYP11B2 [1][2]. This mitochondrial enzyme catalyzes the final three steps in the conversion of 11-deoxycorticosterone to aldosterone. The high degree of homology (93% sequence identity) between aldosterone synthase and cortisol synthase (CYP11B1) has historically made the development of selective inhibitors challenging[1][2].

This compound acts as a competitive inhibitor of aldosterone synthase, effectively blocking the production of aldosterone. This leads to a reduction in circulating aldosterone levels, thereby mitigating its downstream effects on sodium and water retention, and blood pressure.

Quantitative Data

The potency and selectivity of this compound have been characterized in both in vitro and in vivo studies. The following tables summarize the key quantitative data for this compound and comparator compounds.

Table 1: In Vitro Inhibition of Aldosterone Synthase (AS) and Cortisol Synthase (CS)

CompoundAldosterone Synthase (CYP11B2) IC50 (nM)Cortisol Synthase (CYP11B1) IC50 (nM)Selectivity (CS IC50 / AS IC50)
This compound 2[1][2]300[1][2]150-fold[1][2]
FAD2863[1]90[1]30-fold[1]
LCI69910[1]80[1]8-fold[1]

Table 2: In Vivo Efficacy in Cynomolgus Monkeys

CompoundAldosterone EC50 (nM)
This compound 2[3]

Signaling Pathway

This compound intervenes in the final steps of the steroidogenesis pathway, specifically inhibiting the synthesis of aldosterone. The following diagram illustrates the adrenal steroid biosynthesis pathway and the point of inhibition by this compound.

cluster_enzymes Enzymatic Conversions Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DOC 11-Deoxycorticosterone Progesterone->DOC Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol Corticosterone Corticosterone DOC->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone Cortisol Cortisol Deoxycortisol->Cortisol CYP11A1 CYP11A1 Three_beta_HSD 3β-HSD CYP21A2_1 CYP21A2 CYP11B2 Aldosterone Synthase (CYP11B2) CYP11B1 Cortisol Synthase (CYP11B1) BI689648 This compound BI689648->CYP11B2

Aldosterone and Cortisol Synthesis Pathway Inhibition by this compound.

Experimental Protocols

In Vitro Aldosterone Synthase (CYP11B2) Inhibition Assay

This protocol describes a representative method for determining the in vitro potency of this compound using cynomolgus monkey adrenal homogenates.

Objective: To determine the IC50 value of this compound for the inhibition of aldosterone synthase.

Materials:

  • Cynomolgus monkey adrenal tissue

  • Homogenization buffer (e.g., Tris-HCl with sucrose (B13894) and EDTA)

  • This compound stock solution (in DMSO)

  • Corticosterone (substrate)

  • NADPH regenerating system

  • 96-well plates

  • LC-MS/MS system for aldosterone quantification

Procedure:

  • Prepare Adrenal Homogenate: Homogenize cynomolgus monkey adrenal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove cellular debris. The resulting supernatant contains the microsomal fraction with CYP11B2.

  • Compound Dilution: Prepare a serial dilution of this compound in an appropriate buffer.

  • Reaction Setup: In a 96-well plate, add the adrenal homogenate, NADPH regenerating system, and the diluted this compound or vehicle (DMSO).

  • Initiate Reaction: Add the substrate, corticosterone, to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction: Terminate the reaction by adding a quenching solution (e.g., acetonitrile).

  • Quantification: Analyze the formation of aldosterone in each well using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

start Start homogenate Prepare Adrenal Homogenate start->homogenate dilution Prepare this compound Serial Dilution start->dilution reaction Set up Reaction in 96-well Plate homogenate->reaction dilution->reaction initiate Add Substrate (Corticosterone) reaction->initiate incubate Incubate at 37°C initiate->incubate stop Stop Reaction incubate->stop quantify Quantify Aldosterone (LC-MS/MS) stop->quantify analyze Calculate IC50 quantify->analyze end End analyze->end

In Vitro CYP11B2 Inhibition Assay Workflow.
In Vivo ACTH Challenge Model in Cynomolgus Monkeys

This protocol outlines a method to assess the in vivo efficacy and selectivity of this compound in a non-human primate model.

Objective: To evaluate the effect of this compound on ACTH-stimulated aldosterone and cortisol levels in cynomolgus monkeys.

Animals:

  • Conscious, chair-restrained or free-moving male cynomolgus monkeys.

Materials:

  • This compound formulation for oral administration

  • Adrenocorticotropic hormone (ACTH) (e.g., Synacthen or Cortrosyn)

  • Blood collection supplies

  • LC-MS/MS system for steroid hormone quantification

Procedure:

  • Acclimatization: Acclimatize the monkeys to the experimental procedures to minimize stress.

  • Baseline Blood Sample: Collect a baseline blood sample (t=0).

  • Compound Administration: Administer a single oral dose of this compound or vehicle. Doses can range from 0.003 to 10 mg/kg[3].

  • ACTH Challenge: At a specified time post-dose (e.g., 1 hour), administer an intramuscular or intravenous injection of ACTH.

  • Post-ACTH Blood Sampling: Collect blood samples at various time points after the ACTH challenge (e.g., 15, 30, 60, 120 minutes) to capture the peak steroid response[3].

  • Plasma Separation: Process the blood samples to obtain plasma.

  • Steroid Quantification: Analyze plasma concentrations of aldosterone, cortisol, and their precursors (e.g., 11-deoxycorticosterone, 11-deoxycortisol) using a validated LC-MS/MS method.

  • Data Analysis: Compare the ACTH-stimulated steroid levels in the this compound-treated groups to the vehicle-treated group to determine the extent of aldosterone suppression and the effect on cortisol.

start Start acclimatize Acclimatize Monkeys start->acclimatize baseline Collect Baseline Blood Sample (t=0) acclimatize->baseline administer Administer this compound or Vehicle (Oral) baseline->administer acth Administer ACTH (IM or IV) administer->acth sampling Collect Post-ACTH Blood Samples acth->sampling plasma Separate Plasma sampling->plasma quantify Quantify Steroid Levels (LC-MS/MS) plasma->quantify analyze Analyze Data quantify->analyze end End analyze->end

In Vivo ACTH Challenge Experimental Workflow.

Conclusion

This compound is a highly potent and selective inhibitor of aldosterone synthase with a promising preclinical profile. Its ability to significantly reduce aldosterone levels without impacting cortisol synthesis addresses a critical challenge in the development of this class of drugs. The data presented in this technical guide highlight the potential of this compound as a valuable research tool and a candidate for further clinical development in the management of diseases associated with elevated aldosterone levels. The detailed experimental protocols provide a foundation for researchers to further investigate the pharmacological properties of this and similar compounds.

References

BI 689648: A Technical Overview of a Highly Selective Aldosterone Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI 689648 is a novel and highly selective, non-steroidal inhibitor of aldosterone (B195564) synthase (AS), also known as cytochrome P450 11B2 (CYP11B2). Aldosterone, a mineralocorticoid hormone, plays a critical role in the regulation of blood pressure and electrolyte balance. However, excessive aldosterone levels are implicated in the pathophysiology of various cardiovascular and renal diseases, including hypertension, heart failure, and chronic kidney disease (CKD).[1] The inhibition of aldosterone synthase presents a targeted therapeutic approach to reduce aldosterone production directly, offering a potential alternative to mineralocorticoid receptor antagonists (MRAs). The development of selective AS inhibitors has been challenging due to the high sequence homology (93%) between aldosterone synthase and cortisol synthase (CS), or CYP11B1.[1] this compound was specifically designed to overcome this challenge, demonstrating high selectivity for AS over CS. While this compound itself has not progressed to human clinical trials, the insights gained from its preclinical development have paved the way for the clinical investigation of its close successor, BI 690517 (vicadrostat). This document provides a comprehensive technical overview of the preclinical data for this compound and the clinical findings for BI 690517.

Core Data Summary

Preclinical Data: this compound

The preclinical evaluation of this compound focused on its in vitro potency and selectivity, as well as its in vivo efficacy and pharmacokinetics in non-human primates.

ParameterValueSpecies/SystemReference
In Vitro IC50 (AS) 2 nMRecombinant Aldosterone Synthase[1][2][3]
In Vitro IC50 (CS) 300 nMRecombinant Cortisol Synthase[1][2][3]
In Vitro Selectivity (CS/AS) 150-fold-[1][2][3]
In Vivo Selectivity >20-fold vs. FAD286 and LCI699Cynomolgus Monkey (ACTH Challenge)[1][2][3]
Peak Plasma Concentration (Cmax) ~500 nMCynomolgus Monkey[1][2][3]
Oral Dose for Cmax 5 mg/kgCynomolgus Monkey[1][2][3]
Clinical Data: BI 690517 (Vicadrostat) - Phase II Study in Chronic Kidney Disease (NCT05182840)

BI 690517, a close analogue of this compound, has been evaluated in clinical trials for patients with chronic kidney disease. The following table summarizes key efficacy and safety data from a Phase II study.[4][5][6][7][8][9][10][11][12][13]

Efficacy: Change in Urine Albumin-to-Creatinine Ratio (UACR) at Week 14 [6][7][8]

Treatment GroupPlacebo-Corrected Change in UACR95% Confidence Interval
BI 690517 (3mg) without Empagliflozin (B1684318) -20.3%-38.6% to 3.4%
BI 690517 (10mg) without Empagliflozin -37.4%-52.2% to -18.2%
BI 690517 (20mg) without Empagliflozin -34.9%-50.7% to -14.0%
BI 690517 (3mg) with Empagliflozin -9.4%-27.1% to 12.7%
BI 690517 (10mg) with Empagliflozin -39.5%-51.8% to -24.0%
BI 690517 (20mg) with Empagliflozin -33.2%-46.5% to -16.8%

Safety: Key Adverse Events [7][8][11]

Adverse EventBI 690517 (pooled doses)Placebo
Hyperkalemia 10-18% (dose-dependent)6%
Adrenal Insufficiency 2%1%

Experimental Protocols

In Vitro Aldosterone and Cortisol Synthase Inhibition Assay (General Methodology)

A specific, detailed protocol for this compound is not publicly available. However, a general method for assessing the in vitro inhibition of aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1) typically involves the following steps:

  • Enzyme Source: Recombinant human CYP11B2 and CYP11B1 enzymes are expressed in a suitable host system, such as V79 cells or are prepared from human adrenocortical carcinoma cells (NCI-H295R).[14][15][16]

  • Substrate Incubation: The enzymes are incubated with their respective substrates. For CYP11B2, 11-deoxycorticosterone is used, and for CYP11B1, 11-deoxycortisol is the substrate.

  • Inhibitor Addition: A range of concentrations of the test compound (e.g., this compound) is added to the incubation mixture.

  • Reaction Termination: The enzymatic reaction is stopped after a defined period.

  • Product Quantification: The amount of product formed (aldosterone for CYP11B2 and cortisol for CYP11B1) is quantified using a sensitive analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[17]

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Adrenocorticotropic Hormone (ACTH) Challenge Model in Cynomolgus Monkeys (General Methodology)

The in vivo selectivity of aldosterone synthase inhibitors is often assessed using an ACTH challenge model in non-human primates, as the rodent and human enzymes have low homology.[1][3] A general protocol is as follows:

  • Animal Model: Male cynomolgus monkeys are typically used for these studies.

  • Drug Administration: The test compound (e.g., this compound) is administered orally at various doses.

  • ACTH Stimulation: At a specified time after drug administration, a bolus of ACTH is administered intravenously to stimulate the adrenal production of both aldosterone and cortisol.[18]

  • Blood Sampling: Blood samples are collected at multiple time points before and after ACTH administration.

  • Hormone Analysis: Plasma concentrations of aldosterone, cortisol, and their precursors are measured using methods like LC-MS/MS.[19]

  • Selectivity Assessment: The dose-dependent inhibition of aldosterone production is compared to the effect on cortisol production to determine the in vivo selectivity of the inhibitor.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Inhibition Site of this compound Action Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE ACE ACE (in Lungs) Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex Aldosterone Aldosterone Adrenal_Cortex->Aldosterone Aldosterone Synthase Aldosterone_Synthase Aldosterone Synthase (CYP11B2) Kidney Kidney Aldosterone->Kidney Na+ & H2O Retention Increased_BP Increased Blood Pressure Kidney->Increased_BP BI689648 This compound BI689648->Aldosterone_Synthase Inhibition

Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

G cluster_Workflow Preclinical to Clinical Development Workflow for Aldosterone Synthase Inhibitors In_Vitro In Vitro Screening (IC50, Selectivity) In_Vivo_Preclinical In Vivo Preclinical (NHP) (Pharmacokinetics, Efficacy) In_Vitro->In_Vivo_Preclinical Lead_Optimization Lead Optimization (e.g., this compound -> BI 690517) In_Vivo_Preclinical->Lead_Optimization Phase_I Phase I Clinical Trial (Safety, PK/PD in Healthy Volunteers) Lead_Optimization->Phase_I Phase_II Phase II Clinical Trial (Efficacy, Dose-Ranging in Patients) Phase_I->Phase_II Phase_III Phase III Clinical Trial (Large-scale Efficacy and Safety) Phase_II->Phase_III G cluster_Trial_Design BI 690517 Phase II Trial Design (NCT05182840) Screening Screening of CKD Patients (on ACEi/ARB) Run_in 8-Week Run-in: Empagliflozin vs. Placebo Screening->Run_in Randomization Randomization Run_in->Randomization Treatment_A 14-Week Treatment: BI 690517 (3, 10, 20mg) or Placebo (with Empagliflozin) Randomization->Treatment_A Treatment_B 14-Week Treatment: BI 690517 (3, 10, 20mg) or Placebo (without Empagliflozin) Randomization->Treatment_B Endpoint Primary Endpoint: Change in UACR Treatment_A->Endpoint Treatment_B->Endpoint

References

BI 689648 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of BI 689648, a potent and highly selective aldosterone (B195564) synthase inhibitor.

Chemical Structure and Properties

This compound, with the IUPAC name 6-(5-(methoxymethyl)pyridin-3-yl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxamide, is a small molecule inhibitor of aldosterone synthase. Its chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 1633009-87-6
Molecular Formula C₁₆H₁₈N₄O₂
Molecular Weight 298.35 g/mol
Appearance Not specified in available literature
Solubility Not specified in available literature

Mechanism of Action and Signaling Pathway

This compound is a highly selective inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final steps of aldosterone biosynthesis in the adrenal cortex. Aldosterone is a mineralocorticoid hormone that plays a crucial role in regulating blood pressure and electrolyte balance. By inhibiting aldosterone synthase, this compound reduces the production of aldosterone, thereby mitigating its downstream effects.

The signaling pathway affected by this compound is the Renin-Angiotensin-Aldosterone System (RAAS). A simplified diagram of this pathway and the point of intervention by this compound is provided below.

RAAS_pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex Aldosterone_Synthase Aldosterone Synthase (CYP11B2) Adrenal_Cortex->Aldosterone_Synthase Aldosterone Aldosterone Aldosterone_Synthase->Aldosterone Catalyzes conversion of 11-deoxycorticosterone Kidney Kidney Aldosterone->Kidney Effects Increased Sodium and Water Retention Increased Blood Pressure Kidney->Effects BI_689648 This compound BI_689648->Aldosterone_Synthase Inhibits

Figure 1: Simplified diagram of the Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.

Biological Activity and Selectivity

This compound has demonstrated high potency and selectivity for aldosterone synthase over the closely related enzyme, cortisol synthase (CYP11B1). This selectivity is crucial for avoiding the undesirable side effects associated with cortisol suppression.

TargetIC₅₀ (in vitro)
Aldosterone Synthase (CYP11B2) 2 nM
Cortisol Synthase (CYP11B1) 310 nM

The approximately 150-fold selectivity of this compound for aldosterone synthase over cortisol synthase represents a significant advantage compared to other less selective inhibitors.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route, based on related patent literature, is outlined below. This should be considered a general scheme, and specific reaction conditions may require optimization.

synthesis_workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: N-protection cluster_step3 Step 3: Carboxamide Formation A 5-bromopyridine derivative C Coupled pyridine (B92270) derivative A->C Pd catalyst, Base B Boronic acid or ester B->C D Coupled pyridine derivative F N-protected intermediate D->F E Protecting group source E->F G N-protected intermediate I This compound G->I H Ammonia source H->I

Figure 2: General synthetic workflow for the preparation of this compound.

Detailed Protocol (Example based on patent WO2014179186A1):

A key step in the synthesis involves a Suzuki coupling reaction between a boronic acid derivative of the pyridine moiety and 6-bromo-1,2,3,4-tetrahydro-[1]naphthyridine.

  • Preparation of the Pyridine Boronic Ester: 3-bromo-5-(methoxymethyl)pyridine (B179574) is reacted with a suitable borane (B79455) reagent (e.g., bis(pinacolato)diboron) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in an appropriate solvent (e.g., dioxane) under an inert atmosphere. The reaction mixture is heated to afford the corresponding boronic ester.

  • Suzuki Coupling: The resulting pyridine boronic ester is then coupled with 6-bromo-1,2,3,4-tetrahydro-[1]naphthyridine in the presence of a palladium catalyst (e.g., bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)) and a base in a suitable solvent system. The mixture is degassed and heated under an inert atmosphere to yield the core structure of this compound.

  • Carboxamide Formation: The final step involves the introduction of the carboxamide group at the N1 position of the tetrahydro-naphthyridine ring. This can be achieved by reacting the coupled product with a suitable source of the carboxamide group, such as chlorosulfonyl isocyanate followed by hydrolysis, or by other standard amidation procedures.

Note: This is a generalized procedure, and for a specific, detailed protocol, it is recommended to consult the relevant patent literature directly.

In Vitro Aldosterone Synthase (CYP11B2) Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of this compound against aldosterone synthase, based on methods described for similar compounds.

Materials:

  • Human adrenal gland tissue or a cell line expressing recombinant human CYP11B2

  • This compound and other test compounds

  • Substrate: 11-deoxycorticosterone

  • Cofactor: NADPH

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Quenching solution (e.g., methanol (B129727) or acetonitrile)

  • LC-MS/MS system for analysis

Procedure:

  • Enzyme Preparation: Prepare a homogenate of human adrenal glands or a lysate of cells expressing recombinant CYP11B2 in the assay buffer.

  • Compound Preparation: Prepare serial dilutions of this compound and control inhibitors in a suitable solvent (e.g., DMSO).

  • Assay Reaction: In a microplate, combine the enzyme preparation, a range of concentrations of this compound or control, and the assay buffer.

  • Initiation: Initiate the enzymatic reaction by adding the substrate (11-deoxycorticosterone) and the cofactor (NADPH).

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding a quenching solution.

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the formation of aldosterone using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percent inhibition of aldosterone formation at each concentration of this compound relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

in_vitro_workflow Start Start Enzyme_Prep Prepare Enzyme (Adrenal Homogenate or Recombinant CYP11B2) Start->Enzyme_Prep Compound_Prep Prepare Serial Dilutions of this compound Start->Compound_Prep Assay_Setup Combine Enzyme, Compound, and Buffer in Microplate Enzyme_Prep->Assay_Setup Compound_Prep->Assay_Setup Reaction_Start Initiate Reaction with Substrate and Cofactor Assay_Setup->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Terminate Reaction with Quenching Solution Incubation->Reaction_Stop Analysis Analyze Aldosterone Formation by LC-MS/MS Reaction_Stop->Analysis Data_Analysis Calculate % Inhibition and Determine IC₅₀ Analysis->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for the in vitro aldosterone synthase inhibition assay.
In Vivo Adrenocorticotropic Hormone (ACTH) Challenge Model in Cynomolgus Monkeys

This in vivo model is used to assess the potency and selectivity of aldosterone synthase inhibitors.

Animals:

  • Male or female cynomolgus monkeys

Procedure:

  • Acclimation: Animals are acclimated to the study conditions.

  • Dosing: this compound is administered orally or intravenously at various dose levels.

  • ACTH Challenge: At a specified time post-dosing, a bolus of ACTH is administered to stimulate the adrenal production of aldosterone and cortisol.

  • Blood Sampling: Blood samples are collected at predetermined time points before and after the ACTH challenge.

  • Hormone Analysis: Plasma concentrations of aldosterone and cortisol are measured using validated analytical methods (e.g., LC-MS/MS).

  • Data Analysis: The effect of this compound on ACTH-stimulated aldosterone and cortisol levels is evaluated to determine its in vivo potency and selectivity.

Conclusion

This compound is a potent and highly selective inhibitor of aldosterone synthase with a promising preclinical profile. Its high selectivity for CYP11B2 over CYP11B1 suggests a favorable safety profile with a reduced risk of interfering with cortisol production. The experimental protocols outlined in this guide provide a framework for the synthesis and biological evaluation of this and similar compounds. Further research and clinical development will be necessary to fully elucidate the therapeutic potential of this compound in cardiovascular and renal diseases.

References

BI 689648: A Technical Overview of a Highly Selective Aldosterone Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI 689648 is a novel, potent, and highly selective, non-steroidal inhibitor of aldosterone (B195564) synthase (AS), also known as cytochrome P450 11B2 (CYP11B2). Developed by Boehringer Ingelheim, this compound has demonstrated significant promise in preclinical studies due to its remarkable selectivity for aldosterone synthase over the closely related cortisol synthase (CS), or cytochrome P450 11B1 (CYP11B1). This high selectivity addresses a key challenge in the development of aldosterone synthase inhibitors, namely the potential for off-target inhibition of cortisol production, which can lead to serious side effects. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, based on publicly available scientific literature.

Introduction: The Challenge of Aldosterone Synthase Inhibition

Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance. However, excessive aldosterone production is implicated in the pathophysiology of various cardiovascular and renal diseases, including hypertension, heart failure, and diabetic nephropathy.[1][2] Inhibition of aldosterone synthase, the key enzyme responsible for the final step of aldosterone biosynthesis, represents a promising therapeutic strategy for these conditions.

A significant hurdle in the development of aldosterone synthase inhibitors has been achieving selectivity against cortisol synthase.[1] These two enzymes share a high degree of sequence homology (93%), making the design of selective inhibitors challenging.[1] Lack of selectivity can lead to the suppression of cortisol, a vital glucocorticoid, resulting in adrenal insufficiency. Several earlier aldosterone synthase inhibitors, such as FAD286 and LCI699, showed limited selectivity, which hampered their clinical development.[1]

Discovery of this compound

This compound, with the chemical name 6-(5-methoxymethyl-pyridin-3-yl)-3,4-dihydro-2H-[3][4]naphthyridine-1-carboxylic acid amide, emerged from a discovery program aimed at identifying a highly selective aldosterone synthase inhibitor.[1][3] The development and initial characterization of this compound were described in a 2016 publication by Weldon et al. from Boehringer Ingelheim Pharmaceuticals.[1][3]

While specific details of the lead optimization process are not extensively published, the discovery of this compound was guided by the need for a molecule with a significantly improved selectivity profile compared to existing compounds.

Mechanism of Action and In Vitro Profile

This compound acts as a competitive inhibitor of aldosterone synthase. Its efficacy and selectivity have been demonstrated through in vitro enzymatic assays.

Data Presentation: In Vitro Inhibition of Aldosterone and Cortisol Synthase

The following table summarizes the in vitro inhibitory activity of this compound in comparison to other aldosterone synthase inhibitors.[1][3]

CompoundAldosterone Synthase (AS) IC50 (nM)Cortisol Synthase (CS) IC50 (nM)Selectivity Ratio (CS IC50 / AS IC50)
This compound 2300150
FAD28639030
LCI69910808

Data sourced from Weldon et al. (2016).[1][3]

These data highlight the superior selectivity of this compound, which is approximately 5-fold more selective than FAD286 and nearly 19-fold more selective than LCI699.

Experimental Protocols: In Vitro Enzyme Inhibition Assay

A detailed experimental protocol for the in vitro enzyme inhibition assay as described by Weldon et al. (2016) would typically involve the following steps:

  • Enzyme Source: Recombinant human aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1) expressed in a suitable host system (e.g., insect or mammalian cells).

  • Substrate: The natural substrate for both enzymes, 11-deoxycorticosterone, is used.

  • Assay Buffer: A buffer system that maintains optimal pH and ionic strength for enzyme activity.

  • Test Compound Incubation: The enzymes are pre-incubated with varying concentrations of the test compound (this compound, FAD286, or LCI699).

  • Reaction Initiation: The reaction is initiated by the addition of the substrate.

  • Product Detection: The formation of the products, aldosterone and corticosterone (B1669441) (from aldosterone synthase) and cortisol (from cortisol synthase), is measured. This is typically done using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated by fitting the dose-response data to a suitable pharmacological model.

Preclinical In Vivo Development

The promising in vitro profile of this compound was further investigated in preclinical in vivo models, primarily in cynomolgus monkeys, a relevant species for studying steroidogenesis.

Pharmacokinetics

Following oral administration of a 5 mg/kg dose in cynomolgus monkeys, this compound demonstrated good oral bioavailability, achieving a peak plasma concentration (Cmax) of approximately 500 nM.[1][3]

In Vivo Efficacy and Selectivity

The in vivo selectivity of this compound was assessed using an adrenocorticotropic hormone (ACTH) challenge model in cynomolgus monkeys. ACTH stimulates the adrenal glands to produce both aldosterone and cortisol.

Data Presentation: In Vivo Effects in Cynomolgus Monkeys
CompoundEffect on AldosteroneEffect on CortisolIn Vivo Selectivity vs FAD286 & LCI699
This compound Potent inhibitionMinimal effect at therapeutic doses>20-fold more selective

Data sourced from Weldon et al. (2016).[1][3]

These findings confirmed the high in vivo selectivity of this compound, demonstrating its ability to suppress aldosterone production without significantly impacting the crucial cortisol synthesis pathway.

Experimental Protocols: In Vivo ACTH Challenge Model

The ACTH challenge model in cynomolgus monkeys, as described in the literature, generally follows this procedure:

  • Animal Model: Conscious, chair-restrained or free-moving cynomolgus monkeys are used.

  • Drug Administration: this compound or a comparator compound is administered orally at various doses.

  • ACTH Challenge: At a specified time point after drug administration (e.g., at the time of expected peak plasma concentration), a bolus of ACTH is administered intravenously to stimulate steroidogenesis.

  • Blood Sampling: Blood samples are collected at baseline and at various time points after the ACTH challenge.

  • Hormone Analysis: Plasma concentrations of aldosterone, cortisol, and the test compound are measured using validated analytical methods (e.g., LC-MS/MS).

  • Data Analysis: The effect of the inhibitor on ACTH-stimulated aldosterone and cortisol levels is quantified to determine its in vivo potency and selectivity.

Signaling Pathways and Experimental Workflow Visualization

Signaling Pathway: Aldosterone and Cortisol Biosynthesis

dot

Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17α-Hydroxypregnenolone 17α-Hydroxypregnenolone Pregnenolone->17α-Hydroxypregnenolone 11-Deoxycorticosterone 11-Deoxycorticosterone (DOC) Progesterone->11-Deoxycorticosterone 17α-Hydroxyprogesterone 17α-Hydroxyprogesterone Progesterone->17α-Hydroxyprogesterone Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone Cortisol Synthase (CYP11B1) Aldosterone Synthase (CYP11B2) 18-Hydroxycorticosterone 18-Hydroxycorticosterone Corticosterone->18-Hydroxycorticosterone Aldosterone Synthase (CYP11B2) Aldosterone Aldosterone 18-Hydroxycorticosterone->Aldosterone Aldosterone Synthase (CYP11B2) 17α-Hydroxypregnenolone->17α-Hydroxyprogesterone 11-Deoxycortisol 11-Deoxycortisol 17α-Hydroxyprogesterone->11-Deoxycortisol Cortisol Cortisol 11-Deoxycortisol->Cortisol Cortisol Synthase (CYP11B1) BI689648 This compound BI689648->18-Hydroxycorticosterone

Caption: Simplified steroidogenesis pathway showing the points of inhibition for this compound.

Experimental Workflow: In Vivo ACTH Challenge

dot

cluster_0 Preparation cluster_1 Intervention cluster_2 Data Collection & Analysis Animal Acclimation Animal Acclimation Baseline Blood Sample Baseline Blood Sample Animal Acclimation->Baseline Blood Sample Oral Administration\n(this compound or Vehicle) Oral Administration (this compound or Vehicle) Baseline Blood Sample->Oral Administration\n(this compound or Vehicle) IV ACTH Challenge IV ACTH Challenge Oral Administration\n(this compound or Vehicle)->IV ACTH Challenge Post-ACTH Blood Samples Post-ACTH Blood Samples IV ACTH Challenge->Post-ACTH Blood Samples Hormone Analysis\n(LC-MS/MS) Hormone Analysis (LC-MS/MS) Post-ACTH Blood Samples->Hormone Analysis\n(LC-MS/MS) Pharmacokinetic Analysis Pharmacokinetic Analysis Post-ACTH Blood Samples->Pharmacokinetic Analysis Pharmacodynamic Analysis Pharmacodynamic Analysis Hormone Analysis\n(LC-MS/MS)->Pharmacodynamic Analysis

Caption: Workflow for the in vivo ACTH challenge experiment in cynomolgus monkeys.

Clinical Development Status

Based on a thorough review of publicly available information, including clinical trial registries, there is no evidence to suggest that this compound has entered human clinical trials. The primary publication by Weldon et al. (2016) focuses exclusively on preclinical findings.[1][3] While the high selectivity of this compound represents a significant advancement, its progression into clinical development has not been publicly disclosed.

Conclusion

This compound is a potent and highly selective aldosterone synthase inhibitor that has demonstrated a superior preclinical profile compared to earlier-generation compounds. Its ability to effectively inhibit aldosterone synthesis while sparing cortisol production in non-human primates addresses a critical safety concern that has challenged the development of this therapeutic class. The data from in vitro and in vivo studies underscore the potential of this compound as a promising candidate for the treatment of diseases driven by excess aldosterone. However, its clinical potential remains to be determined, pending the initiation and reporting of human studies.

References

The Role of Aldosterone Synthase (CYP11B2) in Cardiovascular Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aldosterone (B195564), the primary mineralocorticoid hormone, plays a well-established role in regulating blood pressure and electrolyte balance. However, a growing body of evidence implicates excess aldosterone in the pathophysiology of a wide range of cardiovascular diseases, independent of its effects on blood pressure. Aldosterone synthase, the enzyme encoded by the CYP11B2 gene, catalyzes the final and rate-limiting step of aldosterone biosynthesis. This makes it a critical control point and a highly attractive therapeutic target. This technical guide provides an in-depth examination of the function and regulation of aldosterone synthase, its multifaceted role in promoting cardiovascular damage through fibrosis, inflammation, and oxidative stress, and the current landscape of therapeutic inhibition. We detail key experimental protocols and present quantitative data from seminal studies to offer a comprehensive resource for professionals in cardiovascular research and drug development.

Aldosterone Synthase (CYP11B2): Function and Regulation

Aldosterone synthase is a mitochondrial cytochrome P450 enzyme located primarily in the zona glomerulosa of the adrenal cortex.[1] It catalyzes the conversion of 11-deoxycorticosterone through corticosterone (B1669441) to aldosterone. The expression and activity of aldosterone synthase are tightly controlled by several key physiological regulators.[2]

  • Renin-Angiotensin-Aldosterone System (RAAS): The most potent stimulator is Angiotensin II, which is produced in response to decreased renal perfusion or low sodium levels.[3] Angiotensin II acts via the Angiotensin II type 1 receptor, triggering calcium-dependent signaling pathways that increase CYP11B2 transcription.[3]

  • Potassium Levels: Elevated serum potassium (hyperkalemia) directly stimulates aldosterone synthase expression and aldosterone release.[2][4]

  • Adrenocorticotropic Hormone (ACTH): While primarily involved in cortisol regulation, ACTH can also transiently stimulate aldosterone synthesis.[2][5]

Although the adrenal gland is the principal site of aldosterone production, extra-adrenal synthesis has been identified in tissues including the heart, vasculature, and brain, suggesting a local, paracrine role in tissue injury.[6][7][8]

cluster_stimuli Physiological Stimuli cluster_RAAS RAAS Cascade LowBP Low Blood Pressure / Low Sodium Renin Renin LowBP->Renin stimulates HighK High Serum K+ CYP11B2 Aldosterone Synthase (CYP11B2) Transcription & Activity HighK->CYP11B2 stimulates ACTH ACTH ACTH->CYP11B2 stimulates (transient) AngI Angiotensin I Renin->AngI converts Angiotensinogen to AngII Angiotensin II AngI->AngII ACE converts AngII->CYP11B2 stimulates Aldosterone Aldosterone Synthesis CYP11B2->Aldosterone

Figure 1: Regulation of Aldosterone Synthesis.

Pathophysiological Mechanisms in Cardiovascular Disease

Excess aldosterone, driven by aldosterone synthase activity, contributes to cardiovascular damage through both genomic and non-genomic pathways.[2][3] These effects often occur independently of aldosterone's impact on blood pressure.[8] Upon binding to the mineralocorticoid receptor (MR), a ligand-activated transcription factor, a cascade of deleterious events is initiated in the heart, blood vessels, and kidneys.[9][10]

  • Cardiac Fibrosis and Remodeling: Aldosterone promotes the proliferation of cardiac myofibroblasts and increases the expression of pro-fibrotic mediators like transforming growth factor-β (TGF-β) and galectin-3.[2][11] This leads to excessive collagen deposition and extracellular matrix remodeling, resulting in myocardial stiffness, diastolic dysfunction, and ultimately, heart failure.[12][13] Studies have shown a direct positive correlation between myocardial CYP11B2 mRNA expression and the degree of cardiac fibrosis in patients with chronic heart failure.[6][14]

  • Inflammation and Oxidative Stress: Aldosterone activation of the MR triggers pro-inflammatory responses, including the infiltration of macrophages into cardiovascular tissues.[11][15] It also activates NADPH oxidase, a key enzyme responsible for producing reactive oxygen species (ROS).[2][16] The resulting oxidative stress leads to endothelial dysfunction, apoptosis, and further perpetuates inflammation and fibrosis.[11][17]

  • Vascular Dysfunction: In blood vessels, aldosterone contributes to arterial stiffness, endothelial dysfunction, and the acceleration of atherosclerosis.[12][17] It stimulates vascular smooth muscle cell hypertrophy and modulates the expression of genes related to extracellular matrix remodeling.[11][13]

cluster_genomic Genomic Pathway cluster_nongenomic Non-Genomic Pathway cluster_outcomes Pathophysiological Outcomes Aldo Aldosterone MR Mineralocorticoid Receptor (MR) Aldo->MR binds to GPER Alternative Receptors (e.g., GPER) Aldo->GPER binds to Translocation Nuclear Translocation MR->Translocation activates Gene Gene Transcription Translocation->Gene leads to Fibrosis Fibrosis & Remodeling (TGF-β, Collagen ↑) Gene->Fibrosis Inflammation Inflammation (Macrophage Infiltration) Gene->Inflammation OxidativeStress Oxidative Stress (NADPH Oxidase ↑) Gene->OxidativeStress EndoDysfunction Endothelial Dysfunction Gene->EndoDysfunction SecondMessenger Second Messengers (e.g., Ca2+, ROS) GPER->SecondMessenger activates SecondMessenger->Fibrosis SecondMessenger->Inflammation SecondMessenger->OxidativeStress SecondMessenger->EndoDysfunction CVD Cardiovascular Disease (Hypertension, Heart Failure) Fibrosis->CVD Inflammation->CVD OxidativeStress->CVD EndoDysfunction->CVD

Figure 2: Aldosterone-Mediated Signaling in Cardiovascular Pathophysiology.

Therapeutic Targeting of Aldosterone Synthase

Modulation of the RAAS is a cornerstone of cardiovascular therapy.[2] However, treatments like ACE inhibitors and ARBs can lead to "aldosterone escape," where aldosterone levels return to baseline or higher over time, limiting their long-term efficacy.[3][12] Mineralocorticoid receptor antagonists (MRAs) like spironolactone (B1682167) and eplerenone (B1671536) are effective but can cause hyperkalemia and hormonal side effects.[3][12]

Aldosterone synthase inhibitors (ASIs) represent a novel therapeutic approach that directly targets the production of aldosterone.[12] This strategy aims to mitigate both the genomic and non-genomic effects of aldosterone.[2] A significant challenge in ASI development has been achieving high selectivity for CYP11B2 over the structurally similar CYP11B1, the enzyme responsible for the final step in cortisol synthesis, to avoid adrenal insufficiency.[2][18] Several newer, more selective ASIs have shown promise in clinical trials.[12]

Quantitative Data from Key Studies

Table 1: Correlation between Myocardial CYP11B2 Expression and Cardiovascular Parameters in Chronic Heart Failure (CHF)

Data synthesized from a study on endomyocardial tissues from 23 CHF patients and 10 controls.[6][14]

ParameterCHF GroupControl GroupP-ValueCorrelation with CYP11B2 mRNA
CYP11B2 mRNA Expression HigherLower< 0.05-
Collagen Volume Fraction (CVF) HigherLower< 0.05r = 0.64, P = 0.001
LVEF < 30% Particularly High CYP11B2N/A-Associated with higher expression
LVESD > 55 mm Particularly High CYP11B2N/A-Associated with higher expression

LVEF: Left Ventricular Ejection Fraction; LVESD: Left Ventricular End-Systolic Diameter.

Table 2: Effects of Selective Aldosterone Synthase Inhibitors in Clinical Trials on Hypertension

Placebo-corrected changes from baseline.

DrugDoseChange in Systolic BP (mmHg)Change in Diastolic BP (mmHg)Change in Serum AldosteroneReference
Osilodrostat 1.0 mg daily-8.7 to -12.6-7.1Significant Reduction[2]
Baxdrostat 2 mg daily-11.0-5.1Dose-dependent Reduction[3]
Lorundrostat 50 mg once daily-9.6-5.5Dose-dependent Reduction[3][12]
Meta-Analysis (Multiple ASIs) Various-6.3-2.2Significant Reduction[19]
Table 3: Key Mineralocorticoid Receptor Antagonist (MRA) Cardiovascular Outcome Trials

Illustrates the established benefits of blocking the aldosterone pathway downstream of the synthase.

TrialDrugPopulationPrimary OutcomeRelative Risk ReductionReference
RALES SpironolactoneSevere HFrEF (NYHA III-IV)All-cause Mortality30%[3][12]
EPHESUS EplerenonePost-MI with HFrEFAll-cause Mortality15%[3]
EMPHASIS-HF EplerenoneMild HFrEF (NYHA II)CV Death or HF Hospitalization37%[3][12]
FIDELIO-DKD FinerenoneType 2 Diabetes & CKDComposite CV Events14%[12]

HFrEF: Heart Failure with reduced Ejection Fraction; MI: Myocardial Infarction; CV: Cardiovascular; CKD: Chronic Kidney Disease.

Detailed Experimental Protocols

Protocol 1: Measurement of Myocardial CYP11B2 mRNA Expression by Real-Time Quantitative RT-PCR

This protocol is based on methodologies used to quantify gene expression in human endomyocardial tissues.[6][7][20]

  • Tissue Homogenization and RNA Extraction:

    • Excise and immediately freeze endomyocardial biopsy samples in liquid nitrogen.

    • Homogenize frozen tissue (~20-30 mg) using a rotor-stator homogenizer.

    • Extract total RNA using a TRIzol-based reagent or a column-based kit (e.g., RNeasy Fibrous Tissue Mini Kit) according to the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and verify integrity via gel electrophoresis.

  • Reverse Transcription (RT):

    • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV or SuperScript) and oligo(dT) or random hexamer primers.

    • Perform the reaction in a thermal cycler following the enzyme manufacturer's recommended temperature profile (e.g., 65°C for 5 min, 42°C for 60 min, 70°C for 15 min).

  • Real-Time Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers specific for human CYP11B2, a fluorescent probe (e.g., TaqMan) or a DNA-binding dye (e.g., SYBR Green), and qPCR master mix.

    • Use a housekeeping gene (e.g., GAPDH, β-actin) as an internal control for normalization.

    • Run the reaction on a real-time PCR instrument. A typical thermal profile is: initial denaturation at 95°C for 10 min, followed by 40-45 cycles of denaturation at 95°C for 15 sec and annealing/extension at 60°C for 60 sec.

    • Quantify relative gene expression using the comparative CT (ΔΔCT) method, normalizing CYP11B2 expression to the housekeeping gene and relative to a control/calibrator sample.

Tissue Endomyocardial Biopsy Sample Homogenize Homogenization & Total RNA Extraction Tissue->Homogenize RNA Total RNA Homogenize->RNA RT Reverse Transcription RNA->RT cDNA cDNA RT->cDNA qPCR Real-Time qPCR (CYP11B2 & GAPDH primers) cDNA->qPCR Analysis Data Analysis (ΔΔCT Method) qPCR->Analysis Result Relative CYP11B2 mRNA Expression Analysis->Result

Figure 3: Experimental Workflow for qPCR Quantification of CYP11B2 mRNA.

Protocol 2: Quantification of Myocardial Collagen Volume Fraction (CVF)

This histological protocol is used to assess the extent of fibrosis in cardiac tissue.[6][14]

  • Tissue Preparation:

    • Fix myocardial tissue samples in 10% neutral buffered formalin for 24 hours.

    • Dehydrate the samples through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin (B1166041) wax.

    • Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

  • Staining:

    • Deparaffinize the sections in xylene and rehydrate through graded ethanol to water.

    • Stain the sections with Picrosirius Red, which specifically stains collagen fibers bright red/yellow under polarized light.

    • Dehydrate the stained slides, clear in xylene, and coverslip using a permanent mounting medium.

  • Image Acquisition and Analysis:

    • Digitally scan the entire stained tissue section using a slide scanner or capture at least 10-15 random, non-overlapping fields of view per section under a light microscope equipped with a digital camera at 10x or 20x magnification.

    • Exclude areas of perivascular collagen, scars, and artifacts from the analysis.

    • Using digital image analysis software (e.g., ImageJ, Visiopharm), apply a color threshold to specifically select the red-stained collagen fibers.

    • Calculate the Collagen Volume Fraction (CVF) as the ratio of the total collagen-positive area to the total tissue area (collagen plus non-collagen myocardial tissue). Express the result as a percentage.

Protocol 3: Captopril (B1668294) Challenge Test for Aldosterone Suppression

A confirmatory test used in clinical settings to assess the autonomy of aldosterone production.[21][22]

  • Patient Preparation:

    • Correct any existing hypokalemia.

    • Discontinue mineralocorticoid receptor antagonists for at least 4 weeks. Other interfering antihypertensive medications should be stopped if clinically feasible.

    • The patient should be seated for at least 1 hour before the test begins.

  • Procedure:

    • Draw a baseline blood sample (time 0) for measurement of plasma aldosterone concentration (PAC) and plasma renin activity (PRA) or direct renin concentration (DRC).

    • Administer 25-50 mg of captopril orally.

    • Keep the patient in a seated position for the duration of the test.

    • Draw a second blood sample at 1 or 2 hours post-captopril administration for PAC, PRA/DRC.

  • Interpretation:

    • In a normal response, the ACE inhibition by captopril will block the conversion of Angiotensin I to Angiotensin II, leading to a significant suppression of aldosterone.

    • A diagnosis of primary aldosteronism is suggested if post-captopril PAC remains elevated and is not suppressed by >30% from baseline, often in the context of suppressed renin.

Protocol 4: In Vitro Assay for Aldosterone Synthase (CYP11B2) Inhibition

A cellular-based assay to screen for and characterize the potency and selectivity of ASI compounds.[23][24]

  • Cell Culture:

    • Use a suitable cell line stably expressing human CYP11B2, such as V79 Chinese hamster lung fibroblasts or engineered fission yeast strains.

    • Culture the cells in the appropriate medium and conditions until they reach 80-90% confluency.

  • Inhibition Assay:

    • Plate the cells in multi-well plates.

    • Pre-incubate the cells for 15-30 minutes with varying concentrations of the test inhibitor compound or vehicle control.

    • Add a known concentration of the substrate, 11-deoxycorticosterone, to initiate the enzymatic reaction.

    • Incubate for a defined period (e.g., 1-4 hours) at 37°C.

  • Quantification and Analysis:

    • Stop the reaction and collect the cell culture supernatant.

    • Quantify the concentration of the product, aldosterone, in the supernatant using a specific method like ELISA or LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • To assess selectivity, run a parallel assay using a cell line expressing human CYP11B1 and measure the production of cortisol.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 (half-maximal inhibitory concentration) value for both CYP11B2 and CYP11B1. Selectivity is determined by the ratio of IC50 (CYP11B1) / IC50 (CYP11B2).

Conclusion and Future Directions

Aldosterone synthase is a pivotal enzyme in cardiovascular health and disease. Beyond its role in hypertension, its local and systemic activity drives key pathological processes of fibrosis, inflammation, and oxidative stress that underpin heart failure and vascular damage.[2][18] The limitations of existing RAAS-modulating therapies have highlighted the need for more targeted approaches. Aldosterone synthase inhibitors offer a promising strategy by directly reducing the production of aldosterone, thereby potentially mitigating its wide-ranging deleterious effects.[12][18]

Ongoing and future large-scale clinical trials are essential to fully elucidate the long-term efficacy and safety of this novel class of drugs.[2] Establishing their role in improving hard cardiovascular outcomes, such as reducing mortality and hospitalizations for heart failure, will be critical for their integration into clinical practice.[25] Further research into the nuanced roles of extra-adrenal aldosterone synthase and the development of highly selective inhibitors will continue to advance our understanding and treatment of cardiovascular disease.

References

BI 689648: A Technical Guide for Cardiometabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BI 689648 is a novel and highly selective aldosterone (B195564) synthase (AS) inhibitor that has demonstrated significant potential in preclinical research for cardiometabolic diseases. By potently and selectively blocking the production of aldosterone, a key driver of fibrosis, inflammation, and vascular remodeling, this compound offers a targeted therapeutic strategy to mitigate the pathological processes underlying conditions such as hypertension, heart failure, and chronic kidney disease. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative preclinical data, relevant experimental protocols, and the signaling pathways it modulates.

Mechanism of Action

This compound is a potent inhibitor of aldosterone synthase (cytochrome P450 11B2, CYP11B2), the key enzyme responsible for the conversion of 11-deoxycorticosterone to aldosterone in the adrenal cortex.[1] The therapeutic rationale for inhibiting aldosterone synthase in cardiometabolic diseases stems from the well-documented detrimental effects of excessive aldosterone.[2] Aldosterone promotes sodium and water retention, leading to increased blood pressure, and directly contributes to end-organ damage through both genomic and non-genomic signaling pathways.[3] These pathways stimulate inflammation, oxidative stress, and the deposition of extracellular matrix proteins, leading to fibrosis and remodeling of the heart, blood vessels, and kidneys.[4]

A critical challenge in the development of aldosterone synthase inhibitors has been achieving selectivity over the highly homologous enzyme, cortisol synthase (cytochrome P450 11B1, CYP11B1), which is essential for cortisol production.[1] Off-target inhibition of cortisol synthase can lead to adrenal insufficiency. This compound has been specifically engineered for high selectivity, thereby minimizing the risk of cortisol-related side effects.[1]

Quantitative Data

The preclinical data for this compound highlights its potency and selectivity. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound and Comparator Compounds
CompoundAldosterone Synthase (AS) IC50 (nM)Cortisol Synthase (CS) IC50 (nM)Selectivity (CS IC50 / AS IC50)
This compound 2 300 150-fold
FAD28639040-fold
LCI69910808-fold

Data sourced from studies in cynomolgus monkey-based models.[1]

Table 2: In Vivo Pharmacokinetics and Selectivity of this compound in Cynomolgus Monkeys
CompoundDose (oral)Peak Plasma Concentration (Cmax)In Vivo Selectivity vs. FAD286 and LCI699
This compound 5 mg/kg ~500 nM >20-fold more selective

In vivo selectivity was determined using an adrenocorticotropin-challenge model.[1]

Experimental Protocols

The primary in vivo model used to evaluate the selectivity of this compound was the adrenocorticotropin (ACTH) challenge model in cynomolgus monkeys. While the precise, detailed protocol for the this compound study is not publicly available, the following is a generalized methodology based on similar published studies for aldosterone synthase inhibitors.

Adrenocorticotropin (ACTH) Challenge Model (Generalized Protocol)

Objective: To assess the in vivo selectivity of an aldosterone synthase inhibitor by measuring its effect on ACTH-stimulated aldosterone and cortisol production.

Animal Model: Cynomolgus monkeys (Macaca fascicularis) are often used due to the high homology of their aldosterone and cortisol synthase enzymes to humans.[1]

Procedure:

  • Acclimatization and Catheterization: Animals are acclimatized to the laboratory environment. For serial blood sampling, animals may be surgically implanted with vascular access ports or catheters.

  • Baseline Blood Sampling: A baseline blood sample is collected to determine pre-dose hormone levels (aldosterone, cortisol, and precursor steroids).

  • Compound Administration: this compound or a comparator compound is administered orally at a specified dose (e.g., 5 mg/kg).[1]

  • ACTH Challenge: At a predetermined time point after compound administration (e.g., 1-2 hours), a bolus of ACTH (e.g., a synthetic analog like Synacthen) is administered intramuscularly or intravenously to stimulate the adrenal glands.[4]

  • Post-Challenge Blood Sampling: A series of blood samples are collected at various time points after the ACTH challenge (e.g., 15, 30, 60, 120 minutes) to capture the peak hormone response.

  • Hormone Analysis: Plasma concentrations of aldosterone, cortisol, and precursor steroids (e.g., 11-deoxycorticosterone, 11-deoxycortisol) are measured using validated analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The percentage inhibition of aldosterone and cortisol production is calculated by comparing the hormone levels in the compound-treated group to a vehicle-treated control group. The ratio of inhibition provides a measure of in vivo selectivity.

Signaling Pathways and Visualizations

This compound exerts its therapeutic effect by interrupting the detrimental signaling cascades initiated by aldosterone in cardiometabolic diseases.

Aldosterone Synthesis and Inhibition by this compound

The following diagram illustrates the final steps of steroidogenesis in the adrenal cortex and the point of intervention for this compound.

cluster_0 Adrenal Cortex Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DOC 11-Deoxycorticosterone Progesterone->DOC Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol Multiple Steps Corticosterone Corticosterone DOC->Corticosterone CYP11B1 / CYP11B2 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 (Aldosterone Synthase) Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 (Cortisol Synthase) BI689648 This compound BI689648->Aldosterone Inhibits

Caption: Aldosterone synthesis pathway and the inhibitory action of this compound.

Downstream Signaling of Aldosterone in Cardiometabolic Disease

Excess aldosterone binds to the mineralocorticoid receptor (MR) in various tissues, initiating signaling cascades that contribute to pathology. The diagram below outlines these key pathways.

cluster_0 Aldosterone-Mediated Pathological Signaling cluster_1 Genomic Pathway cluster_2 Non-Genomic Pathway Aldosterone Excess Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Gene Gene Transcription MR->Gene NADPH NADPH Oxidase MR->NADPH Proinflammatory Pro-inflammatory & Pro-fibrotic Proteins Gene->Proinflammatory Inflammation Vascular Inflammation Proinflammatory->Inflammation Fibrosis Cardiac & Renal Fibrosis Proinflammatory->Fibrosis ROS Reactive Oxygen Species (ROS) Endothelial Endothelial Dysfunction ROS->Endothelial ROS->Inflammation NADPH->ROS Endothelial->Fibrosis Inflammation->Fibrosis BI689648 This compound BI689648->Aldosterone Blocks Production

Caption: Downstream signaling of aldosterone and the preventative role of this compound.

Clinical Development Landscape

As of the latest available information, there are no registered clinical trials for this compound. However, the developer, Boehringer Ingelheim, is actively pursuing the clinical development of another selective aldosterone synthase inhibitor, BI 690517 (vicadrostat), for chronic kidney disease.[5][6][7][8][9] Phase II trials of BI 690517 have shown promising results in reducing albuminuria, a marker of kidney damage.[5][7][8][9] This indicates a strong commitment by the developer to the therapeutic strategy of aldosterone synthase inhibition for cardiometabolic and renal diseases.

Conclusion and Future Directions

This compound is a highly potent and selective preclinical candidate for the treatment of cardiometabolic diseases. Its ability to selectively inhibit aldosterone synthesis without significantly impacting cortisol levels addresses a key challenge in this drug class. While further studies are needed to elucidate its effects on specific biomarkers of end-organ damage and to translate these preclinical findings into the clinical setting, the data to date strongly support the continued investigation of highly selective aldosterone synthase inhibitors as a promising therapeutic avenue for patients with cardiometabolic conditions. The progression of similar molecules into later-stage clinical trials underscores the potential of this mechanism to address significant unmet medical needs.

References

Preclinical Profile of BI 689648: A Novel and Highly Selective Aldosterone Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BI 689648 is a novel and highly potent aldosterone (B195564) synthase (AS) inhibitor that has demonstrated significant selectivity for its target enzyme, CYP11B2, over the closely related cortisol synthase (CS), CYP11B1.[1][2] The development of selective AS inhibitors represents a promising therapeutic strategy for cardiometabolic diseases by directly reducing the production of aldosterone, a key mediator of blood pressure, electrolyte balance, and tissue fibrosis.[1][2] The high degree of sequence identity (93%) between AS and CS has historically posed a significant challenge in developing selective inhibitors, leading to off-target effects on cortisol synthesis with earlier compounds.[1][2] Preclinical studies in nonhuman primates were crucial in identifying this compound due to the low homology between rodent and human aldosterone synthase.[1][2] This guide provides a comprehensive overview of the preclinical data for this compound, with a focus on its selectivity, in vivo activity, and the experimental protocols used in its evaluation.

Core Mechanism of Action

This compound functions as a competitive inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step in aldosterone biosynthesis in the zona glomerulosa of the adrenal gland.[1] By selectively blocking this enzyme, this compound effectively reduces aldosterone production. This targeted inhibition aims to mitigate the deleterious effects of excess aldosterone, such as vascular remodeling and tissue fibrosis, which are implicated in various cardiometabolic diseases.[1][2] The high selectivity of this compound for CYP11B2 over CYP11B1 is critical to avoid the suppression of cortisol, a vital steroid hormone.

cluster_adrenal_cortex Adrenal Cortex (Zona Glomerulosa) cluster_inhibition cluster_effects Physiological Effects Cholesterol Cholesterol Progesterone Progesterone Cholesterol->Progesterone 11-Deoxycorticosterone 11-Deoxycorticosterone Progesterone->11-Deoxycorticosterone Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone CYP11B2 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Mineralocorticoid Receptor Activation Mineralocorticoid Receptor Activation Aldosterone->Mineralocorticoid Receptor Activation This compound This compound This compound->Corticosterone Inhibits CYP11B2 Sodium/Water Retention\nVascular Remodeling\nTissue Fibrosis Sodium/Water Retention Vascular Remodeling Tissue Fibrosis Mineralocorticoid Receptor Activation->Sodium/Water Retention\nVascular Remodeling\nTissue Fibrosis

Caption: Mechanism of Action of this compound.

Quantitative Preclinical Data

The preclinical evaluation of this compound focused on its in vitro potency and selectivity, as well as its in vivo efficacy in a relevant animal model. The data consistently demonstrates the high selectivity of this compound for aldosterone synthase over cortisol synthase, particularly when compared to earlier-generation inhibitors.

In Vitro Enzyme Inhibition

The inhibitory activity of this compound was assessed against both aldosterone synthase (AS, CYP11B2) and cortisol synthase (CS, CYP11B1) to determine its potency and selectivity.

CompoundAldosterone Synthase (AS) IC50 (nM)Cortisol Synthase (CS) IC50 (nM)Selectivity Ratio (CS IC50 / AS IC50)
This compound 2300150-fold
FAD28639040-fold
LCI69910808-fold
Data sourced from Weldon et al., 2016.[1][2]
In Vivo Pharmacokinetics and Selectivity in Cynomolgus Monkeys

In vivo studies were conducted in cynomolgus monkeys to assess the pharmacokinetic profile and functional selectivity of this compound following oral administration.

ParameterValue
Oral Dose5 mg/kg
Peak Plasma Concentration (Cmax)~500 nM
In Vivo Selectivity vs. FAD286 and LCI699>20-fold more selective
Data sourced from Weldon et al., 2016.[1][2]

Experimental Protocols

Detailed methodologies were employed to ensure the accurate assessment of this compound's preclinical profile.

In Vitro Enzyme Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1).

Methodology:

  • Enzyme Source: Homogenates of cells expressing either recombinant human CYP11B2 or CYP11B1 were used.

  • Substrate Incubation: A known concentration of the respective enzyme substrate was added to dilutions of the test compound (this compound, FAD286, or LCI699).

  • Reaction Initiation: The enzymatic reaction was initiated by the addition of the concentrated enzyme homogenate.

  • Quantification: The activity of the enzymes was determined by measuring the formation of the product (aldosterone for CYP11B2 and cortisol for CYP11B1) using appropriate analytical methods, likely mass spectrometry.

  • Data Analysis: IC50 values were calculated by fitting the concentration-response data to a logistical equation.

Compound Dilutions Compound Dilutions Incubation Incubation Compound Dilutions->Incubation Enzyme Substrate Enzyme Substrate Enzyme Substrate->Incubation Recombinant Enzyme (CYP11B1 or CYP11B2) Recombinant Enzyme (CYP11B1 or CYP11B2) Recombinant Enzyme (CYP11B1 or CYP11B2)->Incubation Product Quantification (MS) Product Quantification (MS) Incubation->Product Quantification (MS) Reaction IC50 Calculation IC50 Calculation Product Quantification (MS)->IC50 Calculation

Caption: In Vitro Enzyme Inhibition Assay Workflow.
In Vivo ACTH-Challenge Model in Cynomolgus Monkeys

Objective: To evaluate the in vivo selectivity of this compound by measuring its effect on aldosterone and cortisol production following stimulation with adrenocorticotropic hormone (ACTH).

Methodology:

  • Animal Model: Conscious, non-chaired male cynomolgus monkeys were used. A washout period of at least two weeks was allowed between studies for animals that were reused.

  • Compound Administration: this compound, FAD286, LCI699, or a vehicle control was administered orally to randomized groups of monkeys (n=3 per group).

  • ACTH Challenge: At a specified time point after compound administration, a maximal dose of ACTH was administered to stimulate the adrenal glands.

  • Blood Sampling: Blood samples were collected 15 minutes after the ACTH challenge, which corresponds to the time of maximal aldosterone and cortisol production.

  • Hormone and Compound Analysis: Plasma concentrations of aldosterone, cortisol, and the test compound were measured.

  • Data Analysis: The in vivo effective concentrations (EC) for the inhibition of aldosterone and cortisol were determined by aggregating data across multiple studies and applying curve-fitting analysis. The selectivity was then calculated based on these values.

Oral Dosing (this compound or Vehicle) Oral Dosing (this compound or Vehicle) ACTH Challenge ACTH Challenge Oral Dosing (this compound or Vehicle)->ACTH Challenge Blood Collection (15 min post) Blood Collection (15 min post) ACTH Challenge->Blood Collection (15 min post) Plasma Separation Plasma Separation Blood Collection (15 min post)->Plasma Separation Hormone & Compound Analysis Hormone & Compound Analysis Plasma Separation->Hormone & Compound Analysis EC Calculation & Selectivity Assessment EC Calculation & Selectivity Assessment Hormone & Compound Analysis->EC Calculation & Selectivity Assessment

Caption: In Vivo ACTH-Challenge Experimental Workflow.

Conclusion

The preclinical data for this compound strongly support its profile as a highly potent and selective aldosterone synthase inhibitor.[1][2] The in vitro and in vivo studies in nonhuman primates have demonstrated a significant selectivity advantage over previous inhibitors like FAD286 and LCI699.[1][2] This high degree of selectivity is a critical attribute, suggesting a lower potential for off-target effects on cortisol synthesis, which has been a major hurdle in the clinical development of this class of drugs. These promising preclinical findings established a strong foundation for the further clinical investigation of this compound as a potential therapeutic agent for cardiometabolic diseases.

References

Methodological & Application

Application Notes and Protocols for BI 689648: An In Vitro Assessment of a Novel Aldosterone Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI 689648 is a potent and highly selective inhibitor of aldosterone (B195564) synthase (AS), also known as CYP11B2, a key enzyme in the biosynthesis of aldosterone.[1][2] Elevated levels of aldosterone are implicated in various cardiovascular diseases, making selective AS inhibitors like this compound promising therapeutic agents.[1] This document provides detailed application notes and protocols for the in vitro evaluation of this compound, enabling researchers to assess its inhibitory activity and selectivity. The protocols described herein are based on established methodologies for characterizing aldosterone synthase inhibitors.

Introduction

Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance.[1][2] However, excessive aldosterone production can lead to pathological conditions such as hypertension, heart failure, and renal fibrosis.[1] Aldosterone synthase (CYP11B2) catalyzes the final and rate-limiting step of aldosterone biosynthesis.[3] Consequently, selective inhibition of CYP11B2 presents a targeted therapeutic strategy. A significant challenge in developing AS inhibitors is achieving high selectivity against the closely related enzyme cortisol synthase (CYP11B1), which is responsible for cortisol production.[1][2] this compound has demonstrated remarkable selectivity for AS over CS, making it a valuable tool for research and potential drug development.[1][2]

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of aldosterone synthase (CYP11B2). This enzyme is a cytochrome P450 monooxygenase located in the inner mitochondrial membrane of the adrenal cortex's zona glomerulosa cells.[4][5] CYP11B2 is responsible for the conversion of 11-deoxycorticosterone to aldosterone through a three-step process. By binding to and inhibiting CYP11B2, this compound blocks the production of aldosterone, thereby reducing its circulating levels.

cluster_0 Adrenal Cortex Mitochondria cluster_1 Cortisol Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DOC 11-Deoxycorticosterone Progesterone->DOC Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol Corticosterone Corticosterone DOC->Corticosterone CYP11B1 / CYP11B2 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 (Aldosterone Synthase) Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 (Cortisol Synthase) BI689648 This compound BI689648->Aldosterone Inhibits

Figure 1: Simplified steroidogenesis pathway highlighting the inhibitory action of this compound.

Data Presentation

The following table summarizes the in vitro inhibitory potency of this compound in comparison to other known aldosterone synthase inhibitors.

CompoundAldosterone Synthase (AS) IC50 (nM)Cortisol Synthase (CS) IC50 (nM)Selectivity (CS IC50 / AS IC50)
This compound 2300150-fold
FAD28639040-fold
LCI69910808-fold

Table 1: In vitro inhibitory potency and selectivity of this compound and other aldosterone synthase inhibitors. Data sourced from primate-based models.[1][2]

Experimental Protocols

Two primary types of in vitro assays are commonly employed to determine the potency and selectivity of aldosterone synthase inhibitors: a cell-based assay and a biochemical enzymatic assay.

Cell-Based Aldosterone Synthase Inhibition Assay

This protocol utilizes a human adrenocortical carcinoma cell line (NCI-H295R), which naturally expresses CYP11B2 and other key steroidogenic enzymes.

Objective: To determine the IC50 value of this compound for the inhibition of aldosterone production in a cellular context.

Materials:

  • NCI-H295R cells

  • DMEM/F12 medium supplemented with serum and antibiotics

  • This compound and other test compounds

  • Angiotensin II (stimulant)

  • Aldosterone and Cortisol ELISA kits or LC-MS/MS for quantification

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture NCI-H295R cells in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in the assay medium. Remove the culture medium from the cells and add the medium containing the test compounds.

  • Stimulation: To stimulate aldosterone production, add a known concentration of angiotensin II to the wells.

  • Incubation: Incubate the plates for a defined period (e.g., 24-48 hours) at 37°C.

  • Supernatant Collection: After incubation, collect the cell culture supernatants.

  • Quantification of Aldosterone and Cortisol: Measure the concentration of aldosterone and cortisol in the supernatants using a validated method such as an ELISA kit or LC-MS/MS.

  • Data Analysis: Plot the percentage of aldosterone inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_workflow Cell-Based Assay Workflow Start Seed NCI-H295R cells in 96-well plate Treat Add serial dilutions of this compound Start->Treat Stimulate Stimulate with Angiotensin II Treat->Stimulate Incubate Incubate for 24-48h Stimulate->Incubate Collect Collect supernatant Incubate->Collect Quantify Quantify Aldosterone & Cortisol (ELISA/LC-MS) Collect->Quantify Analyze Calculate IC50 Quantify->Analyze End Results Analyze->End

Figure 2: Workflow for the cell-based aldosterone synthase inhibition assay.

Enzymatic Aldosterone Synthase (CYP11B2) Inhibition Assay

This protocol utilizes recombinant human CYP11B2 enzyme to directly measure the inhibitory effect of this compound on its enzymatic activity.

Objective: To determine the IC50 value of this compound for the direct inhibition of recombinant human CYP11B2.

Materials:

  • Recombinant human CYP11B2 enzyme

  • 11-Deoxycorticosterone (substrate)

  • NADPH regenerating system

  • This compound and other test compounds

  • Assay buffer

  • 96-well assay plates

  • Detection system (e.g., LC-MS/MS or a suitable plate reader for a coupled enzyme assay)

Procedure:

  • Assay Preparation: Prepare a reaction mixture containing the assay buffer, recombinant CYP11B2 enzyme, and the NADPH regenerating system.

  • Compound Addition: Add serial dilutions of this compound or other test compounds to the wells of the assay plate.

  • Enzyme Addition: Add the enzyme mixture to the wells containing the test compounds.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate, 11-deoxycorticosterone.

  • Incubation: Incubate the reaction at 37°C for a specified time, ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a suitable stop solution (e.g., a strong acid or organic solvent).

  • Product Quantification: Measure the amount of aldosterone produced. LC-MS/MS is the gold standard for this quantification.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Alternative Assay Format: AlphaLISA Assay

An Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) can be adapted to quantify aldosterone production. This no-wash, bead-based immunoassay offers high sensitivity and is amenable to high-throughput screening.

Principle: In a competitive AlphaLISA format, biotinylated aldosterone competes with the aldosterone in the sample for binding to an anti-aldosterone antibody conjugated to an AlphaLISA acceptor bead. Streptavidin-coated donor beads bind to the biotinylated aldosterone. When in close proximity, the donor beads excite the acceptor beads, generating a luminescent signal that is inversely proportional to the amount of aldosterone in the sample.

General Protocol Outline:

  • Sample Addition: Add cell supernatants or enzymatic reaction products to a 384-well plate.

  • Addition of Acceptor Beads and Biotinylated Analyte: Add a mixture of anti-aldosterone acceptor beads and biotinylated aldosterone. Incubate to allow for competitive binding.

  • Addition of Donor Beads: Add streptavidin-coated donor beads. Incubate in the dark.

  • Signal Detection: Read the plate on an Alpha-enabled plate reader.

cluster_alphalisA AlphaLISA Principle (Competitive) cluster_low Low Aldosterone in Sample cluster_high High Aldosterone in Sample Sample Sample containing Aldosterone AcceptorBead Anti-Aldosterone Acceptor Bead BiotinAldo Biotinylated Aldosterone DonorBead Streptavidin Donor Bead Signal Luminescent Signal NoSignal Reduced Signal BiotinAldo1 Biotinylated Aldosterone AcceptorBead1 Anti-Aldosterone Acceptor Bead BiotinAldo1->AcceptorBead1 AcceptorBead1->Signal Generates DonorBead1 Streptavidin Donor Bead DonorBead1->BiotinAldo1 SampleAldo Sample Aldosterone AcceptorBead2 Anti-Aldosterone Acceptor Bead SampleAldo->AcceptorBead2 BiotinAldo2 Biotinylated Aldosterone AcceptorBead2->NoSignal Results in DonorBead2 Streptavidin Donor Bead DonorBead2->BiotinAldo2

Figure 3: Principle of a competitive AlphaLISA for aldosterone quantification.

Conclusion

The provided protocols offer a robust framework for the in vitro characterization of this compound and other aldosterone synthase inhibitors. By employing both cell-based and enzymatic assays, researchers can obtain a comprehensive understanding of a compound's potency, selectivity, and mechanism of action. The high selectivity of this compound for aldosterone synthase over cortisol synthase underscores its potential as a valuable research tool and a candidate for further therapeutic development in the management of cardiovascular and renal diseases.

References

Application Notes and Protocols for BI 689648 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the design of cell-based assays to characterize the potent and highly selective aldosterone (B195564) synthase inhibitor, BI 689648. This compound has demonstrated significant potential in preclinical studies due to its high selectivity for aldosterone synthase (CYP11B2) over cortisol synthase (CYP11B1)[1][2][3]. The following protocols describe a primary cell-based assay to determine the potency of this compound in inhibiting aldosterone production and a secondary assay to assess its selectivity by measuring cortisol production in the human adrenocortical carcinoma cell line, NCI-H295R.

Introduction

Aldosterone is a mineralocorticoid hormone synthesized in the adrenal cortex by the enzyme aldosterone synthase, encoded by the CYP11B2 gene. It plays a crucial role in regulating blood pressure and electrolyte balance. However, excessive aldosterone production can lead to various cardiovascular and renal diseases. Aldosterone synthase inhibitors are a promising therapeutic class for these conditions.

This compound is a novel and highly selective aldosterone synthase inhibitor with an in vitro IC50 of 2 nM for aldosterone synthase and 300 nM for the closely related enzyme, cortisol synthase (CYP11B1), demonstrating a 150-fold selectivity[1][2][3]. This high selectivity is critical for minimizing off-target effects related to the inhibition of cortisol synthesis.

The NCI-H295R cell line is an established model for studying steroidogenesis as it expresses the key enzymes involved in aldosterone and cortisol synthesis. Stimulation of these cells with angiotensin II or potassium chloride can induce the production of these hormones, providing a robust system for evaluating the efficacy and selectivity of aldosterone synthase inhibitors.

Signaling Pathway

The diagram below illustrates the simplified final steps of the steroidogenesis pathway, highlighting the key enzymes, aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1), and their products.

cluster_pathway Simplified Steroidogenesis Pathway 11-Deoxycorticosterone 11-Deoxycorticosterone Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone CYP11B2 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 11-Deoxycortisol 11-Deoxycortisol Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1

Caption: Simplified steroidogenesis pathway showing the synthesis of aldosterone and cortisol.

Experimental Protocols

Primary Cell-Based Assay: Determination of this compound Potency on Aldosterone Production

This assay measures the concentration-dependent inhibition of angiotensin II-stimulated aldosterone production in NCI-H295R cells by this compound.

Materials:

  • NCI-H295R cells (ATCC CRL-2128)

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Angiotensin II

  • This compound

  • Aldosterone ELISA Kit

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTS)

Protocol:

  • Cell Culture: Culture NCI-H295R cells in DMEM/F-12 supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed NCI-H295R cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with serum-free DMEM/F-12 and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the compound dilutions to the cells and incubate for 1 hour.

  • Stimulation: Add angiotensin II to a final concentration of 10 nM to all wells except the negative control and incubate for 48 hours.

  • Supernatant Collection: Collect the cell culture supernatant for aldosterone measurement.

  • Aldosterone Quantification: Measure the aldosterone concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Cell Viability: Assess cell viability using an MTS assay to normalize for any cytotoxic effects of the compound.

Secondary Cell-Based Assay: Determination of this compound Selectivity on Cortisol Production

This assay measures the effect of this compound on cortisol production to determine its selectivity for aldosterone synthase over cortisol synthase.

Materials:

  • NCI-H295R cells

  • DMEM/F-12 medium

  • Fetal Bovine Serum (FBS)

  • Forskolin (B1673556)

  • This compound

  • Cortisol ELISA Kit

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTS)

Protocol:

  • Cell Culture and Seeding: Follow steps 1 and 2 from the primary assay protocol.

  • Serum Starvation: Follow step 3 from the primary assay protocol.

  • Compound Treatment: Follow step 4 from the primary assay protocol.

  • Stimulation: Add forskolin to a final concentration of 10 µM to stimulate cortisol production and incubate for 48 hours.

  • Supernatant Collection: Collect the cell culture supernatant for cortisol measurement.

  • Cortisol Quantification: Measure the cortisol concentration in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Cell Viability: Assess cell viability using an MTS assay.

Experimental Workflow Diagram

cluster_workflow Cell-Based Assay Workflow A Seed NCI-H295R cells B Serum Starve (24h) A->B C Add this compound (1h) B->C D Stimulate with Angiotensin II (Primary) or Forskolin (Secondary) (48h) C->D E Collect Supernatant D->E G Assess Cell Viability (MTS) D->G F Measure Aldosterone/Cortisol (ELISA) E->F cluster_logic Assay Logic Input This compound Primary Primary Assay: Aldosterone Production (NCI-H295R + Ang II) Input->Primary Secondary Secondary Assay: Cortisol Production (NCI-H295R + Forskolin) Input->Secondary Potency Potency (IC50) Primary->Potency Selectivity Selectivity Primary->Selectivity Secondary->Selectivity

References

Measuring the IC50 of BI-689648: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BI-689648 is a potent and highly selective inhibitor of Aldosterone (B195564) Synthase (AS), also known as CYP11B2. This enzyme is a critical component of the renin-angiotensin-aldosterone system (RAAS), responsible for the final step in the biosynthesis of aldosterone, a key regulator of blood pressure and electrolyte balance. Dysregulation of aldosterone production is implicated in various cardiovascular and renal diseases. The accurate determination of the half-maximal inhibitory concentration (IC50) of BI-689648 is crucial for understanding its potency and selectivity, which is essential for its development as a therapeutic agent.

This document provides detailed protocols for determining the IC50 value of BI-689648 against aldosterone synthase using both in vitro biochemical and cell-based assays.

Mechanism of Action and Signaling Pathway

BI-689648 acts as a competitive inhibitor of aldosterone synthase, thereby blocking the conversion of 11-deoxycorticosterone to aldosterone. This intervention in the RAAS pathway leads to a reduction in aldosterone levels.

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a hormonal cascade that plays a central role in the regulation of blood pressure, fluid and electrolyte balance, and systemic vascular resistance.

RAAS_pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE (in Lungs) Adrenal_Cortex Adrenal Cortex Angiotensin_II->Adrenal_Cortex Stimulates Aldosterone_Synthase Aldosterone Synthase (CYP11B2) Adrenal_Cortex->Aldosterone_Synthase Aldosterone Aldosterone Aldosterone_Synthase->Aldosterone Catalyzes conversion of 11-deoxycorticosterone Kidney Kidney Aldosterone->Kidney Acts on Blood_Pressure Increased Blood Pressure Kidney->Blood_Pressure Na+ and H2O retention, K+ excretion BI_689648 BI-689648 BI_689648->Aldosterone_Synthase Inhibits Renin Renin (from Kidney)

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of BI-689648.

Quantitative Data Summary

The following table summarizes the reported in vitro IC50 values for BI-689648 against human aldosterone synthase (AS) and the closely related enzyme, cortisol synthase (CS or CYP11B1).

CompoundTargetIC50 (nM)Selectivity (CS/AS)Reference
BI-689648Aldosterone Synthase (AS)2150-fold[1]
Cortisol Synthase (CS)300[1]

Experimental Protocols

In Vitro Biochemical Assay for Aldosterone Synthase Inhibition

This protocol describes the determination of BI-689648 IC50 against purified, recombinant human aldosterone synthase.

biochemical_workflow start Start prep_reagents Prepare Reagents: - Recombinant Aldosterone Synthase - Substrate (11-deoxycorticosterone) - BI-689648 serial dilutions - Assay Buffer start->prep_reagents add_components Add to 96-well plate: - Assay Buffer - Aldosterone Synthase - BI-689648 or vehicle prep_reagents->add_components pre_incubate Pre-incubate add_components->pre_incubate initiate_reaction Initiate reaction with 11-deoxycorticosterone pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_product Detect Aldosterone (e.g., ELISA, LC-MS/MS) stop_reaction->detect_product analyze_data Data Analysis: - Plot % inhibition vs. [BI-689648] - Determine IC50 value detect_product->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro biochemical aldosterone synthase inhibition assay.

Materials:

  • Recombinant human aldosterone synthase (CYP11B2)

  • 11-deoxycorticosterone (substrate)

  • BI-689648

  • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system

  • 96-well microplates

  • Aldosterone ELISA kit or LC-MS/MS system

  • Plate reader (for ELISA)

Procedure:

  • Prepare BI-689648 dilutions: Prepare a serial dilution of BI-689648 in assay buffer. The final concentrations should span a range appropriate for IC50 determination (e.g., 0.01 nM to 1 µM). Include a vehicle control (e.g., DMSO).

  • Assay setup: In a 96-well plate, add the assay buffer, recombinant aldosterone synthase, and the NADPH regenerating system.

  • Add inhibitor: Add the serially diluted BI-689648 or vehicle control to the respective wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate reaction: Add the substrate, 11-deoxycorticosterone, to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop reaction: Terminate the reaction by adding a stop solution (e.g., a strong acid or organic solvent).

  • Detection: Quantify the amount of aldosterone produced using a validated method such as ELISA or LC-MS/MS.

  • Data Analysis:

    • Calculate the percentage of inhibition for each BI-689648 concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the BI-689648 concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cell-Based Assay for Aldosterone Synthase Inhibition using NCI-H295R Cells

This protocol describes the determination of BI-689648 IC50 in a cellular context using the human adrenocortical carcinoma cell line NCI-H295R, which endogenously expresses aldosterone synthase.

cell_based_workflow start Start culture_cells Culture NCI-H295R cells start->culture_cells seed_cells Seed cells into 24- or 96-well plates culture_cells->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat cells with BI-689648 serial dilutions or vehicle incubate_24h->treat_cells incubate_48h Incubate for 24-48h treat_cells->incubate_48h collect_supernatant Collect cell culture supernatant incubate_48h->collect_supernatant assess_viability Assess Cell Viability (e.g., MTT, CellTiter-Glo) incubate_48h->assess_viability measure_aldosterone Measure Aldosterone (ELISA or LC-MS/MS) collect_supernatant->measure_aldosterone analyze_data Data Analysis: - Normalize to cell viability - Plot % inhibition vs. [BI-689648] - Determine IC50 measure_aldosterone->analyze_data assess_viability->analyze_data end End analyze_data->end

Caption: Workflow for the cell-based aldosterone synthase inhibition assay.

Materials:

  • NCI-H295R human adrenocortical carcinoma cell line

  • Cell culture medium (e.g., DMEM/F12 supplemented with serum and antibiotics)

  • BI-689648

  • 24- or 96-well cell culture plates

  • Aldosterone ELISA kit or LC-MS/MS system

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Culture: Maintain NCI-H295R cells in a humidified incubator at 37°C and 5% CO2.

  • Cell Seeding: Seed the cells into 24- or 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare BI-689648 dilutions: Prepare a serial dilution of BI-689648 in cell culture medium.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of BI-689648 or vehicle control.

  • Incubation: Incubate the treated cells for 24 to 48 hours.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant for aldosterone measurement.

  • Aldosterone Measurement: Quantify the aldosterone concentration in the supernatant using an ELISA kit or LC-MS/MS.

  • Cell Viability Assessment: In a parallel plate or after supernatant collection, assess cell viability to account for any cytotoxic effects of the compound.

  • Data Analysis:

    • Normalize the aldosterone levels to cell viability data.

    • Calculate the percentage of inhibition for each BI-689648 concentration relative to the vehicle control.

    • Plot the normalized percentage of inhibition against the logarithm of the BI-689648 concentration.

    • Determine the IC50 value using a four-parameter logistic fit.

Conclusion

The protocols outlined in this application note provide robust and reliable methods for the determination of the IC50 value of BI-689648 against aldosterone synthase. The choice between a biochemical and a cell-based assay will depend on the specific research question, with the former providing a direct measure of enzyme inhibition and the latter offering insights into the compound's activity in a more physiologically relevant context. Accurate IC50 determination is a fundamental step in the preclinical characterization of aldosterone synthase inhibitors like BI-689648.

References

Application Notes and Protocols for In Vivo Evaluation of BI 689648, a Novel Aldosterone Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of BI 689648, a potent and highly selective inhibitor of aldosterone (B195564) synthase (CYP11B2). The protocols outlined below are intended to facilitate the assessment of its pharmacological effects in relevant animal models of cardiovascular and renal diseases.

Introduction to this compound

This compound is a novel, non-steroidal, small molecule inhibitor of aldosterone synthase, the key enzyme responsible for the synthesis of aldosterone.[1][2] Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance. However, excessive aldosterone levels are implicated in the pathophysiology of hypertension, cardiac fibrosis, and chronic kidney disease. By selectively inhibiting aldosterone synthase, this compound offers a targeted therapeutic approach to mitigate the deleterious effects of hyperaldosteronism.

Mechanism of Action

This compound specifically targets and inhibits the enzymatic activity of aldosterone synthase (CYP11B2), thereby blocking the conversion of 11-deoxycorticosterone to aldosterone.[1][2] Its high selectivity for aldosterone synthase over cortisol synthase (CYP11B1) is a key feature, minimizing the risk of off-target effects on cortisol production.[1][2]

Aldosterone Signaling Pathway

Aldosterone exerts its effects through both genomic and non-genomic pathways. The classical genomic pathway involves the binding of aldosterone to the mineralocorticoid receptor (MR) in the cytoplasm. This complex then translocates to the nucleus, where it modulates the transcription of various genes involved in sodium and potassium transport, leading to sodium retention and potassium excretion. Non-genomic pathways involve rapid, MR-independent effects that can influence intracellular signaling cascades.

Aldosterone Signaling Pathway cluster_ECF Extracellular Fluid cluster_Adrenal Adrenal Cortex cluster_TargetCell Target Cell (e.g., Kidney, Heart) Angiotensinogen Angiotensinogen Angiotensin I Angiotensin I Angiotensinogen->Angiotensin I Renin Angiotensin II Angiotensin II Angiotensin I->Angiotensin II ACE Aldosterone_Synthase Aldosterone Synthase (CYP11B2) Angiotensin II->Aldosterone_Synthase Stimulates Aldosterone_EC Aldosterone Aldosterone_TC Aldosterone Aldosterone_EC->Aldosterone_TC Enters Cell Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 11-Deoxycorticosterone 11-Deoxycorticosterone Progesterone->11-Deoxycorticosterone Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone Aldosterone_IC Aldosterone Corticosterone->Aldosterone_IC Aldosterone_IC->Aldosterone_EC Secretion BI_689648 This compound BI_689648->Aldosterone_Synthase Inhibits MR Mineralocorticoid Receptor (MR) Aldo_MR_Complex Aldosterone-MR Complex Nucleus Nucleus Aldo_MR_Complex->Nucleus Gene_Transcription Gene Transcription (e.g., ENaC, ROMK) Nucleus->Gene_Transcription Cellular_Effects Cellular Effects (Na+ Reabsorption, K+ Excretion, Fibrosis, Inflammation) Gene_Transcription->Cellular_Effects Renin Renin Aldosterone_TCMR Aldosterone_TCMR Aldosterone_TCMR->Aldo_MR_Complex

Caption: Simplified Aldosterone Synthesis and Signaling Pathway.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo parameters of this compound and comparator compounds.

Table 1: In Vitro Inhibitory Activity of Aldosterone Synthase Inhibitors [1][2]

CompoundAldosterone Synthase (CYP11B2) IC50 (nM)Cortisol Synthase (CYP11B1) IC50 (nM)Selectivity (CYP11B1/CYP11B2)
This compound 2300150-fold
FAD28639030-fold
LCI69910808-fold

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Parameters of this compound in Cynomolgus Monkeys [1][2]

ParameterValue
Oral Dose5 mg/kg
Peak Plasma Concentration (Cmax)~500 nM
In Vivo Selectivity vs. Cortisol Synthesis>20-fold

Experimental Protocols

ACTH-Challenge Model in Cynomolgus Monkeys for In Vivo Selectivity Assessment

This model is designed to evaluate the in vivo potency and selectivity of aldosterone synthase inhibitors by stimulating the adrenal production of both aldosterone and cortisol.

Materials:

  • This compound

  • Vehicle (appropriate for oral administration)

  • Adrenocorticotropic Hormone (ACTH) (e.g., Synacthen)

  • Anesthetic agent

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • ELISA or LC-MS/MS for hormone analysis

Procedure:

  • Animal Acclimatization: House male or female cynomolgus monkeys under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Allow for an acclimatization period of at least one week before the experiment.

  • Fasting: Fast the animals overnight prior to the experiment.

  • Baseline Blood Sample: On the day of the experiment, anesthetize the animals and collect a baseline blood sample (t= -3h) from a peripheral vein.

  • Drug Administration: Administer this compound or vehicle orally at the desired dose (e.g., 5 mg/kg).

  • Pre-ACTH Blood Sample: At t=0, three hours after drug administration, collect a second blood sample.

  • ACTH Challenge: Immediately after the t=0 blood draw, administer a bolus intravenous injection of ACTH (e.g., 3000 ng/kg).

  • Post-ACTH Blood Sampling: Collect blood samples at multiple time points after the ACTH injection (e.g., 15, 30, 45, 60 minutes, and then hourly for up to 8 hours) to monitor the plasma concentrations of aldosterone, cortisol, and this compound.

  • Sample Processing: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.

  • Hormone Analysis: Quantify plasma aldosterone and cortisol concentrations using a validated ELISA or LC-MS/MS method.

  • Data Analysis: Compare the aldosterone and cortisol responses to ACTH stimulation in the this compound-treated group to the vehicle-treated group to determine the in vivo inhibitory effect and selectivity.

ACTH Challenge Workflow Acclimatization Acclimatization Fasting Fasting Acclimatization->Fasting Baseline_Blood Baseline Blood Sample (t = -3h) Fasting->Baseline_Blood Drug_Admin Oral Administration (this compound or Vehicle) Baseline_Blood->Drug_Admin Pre_ACTH_Blood Pre-ACTH Blood Sample (t = 0h) Drug_Admin->Pre_ACTH_Blood ACTH_Injection IV ACTH Injection Pre_ACTH_Blood->ACTH_Injection Post_ACTH_Blood Post-ACTH Blood Sampling (Multiple Time Points) ACTH_Injection->Post_ACTH_Blood Analysis Hormone & Drug Level Analysis (ELISA or LC-MS/MS) Post_ACTH_Blood->Analysis

Caption: Workflow for the ACTH-Challenge Model.
Angiotensin II-Induced Hypertension Model in Rats

This model is suitable for evaluating the antihypertensive efficacy of this compound in a renin-angiotensin-aldosterone system (RAAS)-dependent model of hypertension.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • Angiotensin II

  • Osmotic minipumps (e.g., Alzet)

  • Vehicle for Angiotensin II (e.g., 0.01 N acetic acid in saline)

  • This compound

  • Vehicle for oral gavage

  • Blood pressure monitoring system (e.g., tail-cuff or telemetry)

  • Anesthetic agent

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week.

  • Minipump Implantation: Anesthetize the rats and subcutaneously implant an osmotic minipump filled with Angiotensin II (e.g., at a dose of 200-400 ng/kg/min) or vehicle.

  • Blood Pressure Monitoring: Measure baseline systolic blood pressure before minipump implantation. Monitor blood pressure daily or every other day throughout the study.

  • Treatment Initiation: Once hypertension is established (typically after 7-14 days of Angiotensin II infusion), randomize the animals into treatment groups.

  • Drug Administration: Administer this compound or vehicle daily by oral gavage for the duration of the study (e.g., 2-4 weeks).

  • Endpoint Analysis: At the end of the treatment period, measure final blood pressure. Euthanize the animals and collect blood for hormone analysis (aldosterone, renin). Tissues such as the heart and kidneys can be collected for histological analysis of end-organ damage (e.g., fibrosis, hypertrophy).

  • Data Analysis: Compare the changes in blood pressure, hormone levels, and markers of organ damage between the this compound-treated and vehicle-treated groups.

Unilateral Nephrectomy and High-Salt Diet-Induced Hypertension Model in Rats

This model mimics volume-dependent hypertension and is useful for assessing the efficacy of this compound in a setting of sodium retention.

Materials:

  • Male Sprague-Dawley rats

  • High-salt diet (e.g., 8% NaCl) and normal-salt diet (e.g., 0.4% NaCl)

  • Surgical instruments for nephrectomy

  • This compound and vehicle

  • Blood pressure monitoring system

Procedure:

  • Unilateral Nephrectomy: Anesthetize the rats and perform a left unilateral nephrectomy. A sham operation should be performed on the control group.

  • Dietary Intervention: After a recovery period of one week, place the nephrectomized rats on a high-salt diet. The sham-operated group receives a normal-salt diet.

  • Blood Pressure Monitoring: Monitor blood pressure regularly as hypertension develops over several weeks.

  • Treatment: Once hypertension is established, begin daily oral administration of this compound or vehicle.

  • Endpoint Analysis: After the treatment period, assess blood pressure, urinary albumin excretion, and collect blood and tissues for analysis as described in the Angiotensin II model.

Isoproterenol-Induced Cardiac Fibrosis Model in Mice

This model is used to investigate the potential of this compound to prevent or reverse cardiac fibrosis.

Materials:

  • Male C57BL/6 or other suitable mouse strains

  • Isoproterenol (B85558) hydrochloride

  • Saline

  • This compound and vehicle

  • Echocardiography equipment

  • Histological stains (e.g., Masson's trichrome, Picrosirius red)

Procedure:

  • Induction of Fibrosis: Administer isoproterenol subcutaneously at a dose of 5-10 mg/kg daily for 7-14 days.[3] Control animals receive saline injections.

  • Treatment: this compound or vehicle can be administered either prophylactically (starting before isoproterenol) or therapeutically (starting after the induction of fibrosis).

  • Echocardiography: Perform echocardiography at baseline and at the end of the study to assess cardiac function and dimensions.

  • Endpoint Analysis: At the end of the study, euthanize the mice and harvest the hearts.

  • Histological Analysis: Fix the hearts in formalin, embed in paraffin, and section. Stain with Masson's trichrome or Picrosirius red to visualize and quantify the extent of collagen deposition (fibrosis).

  • Gene Expression Analysis: Isolate RNA from heart tissue to analyze the expression of profibrotic genes (e.g., Collagen I, Collagen III, TGF-β) by RT-qPCR.

  • Data Analysis: Compare the degree of cardiac fibrosis, cardiac function, and gene expression between the different treatment groups.

Cardiac_Fibrosis_Model_Workflow Isoproterenol_Induction Induce Cardiac Fibrosis (Isoproterenol Injections) Treatment_Groups Treatment Groups: - this compound (Prophylactic/Therapeutic) - Vehicle Control Isoproterenol_Induction->Treatment_Groups Echocardiography Echocardiography (Baseline & Endpoint) Treatment_Groups->Echocardiography Endpoint_Analysis Endpoint Analysis Echocardiography->Endpoint_Analysis Histology Histological Analysis (Masson's Trichrome, Picrosirius Red) Endpoint_Analysis->Histology Gene_Expression Gene Expression Analysis (RT-qPCR for profibrotic genes) Endpoint_Analysis->Gene_Expression

Caption: Experimental Workflow for Isoproterenol-Induced Cardiac Fibrosis Model.

Conclusion

The in vivo experimental designs detailed in these application notes provide a robust framework for the preclinical evaluation of this compound. By utilizing these models, researchers can effectively assess its efficacy in relevant disease states, further elucidating its therapeutic potential for cardiovascular and renal disorders driven by excess aldosterone. Careful adherence to these protocols will ensure the generation of high-quality, reproducible data to support the continued development of this promising aldosterone synthase inhibitor.

References

Application Notes and Protocols: Cynomolgus Monkey Model for Preclinical Evaluation of BI 689648, a Novel Aldosterone Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of the cynomolgus monkey (Macaca fascicularis) as a translational model for the preclinical evaluation of BI 689648, a potent and highly selective aldosterone (B195564) synthase inhibitor. Due to the high sequence homology between human and non-human primate aldosterone synthase (CYP11B2), the cynomolgus monkey is a critical model for assessing the efficacy and selectivity of novel aldosterone synthase inhibitors (ASIs) before human trials.[1] These notes include detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to guide researchers in this field.

This compound has been developed to offer greater selectivity for aldosterone synthase over cortisol synthase (CYP11B1), a challenge that has limited the clinical success of earlier ASIs.[1] The protocols outlined below, particularly the adrenocorticotropic hormone (ACTH) challenge model, are designed to assess this selectivity in vivo.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound and Comparator Compounds.[1][2]
CompoundAldosterone Synthase (AS) IC50 (nM)Cortisol Synthase (CS) IC50 (nM)Selectivity (CS IC50 / AS IC50)
This compound 2300150-fold
FAD28639040-fold
LCI69910808-fold
Table 2: Pharmacokinetic and Pharmacodynamic Profile of this compound in Cynomolgus Monkeys.[1][2]
ParameterValueConditions
Oral Dose 5 mg/kgSingle administration
Peak Plasma Concentration (Cmax) ~500 nM---
In Vivo Selectivity >20-fold more selective than FAD286 and LCI699ACTH-challenge model

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the adrenal gland. This compound selectively inhibits aldosterone synthase (CYP11B2), thereby blocking the conversion of 11-deoxycorticosterone to aldosterone. This targeted inhibition aims to reduce aldosterone levels without significantly affecting the production of cortisol, which is synthesized via cortisol synthase (CYP11B1).

cluster_adrenal_cortex Adrenal Cortex Angiotensin_II Angiotensin II / ACTH Cholesterol Cholesterol Angiotensin_II->Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B2 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 BI_689648 This compound CYP11B2 Aldosterone Synthase (CYP11B2) BI_689648->CYP11B2 CYP11B1 Cortisol Synthase (CYP11B1)

Caption: Mechanism of action of this compound.

Experimental Protocols

In Vivo ACTH-Challenge Model in Cynomolgus Monkeys

This protocol is designed to assess the in vivo efficacy and selectivity of aldosterone synthase inhibitors.

1.1. Animal Model:

  • Species: Cynomolgus monkey (Macaca fascicularis)

  • Health Status: Healthy, adult animals.

  • Acclimatization: Animals should be acclimatized to the laboratory conditions before the study.

1.2. Materials:

  • This compound (or other test ASI)

  • Vehicle control (e.g., appropriate solvent for the test compound)

  • Synthetic ACTH (e.g., Synacthen, Cosyntropin)

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Freezer (-80°C)

1.3. Dosing and Administration:

  • Fast the animals overnight before dosing.

  • Administer this compound or vehicle control orally at the desired dose (e.g., 5 mg/kg).

  • Record the exact time of administration.

1.4. ACTH Challenge and Sample Collection:

  • At a predetermined time post-dose (e.g., 2 hours), collect a baseline blood sample.

  • Immediately following the baseline blood draw, administer a bolus of synthetic ACTH (e.g., 0.5 µg/kg) intravenously or intramuscularly.

  • Collect subsequent blood samples at specified time points post-ACTH administration (e.g., 15, 30, 60, and 120 minutes).

1.5. Sample Processing and Analysis:

  • Process the collected blood samples by centrifugation to separate plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze plasma samples for concentrations of:

    • Aldosterone

    • Cortisol

    • This compound (or test compound)

  • Use validated analytical methods such as LC-MS/MS for quantification.

Experimental Workflow Diagram

The following diagram outlines the key steps in the in vivo evaluation of this compound in the cynomolgus monkey model.

start Start acclimatization Animal Acclimatization start->acclimatization dosing Oral Administration of This compound or Vehicle acclimatization->dosing baseline_blood Baseline Blood Sample Collection dosing->baseline_blood acth_challenge ACTH Administration baseline_blood->acth_challenge timed_blood Timed Blood Sample Collection (Post-ACTH) acth_challenge->timed_blood processing Plasma Separation and Storage timed_blood->processing analysis LC-MS/MS Analysis of Aldosterone, Cortisol, and this compound processing->analysis data_analysis Data Analysis and Selectivity Assessment analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vivo testing.

Logical Relationship Diagram

The diagram below illustrates the expected outcomes and their interpretations in the ACTH-challenge model when testing a selective aldosterone synthase inhibitor like this compound.

cluster_input Input cluster_outcomes Expected Outcomes cluster_interpretation Interpretation BI_689648 This compound Administration Aldosterone_Suppression Suppressed Aldosterone Response to ACTH BI_689648->Aldosterone_Suppression Cortisol_Unaffected Normal Cortisol Response to ACTH BI_689648->Cortisol_Unaffected Efficacy In Vivo Efficacy Aldosterone_Suppression->Efficacy Selectivity High In Vivo Selectivity for Aldosterone Synthase Cortisol_Unaffected->Selectivity

Caption: Logical flow of expected results.

Conclusion

The cynomolgus monkey model, particularly when incorporating an ACTH challenge, provides a robust and translationally relevant platform for the preclinical assessment of selective aldosterone synthase inhibitors like this compound. The protocols and data presented herein offer a foundational guide for researchers aiming to evaluate the in vivo pharmacology of novel drug candidates targeting the renin-angiotensin-aldosterone system. Careful adherence to these methodologies will enable the generation of high-quality, reproducible data critical for advancing promising therapeutics into clinical development.

References

Application Notes and Protocols: Oral Administration of BI 689648 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the oral administration of BI 689648, a potent and selective inhibitor of the SOS1::KRAS interaction, in preclinical animal models. The document outlines methodologies for evaluating its pharmacokinetic profile and in vivo efficacy in a tumor xenograft model.

Introduction

This compound is a novel investigational agent designed to inhibit the protein-protein interaction between Son of Sevenless homolog 1 (SOS1) and KRAS. SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the exchange of GDP for GTP on KRAS, leading to its activation. The activated, GTP-bound KRAS then triggers downstream signaling cascades, such as the MAPK pathway (RAF-MEK-ERK), which are critical for cell proliferation, differentiation, and survival. In many cancers, mutations in KRAS impair its GTPase activity, locking it in a constitutively active state and promoting uncontrolled tumor growth.

By blocking the SOS1-mediated nucleotide exchange, this compound prevents the reactivation of KRAS, thereby inhibiting downstream signaling and suppressing tumor cell proliferation. This mechanism is particularly relevant for tumors harboring KRAS mutations (e.g., G12C, G12D, G12V). The following protocols describe the oral administration of this compound in mice to assess its therapeutic potential.

Signaling Pathway

The diagram below illustrates the mechanism of action for this compound within the KRAS signaling pathway.

SOS1_KRAS_Pathway cluster_upstream cluster_kras_cycle cluster_downstream RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 Recruitment KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation BI689648 This compound BI689648->SOS1 Inhibition

Caption: Mechanism of this compound in the SOS1::KRAS signaling pathway.

Experimental Protocols

Animal Models and Housing
  • Species: Female athymic nude mice (nu/nu) or NOD-SCID mice.

  • Age: 6-8 weeks.

  • Supplier: The Jackson Laboratory or Charles River Laboratories.

  • Housing: Animals are housed in individually ventilated cages under specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle. Standard chow and water are provided ad libitum.

  • Acclimatization: Animals are acclimatized for a minimum of 7 days before experimental manipulation.

Formulation of this compound for Oral Gavage
  • Vehicle: A standard vehicle such as 0.5% (w/v) methylcellulose (B11928114) in sterile water is recommended.

  • Preparation:

    • Weigh the required amount of this compound powder.

    • Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose to heated (60-70°C) sterile water while stirring, then allowing it to cool to 4°C to fully dissolve.

    • Create a homogenous suspension by adding a small amount of the vehicle to the this compound powder to form a paste.

    • Gradually add the remaining vehicle to the paste while continuously stirring or vortexing until the desired final concentration is reached.

    • Store the formulation at 4°C for up to one week. Before each use, bring the suspension to room temperature and vortex thoroughly to ensure homogeneity.

Protocol for Pharmacokinetic (PK) Study
  • Animal Grouping: Assign healthy, non-tumor-bearing mice (n=3 per time point) to the study.

  • Fasting: Fast animals for 4 hours prior to dosing, with water available ad libitum.

  • Dosing: Administer a single dose of this compound suspension via oral gavage (e.g., 10 mg/kg at a volume of 10 mL/kg).

  • Sample Collection: Collect blood samples (~50 µL) via tail vein or saphenous vein puncture at designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Blood should be collected into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Use software such as Phoenix WinNonlin to calculate key pharmacokinetic parameters.

Protocol for In Vivo Efficacy (Tumor Growth Inhibition) Study
  • Cell Culture: Culture a human cancer cell line with a known KRAS mutation (e.g., NCI-H358, KRAS G12C) under standard conditions.

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization: When tumors reach a mean volume of 150-200 mm³, randomize the animals into treatment groups (n=8-10 per group), such as:

    • Group 1: Vehicle (0.5% methylcellulose), once daily (QD), oral (PO).

    • Group 2: this compound (e.g., 25 mg/kg), QD, PO.

    • Group 3: this compound (e.g., 50 mg/kg), QD, PO.

  • Treatment: Administer the designated treatments daily for 21-28 days. Monitor animal body weight and clinical signs of toxicity 2-3 times per week.

  • Endpoint: The study endpoint is typically reached when tumors in the vehicle group exceed 2000 mm³ or at the end of the treatment period. Euthanize animals and collect tumors for ex vivo analysis.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of vehicle group at endpoint)] x 100.

Experimental Workflow

The diagram below outlines the workflow for a typical in vivo efficacy study.

Efficacy_Workflow cluster_setup cluster_main cluster_analysis cell_culture 1. Cell Culture (KRAS-mutant line) implantation 2. Subcutaneous Implantation cell_culture->implantation tumor_growth 3. Tumor Growth to 150-200 mm³ implantation->tumor_growth randomization 4. Randomization tumor_growth->randomization treatment 5. Daily Oral Dosing (21-28 days) randomization->treatment monitoring 6. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 7. Study Endpoint & Tissue Collection monitoring->endpoint data_analysis 8. Data Analysis (TGI Calculation) endpoint->data_analysis

Caption: Experimental workflow for an in vivo tumor growth inhibition study.

Representative Data

The following tables present hypothetical data for this compound, which should be replaced with actual experimental results.

Table 1: Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose
Parameter10 mg/kg Oral Dose
Cmax (ng/mL) 1250
Tmax (h) 1.0
AUC₀₋₂₄ (h*ng/mL) 7500
T₁/₂ (h) 4.5
Oral Bioavailability (%) 40

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋₂₄: Area under the curve from 0 to 24 hours; T₁/₂: Half-life.

Table 2: Efficacy of this compound in a KRAS G12C Xenograft Model (Day 21)
Treatment GroupMean Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle (PO, QD) 1580 ± 150-+2.5
This compound (25 mg/kg, PO, QD) 711 ± 9555+1.8
This compound (50 mg/kg, PO, QD) 395 ± 6075-0.5

PO: Per os (by mouth); QD: Quaque die (once daily); SEM: Standard error of the mean.

Conclusion

The protocols outlined provide a robust framework for evaluating the in vivo characteristics of this compound. Through systematic pharmacokinetic and pharmacodynamic studies, researchers can effectively assess its potential as an orally administered therapeutic agent for KRAS-driven cancers. Adherence to these methodologies will ensure the generation of reproducible and reliable data for advancing drug development programs.

Application Notes & Protocols: BI 689648 in Hypertension Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of BI 689648, a novel and highly selective aldosterone (B195564) synthase inhibitor, for use in preclinical hypertension research models. This document includes its mechanism of action, comparative potency and selectivity data, and detailed protocols for in vitro and in vivo evaluation.

Introduction

Hypertension is a primary risk factor for cardiovascular disease, affecting over a billion adults worldwide.[1] The renin-angiotensin-aldosterone system (RAAS) is a critical pathway in blood pressure regulation.[2] Aldosterone, a mineralocorticoid hormone, plays a key role in this system by promoting sodium and water retention, which can lead to increased blood pressure.[2] Excess aldosterone can also contribute to vascular remodeling and tissue fibrosis.[3]

Aldosterone synthase (AS), encoded by the CYP11B2 gene, is the key enzyme responsible for the synthesis of aldosterone.[4] Inhibition of this enzyme presents a promising therapeutic strategy for hypertension, heart failure, and renal disorders.[4] However, developing selective AS inhibitors has been challenging due to the high sequence similarity (93%) with cortisol synthase (CS), the enzyme (CYP11B1) responsible for cortisol production.[3][4] Off-target inhibition of cortisol synthesis can lead to significant adverse effects.[5]

This compound is a novel, potent, and highly selective aldosterone synthase inhibitor developed for preclinical research. Its high selectivity for aldosterone synthase over cortisol synthase makes it a valuable tool for investigating the specific roles of aldosterone in various hypertension models.[3][4]

Mechanism of Action

This compound directly inhibits the enzymatic activity of aldosterone synthase (CYP11B2), which is primarily located in the zona glomerulosa of the adrenal gland.[4] This enzyme catalyzes the final step in aldosterone biosynthesis. By blocking this step, this compound effectively reduces the production and circulating levels of aldosterone. This leads to decreased sodium and water reabsorption in the kidneys, ultimately contributing to a reduction in blood pressure. The high selectivity of this compound minimizes its impact on cortisol production, a critical advantage over less selective inhibitors.[3][4]

RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Adrenal Adrenal Gland Action cluster_Inhibition Point of Inhibition cluster_Effect Physiological Effect Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Adrenal_Gland Adrenal_Gland Angiotensin_II->Adrenal_Gland Stimulates Aldosterone_Synthase Aldosterone_Synthase Adrenal_Gland->Aldosterone_Synthase Activates Aldosterone Aldosterone Aldosterone_Synthase->Aldosterone Produces BP_Increase Increased Na+/Water Retention & Elevated Blood Pressure Aldosterone->BP_Increase Leads to BI689648 This compound BI689648->Aldosterone_Synthase Inhibits

RAAS pathway showing the inhibitory action of this compound.

Quantitative Data

The selectivity and potency of this compound have been characterized in vitro and compared with other aldosterone synthase inhibitors.

Table 1: In Vitro Potency and Selectivity of Aldosterone Synthase Inhibitors [3][4]

CompoundAldosterone Synthase (AS) IC50 (nM)Cortisol Synthase (CS) IC50 (nM)Selectivity Fold (CS/AS)
This compound 2300150
FAD28639040
LCI69910808

IC50: The half maximal inhibitory concentration.

Table 2: Pharmacokinetic Profile of this compound in Cynomolgus Monkeys [3][4]

ParameterValue
Animal ModelCynomolgus Monkey
AdministrationOral (PO)
Dose5 mg/kg
Peak Plasma Concentration (Cmax)~500 nM

Application in Hypertension Research Models

This compound is a valuable tool for studying the role of aldosterone in various preclinical models of hypertension. Its high selectivity allows for targeted investigation without the confounding effects of cortisol suppression.

Common Non-Human Primate Model:

  • Cynomolgus Monkey ACTH-Challenge Model: This is the primary model used for the in vivo characterization of this compound.[3][4] It allows for the simultaneous assessment of the drug's impact on both aldosterone and cortisol pathways under stimulated conditions.

Common Rodent Models: While this compound was primarily developed using non-human primate models due to species differences in aldosterone synthase,[3][4] its mechanism suggests utility in rodent models that rely on the RAAS pathway.

  • Spontaneously Hypertensive Rat (SHR): A genetic model that mimics human essential hypertension.[1]

  • Deoxycorticosterone Acetate (DOCA)-Salt Rat: A model of mineralocorticoid-induced, low-renin hypertension where animals are treated with a synthetic mineralocorticoid and high-salt diet.[6]

  • Angiotensin II (Ang II)-Infused Rat: This model induces hypertension through the continuous infusion of Angiotensin II, leading to RAAS overactivation.[6]

Detailed Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay for IC50 Determination

This protocol outlines the method to determine the in vitro potency of this compound against aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1).

Materials:

  • This compound and other test compounds

  • Recombinant human CYP11B2 and CYP11B1 enzymes

  • Substrate (e.g., 11-deoxycorticosterone for CYP11B2, 11-deoxycortisol for CYP11B1)

  • Appropriate buffer system and cofactors (e.g., NADPH)

  • 96-well plates

  • Plate reader or LC-MS/MS for product quantification

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in the assay buffer.

  • Assay Reaction: In a 96-well plate, add the recombinant enzyme (CYP11B2 or CYP11B1) to the assay buffer.

  • Incubation: Add the diluted this compound or vehicle control to the wells and pre-incubate for 10-15 minutes at 37°C.

  • Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Time: Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at 37°C.

  • Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Quantification: Measure the amount of product formed (aldosterone or cortisol) using a suitable detection method like LC-MS/MS.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: In Vivo ACTH-Challenge Model in Non-Human Primates

This protocol is designed to assess the in vivo efficacy and selectivity of this compound by measuring its ability to inhibit stimulated aldosterone production while sparing cortisol.[3][7]

workflow A 1. Animal Acclimation & Randomization B 2. Oral Dosing (this compound or Vehicle) A->B C 3. ACTH Challenge (Intravenous) B->C D 4. Blood Collection (15 min post-challenge) C->D E 5. Plasma Analysis (Aldosterone, Cortisol, Drug Levels) D->E F 6. Data Evaluation (EC50 Calculation) E->F

Workflow for the in vivo ACTH-challenge experiment.

Materials & Animals:

  • Conscious, chaired or free-moving cynomolgus monkeys.[7]

  • This compound formulated in a suitable vehicle for oral administration.

  • Adrenocorticotropin (ACTH) solution for injection.

  • Blood collection tubes (e.g., EDTA-coated).

  • Centrifuge and freezer for plasma processing and storage.

  • LC-MS/MS for hormone and drug concentration analysis.

Methodology:

  • Animal Preparation: Healthy, conscious cynomolgus monkeys are acclimated to the study conditions. For each study, animals are randomized into treatment groups (e.g., vehicle control, multiple doses of this compound).[7] A minimum 2-week washout period is recommended between studies for animal reuse.[7]

  • Dosing: Administer this compound or vehicle control orally (p.o.) at doses ranging from 0.003 mg/kg to 10 mg/kg.[7]

  • ACTH Challenge: At a specified time post-dosing (e.g., 2-4 hours, corresponding to expected peak plasma concentration), administer an ACTH challenge to stimulate the adrenal glands.[7]

  • Blood Sampling: Collect blood samples at baseline (pre-dose) and at the time of maximal ACTH response (typically 15 minutes post-challenge).[7]

  • Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the plasma concentrations of aldosterone, cortisol, and this compound using a validated LC-MS/MS method.

  • Data Analysis: Correlate the plasma drug concentration with the inhibition of aldosterone and cortisol production. Calculate the in vivo effective concentration (EC50) for each hormone by fitting the data to a dose-response curve. The ratio of EC50 values (Cortisol/Aldosterone) provides the in vivo selectivity index. For this compound, this has been shown to be >20-fold more selective than FAD286 and LCI699.[3]

References

Application Notes & Protocols for Aldosterone Synthase Inhibition in Chronic Kidney Disease Studies

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Investigating the Role of Aldosterone (B195564) Synthase Inhibitors in Chronic Kidney Disease

Compound Focus: BI 690517 (Vicadrostat) - A Novel, Potent, and Highly Selective Aldosterone Synthase Inhibitor. Initial research for BI 689648 indicates that BI 690517 is the compound advancing in clinical development for Chronic Kidney Disease (CKD) and is the focus of these notes.

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

Chronic Kidney Disease (CKD) is a progressive condition characterized by a gradual loss of kidney function over time. A key pathway implicated in the pathophysiology of CKD is the renin-angiotensin-aldosterone system (RAAS).[1][2] Persistent activation of this system leads to elevated levels of aldosterone, a mineralocorticoid hormone.[3] Excess aldosterone contributes to kidney damage through various mechanisms, including the promotion of inflammation, fibrosis, and oxidative stress, ultimately leading to glomerulosclerosis and interstitial fibrosis.[3][4][5]

Aldosterone synthase (AS), encoded by the CYP11B2 gene, is the key enzyme responsible for the final step of aldosterone synthesis.[6][7] Selective inhibition of aldosterone synthase presents a targeted therapeutic strategy to reduce aldosterone levels directly, thereby mitigating its deleterious effects on the kidneys.[6][7] BI 690517 is a novel, potent, and highly selective aldosterone synthase inhibitor (ASi) under investigation for its potential to slow the progression of kidney damage and reduce cardiovascular events in people with CKD.[8][9] Preclinical and clinical studies suggest that ASIs can effectively lower aldosterone levels and reduce albuminuria, a key marker of kidney damage.[8][10][11]

These application notes provide an overview of the mechanism of action of BI 690517, protocols for its use in preclinical and clinical research settings, and a summary of key data from recent studies.

Mechanism of Action: Aldosterone Synthase Inhibition

BI 690517 acts by specifically inhibiting the enzyme aldosterone synthase (CYP11B2), which catalyzes the conversion of 11-deoxycorticosterone to aldosterone. This targeted inhibition leads to a significant reduction in the production of aldosterone, without substantially affecting the synthesis of cortisol, which is mediated by the closely related enzyme 11β-hydroxylase (CYP11B1).[6][7] The high selectivity of BI 690517 for aldosterone synthase over cortisol synthase is a critical feature, minimizing the risk of adrenal insufficiency.[6][7]

By lowering aldosterone levels, BI 690517 is hypothesized to protect the kidneys through several downstream effects:

  • Reduction of Inflammation: Aldosterone promotes inflammation by activating mineralocorticoid receptors (MR) on various cell types, including immune cells like macrophages.[4][5] This leads to the production of pro-inflammatory cytokines and chemokines.[5][12][13]

  • Inhibition of Fibrosis: Aldosterone contributes to the excessive deposition of extracellular matrix proteins, a hallmark of renal fibrosis.[3][4]

  • Amelioration of Oxidative Stress: The hormone can increase the production of reactive oxygen species (ROS), leading to cellular damage.[3][4]

The signaling pathway for aldosterone synthesis and the point of intervention for BI 690517 are illustrated below.

Aldosterone_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Adrenal_Gland Adrenal Gland (Zona Glomerulosa) Angiotensin_II->Adrenal_Gland Stimulates Aldosterone_Synthase Aldosterone Synthase (CYP11B2) Adrenal_Gland->Aldosterone_Synthase Aldosterone Aldosterone Aldosterone_Synthase->Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds to Kidney_Effects Kidney Damage: - Inflammation - Fibrosis - Oxidative Stress MR->Kidney_Effects Activates BI_690517 BI 690517 BI_690517->Aldosterone_Synthase Inhibits

Caption: Aldosterone Synthesis Pathway and BI 690517 Inhibition.

Preclinical Research Protocols

Animal Models of Chronic Kidney Disease

Several rodent models can be utilized to evaluate the efficacy of BI 690517 in a preclinical setting.[14]

  • 5/6 Nephrectomy (5/6 Nx) Model: This surgical ablation model induces progressive kidney fibrosis, hypertension, and proteinuria, mimicking key features of human CKD.

  • Unilateral Ureteral Obstruction (UUO) Model: A well-established model for studying renal fibrosis. TREM2 deficiency in this model has been shown to exacerbate renal inflammation and fibrosis.[15][16]

  • Diabetic Nephropathy Models (e.g., db/db mice, STZ-induced diabetes): These models are crucial for investigating the efficacy of BI 690517 in the context of diabetes, a leading cause of CKD. Studies have highlighted a protective role for TREM2-high macrophages in diabetic kidney disease.[17]

  • High-Fat Diet (HFD)-induced Obesity Model: This model can be used to study CKD associated with metabolic syndrome. TREM2 knockout mice on an HFD exhibit worsening kidney damage.[17]

Experimental Protocol: Efficacy Study in 5/6 Nephrectomy Model
  • Animal Model Induction: Perform a two-step 5/6 nephrectomy in male Sprague-Dawley rats.

  • Treatment Groups:

    • Sham-operated + Vehicle

    • 5/6 Nx + Vehicle

    • 5/6 Nx + BI 690517 (e.g., 1, 3, 10 mg/kg/day via oral gavage)

    • 5/6 Nx + Positive Control (e.g., ACE inhibitor)

  • Dosing: Begin treatment 2-4 weeks post-surgery and continue for 8-12 weeks.

  • Monitoring:

    • Weekly: Measure systolic blood pressure (tail-cuff method) and body weight.

    • Bi-weekly: Collect 24-hour urine for measurement of urinary albumin-to-creatinine ratio (UACR) and protein excretion.

    • Endpoint: Collect blood for serum creatinine, BUN, and aldosterone levels. Harvest kidneys for histological analysis.

  • Endpoint Analysis:

    • Histology: Perform Masson's trichrome and Sirius red staining to assess fibrosis. Use immunohistochemistry to evaluate markers of inflammation (e.g., CD68 for macrophages) and fibrosis (e.g., α-SMA, Collagen I).

    • Gene Expression: Use qRT-PCR to measure mRNA levels of profibrotic (e.g., TGF-β, CTGF) and pro-inflammatory (e.g., TNF-α, IL-6) genes in kidney tissue.

Clinical Trial Protocols

Recent clinical trials have investigated BI 690517 in patients with CKD, often as an add-on therapy to the standard of care, which includes renin-angiotensin system inhibitors (RASi) and SGLT2 inhibitors.[8][9][18]

Phase II Clinical Trial Design (Adapted from NCT05182840)

The following protocol is based on the design of a Phase II study evaluating the efficacy and safety of BI 690517.[8][18]

  • Study Population: Adults with CKD (e.g., eGFR ≥20 and <75 mL/min/1.73 m²) and albuminuria (e.g., UACR ≥200 and <3500 mg/g), with or without type 2 diabetes, on stable background therapy with an ACE inhibitor or ARB.[10][18]

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled trial with two phases.

    • Run-in Period (8 weeks): Participants are randomized to receive either an SGLT2 inhibitor (e.g., empagliflozin (B1684318) 10 mg) or a placebo to establish a baseline standard of care.[18]

    • Treatment Period (14 weeks): Participants from each run-in group are then re-randomized to receive one of three doses of BI 690517 (e.g., 3 mg, 10 mg, or 20 mg) or a placebo, in addition to their assigned run-in treatment.[8][18]

  • Primary Endpoint: Change from baseline in UACR at the end of the treatment period (e.g., week 14).[18]

  • Secondary Endpoints:

    • Proportion of participants with drug-related adverse events.[10]

    • Changes from baseline in plasma aldosterone and serum potassium levels.

    • Change from baseline in eGFR.

  • Safety Monitoring: Frequent monitoring of serum potassium is crucial due to the risk of hyperkalemia associated with aldosterone pathway inhibition.[9][11]

Clinical_Trial_Workflow cluster_0 Screening & Enrollment cluster_1 Run-in Period (8 Weeks) cluster_2 Treatment Period (14 Weeks) Screening Patient Screening (CKD with Albuminuria, on ACEi/ARB) Randomization1 Randomization 1 Screening->Randomization1 Empagliflozin Empagliflozin 10 mg Randomization1->Empagliflozin Placebo1 Placebo Randomization1->Placebo1 Randomization2a Randomization 2 Empagliflozin->Randomization2a Randomization2b Randomization 2 Placebo1->Randomization2b GroupA BI 690517 (3mg, 10mg, 20mg) or Placebo Randomization2a->GroupA GroupB BI 690517 (3mg, 10mg, 20mg) or Placebo Randomization2b->GroupB Endpoint Primary Endpoint Analysis (Change in UACR at Week 14) GroupA->Endpoint GroupB->Endpoint

Caption: Phase II Clinical Trial Workflow for BI 690517.

Data Presentation

Preclinical Efficacy Data (Hypothetical)
Parameter5/6 Nx + Vehicle5/6 Nx + BI 690517 (3 mg/kg)5/6 Nx + BI 690517 (10 mg/kg)
UACR (mg/g) at Week 12 350 ± 45210 ± 30150 ± 25**
Glomerulosclerosis Index 3.2 ± 0.42.1 ± 0.31.5 ± 0.2
Renal TNF-α mRNA (fold change) 8.5 ± 1.24.2 ± 0.8*2.5 ± 0.5
Plasma Aldosterone (pg/mL) 850 ± 110300 ± 50 150 ± 40
*p < 0.05, *p < 0.01 vs. Vehicle. Data are representative examples.
Clinical Trial Data Summary (Phase II - BI 690517)
Treatment GroupNBaseline UACR (mg/g, median)UACR Reduction vs. Placebo (at 14 weeks)
BI 690517 (10 mg) on top of Empagliflozin ~146~430Up to 39.5%[8]
BI 690517 (10 mg) without Empagliflozin ~146~430~39%[11]
Placebo ~147~4303% reduction[11]
Adverse Events (BI 690517 Groups)Frequency
Hyperkalemia 14.2% (vs. 6.0% with placebo)[11]
Adrenal Insufficiency 1.3% (vs. 1.0% with placebo)[11]
Constipation Reported in Phase I[10]

Conclusion and Future Directions

The selective inhibition of aldosterone synthase with compounds like BI 690517 represents a promising therapeutic approach for patients with chronic kidney disease. The available data demonstrates a significant reduction in albuminuria, a key predictor of CKD progression, with a generally manageable safety profile.[8][10][11] The upcoming Phase III EASi-KIDNEY™ trial will provide more definitive evidence on the long-term efficacy and safety of BI 690517 in a large, diverse population of patients with CKD.[8][9]

Future research should continue to explore the intricate role of the mineralocorticoid system in different etiologies of CKD. Investigating the interplay between aldosterone synthase inhibition and other inflammatory pathways, such as those involving myeloid cells and TREM2 signaling, could uncover synergistic therapeutic opportunities and further refine treatment strategies for this complex disease.[19][20][21][22][23]

References

Application Notes and Protocols: BI 689648 Dose-Response Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI 689648 is a novel and highly selective inhibitor of aldosterone (B195564) synthase (CYP11B2), a key enzyme in the synthesis of aldosterone.[1][2] Due to its high selectivity over cortisol synthase (CYP11B1), this compound presents a promising therapeutic candidate for cardiovascular and metabolic diseases.[1][2] These application notes provide a comprehensive overview of the dose-response characteristics of this compound, along with detailed protocols for its in vitro and in vivo evaluation.

Introduction

Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance.[1] However, excessive aldosterone production can lead to various pathological conditions, including hypertension, heart failure, and kidney disease.[1] this compound is a potent and selective inhibitor of aldosterone synthase, offering a targeted approach to reducing aldosterone levels.[1][2] Understanding the dose-response relationship of this compound is critical for its preclinical and clinical development.

Data Presentation

In Vitro Potency and Selectivity

This compound demonstrates significant potency against aldosterone synthase (CYP11B2) with high selectivity over cortisol synthase (CYP11B1).[1][2] The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target EnzymeThis compound IC50 (nM)FAD286 IC50 (nM)LCI699 IC50 (nM)Selectivity (CYP11B1/CYP11B2)
Aldosterone Synthase (CYP11B2)2310150-fold
Cortisol Synthase (CYP11B1)3009080

Table 1: In vitro inhibitory potency of this compound and other aldosterone synthase inhibitors against aldosterone synthase and cortisol synthase. Data sourced from studies in cynomolgus monkey-based models.[1][2]

In Vivo Pharmacokinetics

In vivo studies in cynomolgus monkeys provide insight into the pharmacokinetic profile of this compound.

CompoundDose (oral)Peak Plasma Concentration (Cmax)
This compound5 mg/kg~500 nM

Table 2: Peak plasma concentration of this compound in cynomolgus monkeys following oral administration.[1][2]

Signaling Pathway

This compound acts by directly inhibiting the enzymatic activity of aldosterone synthase (CYP11B2), the terminal enzyme in the aldosterone synthesis pathway. This pathway is a critical component of the Renin-Angiotensin-Aldosterone System (RAAS).

Aldosterone Synthesis Pathway Inhibition Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII Adrenal Adrenal Gland AngII->Adrenal Stimulates Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Aldosterone_Synthase Aldosterone Synthase (CYP11B2) Corticosterone->Aldosterone_Synthase Aldosterone Aldosterone Aldosterone_Synthase->Aldosterone BI689648 This compound BI689648->Aldosterone_Synthase Inhibits

Caption: Inhibition of Aldosterone Synthesis by this compound.

Experimental Protocols

In Vitro Aldosterone Synthase Inhibition Assay

This protocol describes a cell-based assay to determine the IC50 of this compound against aldosterone synthase (CYP11B2).

1. Cell Culture:

  • V79MZ cells stably expressing cynomolgus monkey CYP11B2 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO2.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
  • Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations for the dose-response curve (e.g., 0.1 nM to 10 µM).

3. Assay Procedure:

  • Seed the V79MZ-CYP11B2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
  • Remove the culture medium and wash the cells with assay buffer.
  • Add the various concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.
  • Initiate the enzymatic reaction by adding the substrate, 11-deoxycorticosterone, to each well at a final concentration of 2 µM.
  • Incubate the plate at 37°C for a defined period (e.g., 2 hours).
  • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

4. Aldosterone Quantification:

  • Quantify the amount of aldosterone produced in each well using a validated method such as a competitive enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

5. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the this compound concentration.
  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Culture [label="Culture V79MZ-CYP11B2 Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Compound_Prep [label="Prepare this compound Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Seeding [label="Seed Cells in 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Compound [label="Add this compound to Wells", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Substrate [label="Add 11-Deoxycorticosterone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; Stop_Reaction [label="Stop Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quantify [label="Quantify Aldosterone (ELISA/LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Calculate IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Cell_Culture; Cell_Culture -> Cell_Seeding; Compound_Prep -> Add_Compound; Cell_Seeding -> Add_Compound; Add_Compound -> Add_Substrate; Add_Substrate -> Incubate; Incubate -> Stop_Reaction; Stop_Reaction -> Quantify; Quantify -> Analyze; Analyze -> End; }

Caption: Workflow for In Vitro Aldosterone Synthase Inhibition Assay.

In Vivo ACTH Challenge in Cynomolgus Monkeys

This protocol outlines a method to assess the in vivo efficacy of this compound in an adrenocorticotropic hormone (ACTH) challenge model in cynomolgus monkeys.

1. Animal Acclimatization and Dosing:

  • House male cynomolgus monkeys under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.
  • Acclimatize the animals to handling and experimental procedures.
  • Administer this compound orally at the desired dose (e.g., 5 mg/kg) or a vehicle control.

2. ACTH Challenge:

  • At a specified time post-dosing with this compound, administer a bolus intravenous injection of ACTH (e.g., 1 µg/kg) to stimulate the adrenal glands.

3. Blood Sampling:

  • Collect blood samples at baseline (pre-ACTH) and at various time points post-ACTH administration (e.g., 15, 30, 60, and 120 minutes).
  • Process the blood samples to obtain plasma and store at -80°C until analysis.

4. Hormone Analysis:

  • Measure plasma concentrations of aldosterone and cortisol using validated LC-MS/MS methods.
  • Measure plasma concentrations of this compound to correlate with hormone levels.

5. Data Analysis:

  • Plot the plasma aldosterone and cortisol concentrations over time for both the vehicle and this compound treated groups.
  • Calculate the area under the curve (AUC) for the hormone response.
  • Determine the percentage of inhibition of the ACTH-stimulated aldosterone and cortisol response by this compound.

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Acclimatize [label="Acclimatize Cynomolgus Monkeys", fillcolor="#F1F3F4", fontcolor="#202124"]; Dose [label="Oral Administration of this compound or Vehicle", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ACTH_Challenge [label="Intravenous ACTH Injection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Blood_Sampling [label="Collect Blood Samples at Multiple Time Points", fillcolor="#F1F3F4", fontcolor="#202124"]; Plasma_Prep [label="Process Blood to Obtain Plasma", fillcolor="#F1F3F4", fontcolor="#202124"]; Hormone_Analysis [label="Analyze Aldosterone, Cortisol, and this compound Levels", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Analyze Dose-Response and Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Acclimatize; Acclimatize -> Dose; Dose -> ACTH_Challenge; ACTH_Challenge -> Blood_Sampling; Blood_Sampling -> Plasma_Prep; Plasma_Prep -> Hormone_Analysis; Hormone_Analysis -> Data_Analysis; Data_Analysis -> End; }

Caption: Workflow for In Vivo ACTH Challenge in Cynomolgus Monkeys.

Conclusion

This compound is a potent and highly selective inhibitor of aldosterone synthase. The provided data and protocols offer a framework for the continued investigation of its dose-response characteristics and therapeutic potential. The in vitro and in vivo models described are essential for elucidating the pharmacological profile of this compound and similar compounds in drug development.

References

Troubleshooting & Optimization

BI 689648 Technical Support Center: Off-Target Effects on Cortisol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of BI 689648 on cortisol synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary off-target concern for this compound?

A1: The primary off-target concern for this compound, a highly selective aldosterone (B195564) synthase (AS) inhibitor, is the potential inhibition of cortisol synthase (CS). This is due to the high sequence identity (93%) between the enzymes aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1).[1][2]

Q2: How selective is this compound for aldosterone synthase over cortisol synthase?

A2: this compound demonstrates high selectivity for aldosterone synthase. In vitro studies have shown a 150-fold selectivity for AS over CS.[1] In vivo studies in nonhuman primates using an ACTH-challenge model revealed that this compound is over 20-fold more selective compared to older aldosterone synthase inhibitors like FAD286 and LCI699.[1]

Q3: At what concentrations are off-target effects on cortisol precursors observed?

A3: Off-target effects on cortisol precursors are observed only at plasma concentrations of this compound that are significantly higher than its effective concentration for aldosterone inhibition. Appreciable changes in 11-deoxycorticosterone (11-DOC) were noted at plasma concentrations greater than 2000 nM, which is over 1000 times its aldosterone EC50.[3][4] Minimal impact on the direct cortisol precursor, 11-deoxycortisol (11-DC), was seen only at very high plasma concentrations of approximately 10 µM.[3][4]

Troubleshooting Guide

Issue: Unexpected decrease in cortisol levels in my in vivo experiment.

  • Verify this compound Concentration: Ensure the administered dose and resulting plasma concentration of this compound. Following a 5 mg/kg oral dose in cynomolgus monkeys, the peak plasma concentration is approximately 500 nM.[1][2] Significant effects on cortisol synthesis are not expected at this concentration.

  • Review Experimental Model: The selectivity of this compound has been characterized in cynomolgus monkeys.[1] Consider potential species-specific differences in metabolism or enzyme structure if using a different animal model.

  • Assess Animal Health: Adrenocorticotropic hormone (ACTH) is a key stimulator of cortisol production.[5][6] Ensure the health and stress levels of the animals, as these factors can influence the hypothalamic-pituitary-adrenal (HPA) axis and baseline cortisol levels.

Issue: Observing an accumulation of cortisol precursors in my cell-based assay.

  • Check Compound Concentration: High concentrations of this compound can lead to the inhibition of cortisol synthase. In cell-based assays using homogenized adrenal glands, ensure the concentration of this compound is appropriate to maintain selectivity.[3]

  • Confirm Assay Specificity: Ensure that the methods used to measure cortisol precursors are specific and not subject to cross-reactivity with this compound or other metabolites.

Data Summary

Table 1: In Vitro Inhibitory Potency of this compound and Comparators

CompoundAldosterone Synthase (AS) IC50 (nM)Cortisol Synthase (CS) IC50 (nM)Selectivity (CS IC50 / AS IC50)
This compound 2300150-fold
FAD28639040-fold
LCI69910808-fold

Data sourced from Weldon et al., 2016.[1][2]

Experimental Protocols

Key Experiment: In Vivo ACTH-Challenge in Cynomolgus Monkeys

This protocol was utilized to assess the in vivo selectivity of this compound.

  • Animal Model: Conscious, non-chaired cynomolgus monkeys.[3]

  • Drug Administration: this compound was administered orally at doses ranging from 0.003 mg/kg to 10 mg/kg.[3]

  • ACTH Challenge: An adrenocorticotropin (ACTH) challenge was performed to stimulate aldosterone and cortisol production.[3]

  • Sample Collection: Blood samples were collected 15 minutes after the ACTH challenge to measure plasma concentrations of aldosterone, cortisol, and the test compound.[3]

  • Data Analysis: The effective concentration (EC) values for the inhibition of aldosterone and cortisol were determined by curve-fitting the data aggregated across multiple studies.[3]

Visualizations

cluster_pathway Steroidogenesis Pathway ACTH ACTH Adrenal_Gland Adrenal Gland ACTH->Adrenal_Gland Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DOC 11-Deoxycorticosterone (DOC) Progesterone->DOC Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol ...multiple steps... Corticosterone Corticosterone DOC->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone Aldosterone Synthase (AS) (CYP11B2) Cortisol Cortisol Deoxycortisol->Cortisol Cortisol Synthase (CS) (CYP11B1) AS Aldosterone Synthase (CYP11B2) CS Cortisol Synthase (CYP11B1) BI689648 This compound BI689648->AS Strong Inhibition BI689648->CS Weak Inhibition (at high concentrations)

Caption: Simplified steroidogenesis pathway showing the primary target (AS) and off-target (CS) of this compound.

Start Start: In Vivo Experiment Administer Administer this compound to Cynomolgus Monkeys Start->Administer ACTH_Challenge Perform ACTH Challenge Administer->ACTH_Challenge Collect_Blood Collect Blood Samples (15 min post-challenge) ACTH_Challenge->Collect_Blood Measure Measure Plasma Levels: - Aldosterone - Cortisol - this compound Collect_Blood->Measure Analyze Analyze Data: - Determine EC50 for  Aldosterone Inhibition - Determine EC50 for  Cortisol Inhibition Measure->Analyze End End: Assess Selectivity Analyze->End

Caption: Experimental workflow for assessing the in vivo selectivity of this compound.

References

BI 689648 Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and handling of BI 689648 in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.

Troubleshooting Guide

This guide provides solutions to potential problems that may arise when working with this compound solutions.

Problem Possible Cause Recommended Solution
Precipitation in stock solution The concentration of this compound exceeds its solubility in the chosen solvent.- Gently warm the solution to aid dissolution. - If precipitation persists, consider preparing a more dilute stock solution.
Inconsistent experimental results - Degradation of this compound in solution. - Improper storage of the stock solution. - Inaccurate pipetting or dilution.- Prepare fresh stock solutions more frequently.[1] - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Store stock solutions at -20°C for long-term storage.[1] - Verify the accuracy of pipettes and dilution calculations.
Cloudiness or discoloration of the solution Potential degradation of the compound.- Discard the solution and prepare a fresh one. - Ensure the storage container is properly sealed to prevent contamination and solvent evaporation.[2]

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

Based on available information, this compound is soluble in DMSO and methanol (B129727). A stock solution of 0.2 mg/mL in methanol has been reported in a scientific publication. For other solvents, it is recommended to perform small-scale solubility tests before preparing a large stock.

2. How should I store the solid compound and stock solutions of this compound?

  • Solid Compound: Store in a tightly sealed container in a dry and dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is advisable.

  • Stock Solutions: It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.

3. What is the stability of this compound in solution?

Specific stability data for this compound in various solvents over time is not publicly available. As a general guideline, it is best to use freshly prepared solutions. If storing solutions, it is recommended to do so at -20°C for no longer than one month.[1]

4. Are there any known degradation pathways for this compound?

Currently, there is no published information on the specific degradation pathways of this compound in solution. To minimize potential degradation, protect solutions from light and store them at low temperatures.

5. What should I do if I observe precipitation when diluting my stock solution into an aqueous buffer?

This may occur if the final concentration of the organic solvent (e.g., DMSO) is too low to maintain the solubility of this compound. To address this, you can:

  • Increase the percentage of the organic solvent in the final aqueous solution, if experimentally permissible.

  • Prepare a more dilute initial stock solution.

Data Presentation

Table 1: Solubility and Storage Summary for this compound

ParameterInformationSource
Solubility Soluble in DMSO. A 0.2 mg/mL stock solution in methanol has been documented.Scientific Literature
Storage of Solid Short-term: 0-4°C; Long-term: -20°CGeneral Vendor Recommendation
Storage of Stock Solutions Aliquot and store at -20°C for up to one month.General Best Practice[1]

Experimental Protocols & Visualizations

Protocol for Preparing a this compound Stock Solution

This protocol provides a general guideline for preparing a stock solution of this compound.

G cluster_start Preparation cluster_storage Storage start Equilibrate this compound solid to room temperature weigh Weigh the desired amount of this compound start->weigh add_solvent Add the appropriate volume of solvent (e.g., DMSO or Methanol) weigh->add_solvent dissolve Vortex or sonicate until fully dissolved add_solvent->dissolve aliquot Aliquot into single-use vials dissolve->aliquot store Store at -20°C aliquot->store

Caption: Workflow for preparing and storing this compound stock solutions.

Aldosterone (B195564) Synthesis Pathway and Inhibition by this compound

This compound is a potent and selective inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the final step in aldosterone biosynthesis.

G cluster_pathway Aldosterone Synthesis cluster_inhibitor Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 BI689648 This compound CYP11B2 Aldosterone Synthase (CYP11B2) BI689648->CYP11B2 Inhibits CYP11A1 CYP11A1 HSD3B 3β-HSD CYP21A2 CYP21A2 CYP11B1 CYP11B1

Caption: this compound inhibits the final step of aldosterone synthesis.

References

Technical Support Center: BI 689648 and Aldosterone Regulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the novel aldosterone (B195564) synthase inhibitor, BI 689648. The following information addresses the theoretical potential for aldosterone breakthrough and provides troubleshooting for related experimental observations.

Frequently Asked Questions (FAQs)

Q1: What is aldosterone breakthrough and why is it a concern with some cardiovascular drugs?

A1: Aldosterone breakthrough is a phenomenon where plasma aldosterone levels, after an initial decrease, return to or exceed pre-treatment levels during long-term therapy. This is commonly observed in 30-40% of patients treated with angiotensin-converting enzyme (ACE) inhibitors or angiotensin II receptor blockers (ARBs).[1] The return of elevated aldosterone can counteract the intended therapeutic benefits, potentially contributing to cardiac and renal damage.[2]

Q2: What is the proposed mechanism of action for this compound?

A2: this compound is a highly selective inhibitor of aldosterone synthase (CYP11B2), the key enzyme responsible for the synthesis of aldosterone in the adrenal glands.[3][4] By directly targeting this enzyme, this compound is designed to potently and selectively reduce aldosterone production.

Q3: Is aldosterone breakthrough expected to occur with this compound?

A3: While clinical data on long-term treatment with this compound is not yet available, its mechanism of action suggests a lower potential for aldosterone breakthrough compared to ACE inhibitors and ARBs. Aldosterone breakthrough with ACE inhibitors and ARBs is thought to be partly due to compensatory mechanisms or "escape" pathways that can still lead to aldosterone production, such as non-ACE pathways for angiotensin II generation.[5] By directly inhibiting the final step in aldosterone synthesis, this compound is designed to be more effective in maintaining suppression of aldosterone levels. However, the body has complex feedback loops, and the potential for unforeseen compensatory mechanisms cannot be entirely ruled out without long-term clinical studies.

Q4: What are the known mechanisms that could theoretically lead to an increase in aldosterone despite treatment with an aldosterone synthase inhibitor?

A4: While this compound is a direct inhibitor, theoretical mechanisms for an increase in aldosterone could include:

  • Insufficient Dosing or Pharmacokinetics: Inadequate drug exposure at the site of action could lead to incomplete inhibition of aldosterone synthase.

  • Upregulation of the Renin-Angiotensin System (RAS): A significant drop in aldosterone could lead to a compensatory increase in renin and angiotensin II, which are potent stimulators of the adrenal glands. While this compound inhibits the final synthetic step, a massive upregulation of precursor molecules could potentially challenge this blockade.

  • Non-Adrenal Aldosterone Production: There is some evidence for local aldosterone synthesis in tissues like the heart and blood vessels.[6] The extent to which this compound targets these potential extra-adrenal sources is an area for further investigation.

  • Genetic Variability: Polymorphisms in the CYP11B2 gene or other components of the RAS could theoretically influence an individual's response to this compound.

Troubleshooting Guide

This guide is intended for researchers observing unexpected variations in aldosterone levels during pre-clinical or clinical studies with this compound.

Observed Issue Potential Cause Recommended Action
Initial decrease in aldosterone followed by a gradual rise. Inadequate drug exposure (pharmacokinetic issue).Verify dosing, formulation, and route of administration. Measure plasma concentrations of this compound to ensure they are within the therapeutic range.
Compensatory upregulation of the renin-angiotensin system.Measure plasma renin activity (PRA) and angiotensin II levels to assess the degree of RAS activation.
High inter-individual variability in aldosterone suppression. Differences in drug metabolism.Investigate potential pharmacogenetic differences among study subjects.
Baseline differences in RAS activation or potassium levels.Stratify analysis by baseline PRA, angiotensin II, and serum potassium levels.
Persistently elevated aldosterone despite adequate this compound levels. Assay interference or pre-analytical sample handling errors.Review the protocol for blood collection, processing, and storage. Validate the aldosterone immunoassay for potential cross-reactivity.
Contribution from extra-adrenal aldosterone synthesis.This is a complex research question that may require advanced techniques such as tissue-specific gene expression analysis.

Quantitative Data Summary

The following table summarizes the in vitro potency and selectivity of this compound compared to other aldosterone synthase inhibitors, as determined in studies using cynomolgus monkey-based models.[3][4]

Compound Aldosterone Synthase (AS) IC50 (nM) Cortisol Synthase (CS) IC50 (nM) Selectivity (CS IC50 / AS IC50)
This compound 2300150-fold
FAD286 39040-fold
LCI699 10808-fold

Experimental Protocols

Key Experiment: In Vivo Assessment of Aldosterone Synthase Inhibition in Cynomolgus Monkeys

This protocol is based on the methodology described for evaluating this compound.[3][7]

  • Animal Model: Conscious, non-chaired male cynomolgus monkeys.

  • Acclimation and Baseline: Animals are acclimated to the study conditions. Baseline blood samples are collected to determine pre-treatment hormone levels.

  • Drug Administration: this compound is administered orally at various doses (e.g., 0.003 mg/kg to 10 mg/kg). A vehicle control group is included.

  • ACTH Challenge: To stimulate steroidogenesis, an adrenocorticotropic hormone (ACTH) challenge is administered.

  • Blood Sampling: Blood samples are collected at specific time points post-dose (e.g., 15 minutes after ACTH challenge) to measure plasma concentrations of this compound, aldosterone, and cortisol.

  • Bioanalytical Method: Plasma concentrations of the compounds and hormones are quantified using a validated LC-MS/MS method.

  • Data Analysis: The in vivo effective concentrations (e.g., EC50) for aldosterone and cortisol inhibition are calculated by fitting the dose-response data to a suitable pharmacological model.

Visualizations

Aldosterone_Breakthrough_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Therapy Therapeutic Intervention cluster_Breakthrough Breakthrough Mechanisms Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Aldosterone_Production Aldosterone_Production Angiotensin_II->Aldosterone_Production Stimulates Aldosterone_Breakthrough Aldosterone_Breakthrough Aldosterone_Production->Aldosterone_Breakthrough Leads to ACEi ACE Inhibitors ACEi->Angiotensin_II Inhibits ARB ARBs ARB->Aldosterone_Production Blocks Receptor Non_ACE_Pathways Non-ACE Pathways (e.g., chymase) Non_ACE_Pathways->Angiotensin_II Generates Ang II Compensatory_Upregulation Compensatory RAS Upregulation Compensatory_Upregulation->Angiotensinogen Increases Renin

Caption: Mechanisms of Aldosterone Breakthrough with ACEi/ARBs.

BI689648_Mechanism cluster_Aldo_Synth Aldosterone Synthesis Pathway cluster_BI689648 Therapeutic Intervention Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone ... Progesterone Progesterone Pregnenolone->Progesterone ... Deoxycorticosterone Deoxycorticosterone Progesterone->Deoxycorticosterone ... Corticosterone Corticosterone Deoxycorticosterone->Corticosterone ... Aldosterone Aldosterone Corticosterone->Aldosterone Aldosterone Synthase (CYP11B2) BI689648_node This compound BI689648_node->Aldosterone Directly Inhibits Synthesis

Caption: Mechanism of Action of this compound.

References

Technical Support Center: BI 689648 and the Renin-Angiotensin-Aldosterone System

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with BI 689648, a highly selective aldosterone (B195564) synthase inhibitor. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research on the impact of this compound on the renin-angiotensin-aldosterone system (RAAS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro and in vivo experiments with this compound.

Issue Potential Cause Recommended Solution
In Vitro Assay: Lower than expected IC50 value for this compound 1. Incorrect enzyme concentration: Too little active aldosterone synthase (CYP11B2) in the assay. 2. Substrate concentration too low: If the substrate concentration is significantly below the Km, the assay may be more sensitive to inhibition. 3. Inaccurate this compound concentration: Errors in serial dilutions.1. Verify the concentration and activity of the recombinant CYP11B2. 2. Ensure the substrate (11-deoxycorticosterone) concentration is at or near the Km for the enzyme. 3. Prepare fresh serial dilutions of this compound and verify the concentrations.
In Vitro Assay: High variability between replicate wells 1. Poor mixing of reagents: Inconsistent distribution of enzyme, substrate, or inhibitor. 2. Edge effects in the microplate: Evaporation from the outer wells of the plate. 3. Compound precipitation: this compound may precipitate at higher concentrations in aqueous buffers.1. Ensure thorough but gentle mixing of all reagents in each well. 2. Avoid using the outermost wells of the microplate for critical samples. Fill them with buffer or media to maintain humidity. 3. Visually inspect for precipitation. If observed, consider using a lower concentration of DMSO as a co-solvent (typically ≤0.5%) or pre-warming the assay buffer.
In Vivo Study: Blunted cortisol response to ACTH challenge 1. Off-target inhibition of cortisol synthase (CYP11B1): Although this compound is highly selective, at very high doses, some inhibition of CYP11B1 may occur. 2. Incorrect ACTH dosage or administration: Insufficient stimulation of the adrenal glands.1. Review the dosage of this compound. Ensure it is within the selective range.[1] 2. Verify the dose and route of administration of ACTH according to the established protocol.
In Vivo Study: Unexpectedly high plasma renin activity 1. Compensatory physiological response: Inhibition of aldosterone synthesis leads to a decrease in sodium and water retention, which in turn stimulates renin release as a compensatory mechanism. This is an expected effect.1. This is an anticipated pharmacodynamic effect of aldosterone synthase inhibition and confirms target engagement. No troubleshooting is necessary unless the levels are physiologically compromising to the animal.
General: Inconsistent results between experiments 1. Variability in reagent quality: Differences in lots of recombinant enzymes, substrates, or other critical reagents. 2. Slight variations in experimental conditions: Minor differences in incubation times, temperatures, or instrument settings.1. Qualify new lots of critical reagents before use in large-scale experiments. 2. Strictly adhere to the standard operating procedures and document all experimental parameters meticulously.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent and highly selective inhibitor of aldosterone synthase (AS), also known as CYP11B2.[1] This enzyme is responsible for the final steps in the biosynthesis of aldosterone from 11-deoxycorticosterone in the adrenal glands. By inhibiting aldosterone synthase, this compound directly reduces the production of aldosterone.[1]

2. How does this compound impact the broader Renin-Angiotensin-Aldosterone System (RAAS)?

By inhibiting aldosterone production, this compound disrupts the negative feedback loop of the RAAS. The decrease in aldosterone levels leads to reduced sodium and water retention, which is sensed by the kidneys. This stimulates the release of renin, leading to an increase in plasma renin activity. The elevated renin levels can then lead to an increase in the production of angiotensin II.

3. What is the selectivity of this compound for aldosterone synthase over cortisol synthase?

This compound exhibits high selectivity for aldosterone synthase (CYP11B2) over cortisol synthase (CYP11B1). In vitro studies have shown a 150-fold selectivity for aldosterone synthase.[1] This is a critical feature, as off-target inhibition of cortisol synthase can lead to adrenal insufficiency.

4. Has this compound been tested in humans?

As of the latest available information, this compound has been evaluated in preclinical studies using non-human primate models, but it has not yet been studied in humans.[2]

5. What are the key considerations for dissolving and storing this compound?

For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is important to keep the final concentration of DMSO in the assay low (e.g., <0.5%) to avoid solvent effects. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Quantitative Data

Table 1: In Vitro Inhibitory Activity of this compound and Comparators [1]

CompoundAldosterone Synthase (AS) IC50 (nM)Cortisol Synthase (CS) IC50 (nM)Selectivity (CS IC50 / AS IC50)
This compound 2300150-fold
FAD28639030-fold
LCI69910808-fold

Table 2: In Vivo Pharmacokinetic and Pharmacodynamic Data for this compound in Cynomolgus Monkeys [1]

ParameterValueConditions
Peak Plasma Concentration (Cmax)~500 nMAfter a single 5 mg/kg oral dose
In Vivo Selectivity>20-fold more selective than FAD286 and LCI699Based on an adrenocorticotropin (ACTH)-challenge model

Experimental Protocols

In Vitro Aldosterone Synthase (CYP11B2) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human aldosterone synthase.

Materials:

  • Recombinant human CYP11B2 (commercially available)

  • 11-deoxycorticosterone (substrate)

  • This compound

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing MgCl2)

  • NADPH regenerating system

  • DMSO

  • 96-well microplate

  • Plate reader for detecting the product (aldosterone) via a suitable method (e.g., ELISA, LC-MS/MS)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of test concentrations. Ensure the final DMSO concentration in all wells is consistent and low (e.g., 0.5%).

  • In a 96-well plate, add the assay buffer, the NADPH regenerating system, and the various concentrations of this compound or vehicle control (DMSO in assay buffer).

  • Add the recombinant human CYP11B2 to each well and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate, 11-deoxycorticosterone, to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a suitable stop solution (e.g., a strong acid or organic solvent).

  • Quantify the amount of aldosterone produced in each well using a validated detection method.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo ACTH Challenge Model in Cynomolgus Monkeys

Objective: To evaluate the in vivo efficacy and selectivity of this compound in inhibiting aldosterone production.

Materials:

  • Cynomolgus monkeys (male, non-naïve)

  • This compound formulated for oral administration

  • Adrenocorticotropic hormone (ACTH) (e.g., cosyntropin)

  • Vehicle control

  • Blood collection supplies (e.g., EDTA tubes)

  • Centrifuge

  • Freezer for plasma storage (-80°C)

  • Analytical equipment for measuring aldosterone, cortisol, and this compound plasma concentrations (e.g., LC-MS/MS)

Procedure:

  • Acclimate the animals to the experimental conditions.

  • Fast the animals overnight prior to the study.

  • Administer a single oral dose of this compound or vehicle control to the monkeys.

  • At a specified time post-dose (e.g., 1-2 hours), collect a baseline blood sample.

  • Administer an intramuscular or intravenous injection of ACTH to stimulate the adrenal glands.

  • Collect blood samples at various time points after the ACTH challenge (e.g., 15, 30, 60, 120 minutes).

  • Process the blood samples by centrifugation to obtain plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma samples to determine the concentrations of aldosterone, cortisol, and this compound.

  • Compare the aldosterone and cortisol levels in the this compound-treated groups to the vehicle control group to assess the inhibitory effect and selectivity.

Visualizations

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage catalyzed by Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  conversion catalyzed by ACE ACE (Lungs, Endothelium) ACE->Angiotensin_II Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland stimulates Vascular_Smooth_Muscle Vascular Smooth Muscle Angiotensin_II->Vascular_Smooth_Muscle causes vasoconstriction Aldosterone Aldosterone Adrenal_Gland->Aldosterone produces via Aldosterone_Synthase Aldosterone Synthase (CYP11B2) Aldosterone_Synthase->Aldosterone Kidney Kidney Aldosterone->Kidney increases Na+ & H2O reabsorption BI689648 This compound BI689648->Aldosterone_Synthase inhibits

Caption: Signaling pathway of the RAAS and the point of intervention for this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Cynomolgus Monkey) invitro_assay Aldosterone Synthase (CYP11B2) Inhibition Assay selectivity_assay Cortisol Synthase (CYP11B1) Inhibition Assay invitro_assay->selectivity_assay determine_ic50 Determine IC50 and Selectivity selectivity_assay->determine_ic50 oral_dosing Oral Administration of this compound determine_ic50->oral_dosing Proceed if potent and selective acth_challenge ACTH Challenge oral_dosing->acth_challenge blood_sampling Serial Blood Sampling acth_challenge->blood_sampling plasma_analysis Measure Aldosterone, Cortisol, and this compound Levels blood_sampling->plasma_analysis assess_efficacy Assess In Vivo Efficacy and Selectivity plasma_analysis->assess_efficacy

Caption: Preclinical experimental workflow for evaluating this compound.

Logical_Relationship cluster_consequences Consequences of AS Inhibition start High Aldosterone Levels (Pathological Condition) inhibit_as Inhibit Aldosterone Synthase (AS) start->inhibit_as Therapeutic Strategy mra Mineralocorticoid Receptor Antagonists (MRAs) start->mra Alternative Strategy acei_arb ACE Inhibitors / ARBs start->acei_arb Upstream Strategy goal Reduce Aldosterone-Mediated Cardiovascular and Renal Damage bi689648 This compound inhibit_as->bi689648 is an reduced_aldosterone Reduced Aldosterone Production inhibit_as->reduced_aldosterone spared_cortisol Cortisol Production Spared (High Selectivity) inhibit_as->spared_cortisol bi689648->goal mra->goal acei_arb->goal increased_renin Increased Plasma Renin Activity (Compensatory) reduced_aldosterone->increased_renin

Caption: Logical relationships of this compound as a therapeutic strategy.

References

Technical Support Center: Managing Hyperkalemia Risk with Aldosterone Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the risk of hyperkalemia during experiments involving aldosterone (B195564) synthase inhibitors (ASIs).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which aldosterone synthase inhibitors (ASIs) can induce hyperkalemia?

A1: Aldosterone synthase (encoded by the CYP11B2 gene) is the key enzyme responsible for the final step of aldosterone synthesis in the adrenal gland. Aldosterone plays a crucial role in maintaining electrolyte balance by promoting sodium reabsorption and potassium excretion in the kidneys.[1][2] By inhibiting aldosterone synthase, ASIs decrease the production of aldosterone.[3] Reduced aldosterone levels lead to decreased activity of the epithelial sodium channel (ENaC) and the renal outer medullary potassium channel (ROMK) in the distal nephron of the kidneys. This results in reduced potassium secretion into the urine and, consequently, an increase in serum potassium levels, a condition known as hyperkalemia.[4][5]

Q2: How do ASIs differ from Mineralocorticoid Receptor Antagonists (MRAs) in their mechanism of action and hyperkalemia risk?

A2: ASIs and MRAs both interfere with the renin-angiotensin-aldosterone system (RAAS), but at different points. ASIs directly block the production of aldosterone.[3] In contrast, MRAs, such as spironolactone (B1682167) and eplerenone, competitively block the binding of aldosterone to the mineralocorticoid receptor.[6][7] While both classes of drugs can cause hyperkalemia, the risk profile may differ. A potential advantage of ASIs is that by reducing aldosterone levels, they may prevent the non-genomic, MR-independent effects of aldosterone, which are not addressed by MRAs.[2][8] Some newer, highly selective ASIs are being developed with the aim of reducing pathological aldosterone levels while preserving basal mineralocorticoid receptor activity, which could potentially lower the risk of hyperkalemia compared to MRAs.[6]

Q3: What are the key considerations when selecting a preclinical animal model to study ASI-induced hyperkalemia?

A3: The choice of an appropriate animal model is critical for accurately assessing the hyperkalemic risk of a novel ASI. Key considerations include:

  • Species-specific enzyme homology: The homology between aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1) is high in humans (around 93%), which has been a challenge in developing selective inhibitors.[4] Rodent and human aldosterone synthase have lower identity (around 63%), which can limit the translatability of findings.[2] Non-human primates, such as cynomolgus monkeys, have proven to be a more predictive model for human responses to ASIs due to higher enzyme homology.[2][4]

  • Induction of a hyperkalemic state: To study the effects of ASIs on potassium levels, it may be necessary to use a model with induced hyperkalemia. This can be achieved through a combination of surgical (e.g., unilateral nephrectomy), dietary (high potassium diet), and pharmacological (e.g., amiloride (B1667095) administration) interventions.[6][8]

  • Background pathology: Using a model with relevant underlying pathology, such as spontaneously hypertensive rats (SHR), can provide a more clinically relevant context for studying the effects of ASIs.[8]

Q4: What are the critical parameters to monitor in preclinical studies of ASIs to assess the risk of hyperkalemia?

A4: Comprehensive monitoring is essential to evaluate the safety and efficacy of ASIs. Key parameters include:

  • Serum Electrolytes: Regular measurement of serum potassium is paramount. Sodium, chloride, and bicarbonate levels should also be monitored to assess overall electrolyte balance.

  • Hormone Levels: Plasma aldosterone concentrations should be measured to confirm the intended pharmacological effect of the ASI. It is also crucial to measure cortisol and its precursors (like 11-deoxycortisol) and 11-deoxycorticosterone to assess the selectivity of the inhibitor for aldosterone synthase over cortisol synthase.[4][9] Plasma renin activity should be monitored as it is expected to increase with the inhibition of aldosterone production.[9]

  • Renal Function: Blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) levels should be monitored to assess kidney function, as impaired renal function is a major risk factor for hyperkalemia.[10]

  • Cardiovascular Monitoring: In cases of significant hyperkalemia, electrocardiogram (ECG) monitoring can be used to detect cardiac abnormalities. Advanced imaging techniques like cardiac magnetic resonance (CMR) can be employed to assess for cardiotoxicity in longer-term studies.[11]

Troubleshooting Guides

Issue 1: High variability in serum potassium levels in our animal cohort treated with an ASI.

  • Possible Cause 1: Inconsistent drug administration.

    • Troubleshooting: Ensure accurate and consistent dosing for all animals. For oral administration, check for complete ingestion. For parenteral routes, verify the injection technique and volume.

  • Possible Cause 2: Variations in diet.

    • Troubleshooting: Use a standardized diet with a consistent potassium content for all animals in the study. Ensure equal access to food and water for all animals.

  • Possible Cause 3: Underlying differences in renal function.

    • Troubleshooting: Before initiating the study, screen animals for baseline renal function and randomize them into treatment groups based on these values to ensure a balanced distribution.

  • Possible Cause 4: Stress-induced fluctuations.

    • Troubleshooting: Handle animals consistently and minimize stress during procedures like blood collection, as stress can influence electrolyte levels.

Issue 2: Our novel ASI shows potent aldosterone inhibition in vitro, but minimal effect on plasma aldosterone and potassium in vivo.

  • Possible Cause 1: Poor pharmacokinetic properties.

    • Troubleshooting: Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Poor oral bioavailability or rapid metabolism could be limiting its in vivo efficacy.

  • Possible Cause 2: Species-specific differences in the target enzyme.

    • Troubleshooting: The in vitro assay may have used human recombinant enzymes, while the in vivo study is in a different species (e.g., rat). Test the compound's activity against the recombinant enzyme of the species used in the in vivo model.[1]

  • Possible Cause 3: Compensatory mechanisms.

    • Troubleshooting: The in vivo system has complex feedback loops. A significant increase in renin and angiotensin II could be partially overcoming the inhibition of aldosterone synthase. Measure plasma renin activity and angiotensin II levels to investigate this.

Issue 3: We are observing a significant increase in 11-deoxycorticosterone and a blunted cortisol response to ACTH challenge with our ASI.

  • Possible Cause: Lack of selectivity for aldosterone synthase (CYP11B2) over cortisol synthase (CYP11B1).

    • Troubleshooting: This indicates that your ASI is also inhibiting the enzyme responsible for cortisol synthesis.

      • Action 1: Re-evaluate in vitro selectivity. Perform detailed in vitro selectivity assays comparing the IC50 or Ki values for CYP11B2 and CYP11B1.[4]

      • Action 2: Dose-response studies. Conduct in vivo dose-response studies to determine if a lower dose can selectively inhibit aldosterone synthesis without significantly affecting cortisol production.[4]

      • Action 3: Structural modification. If lack of selectivity is inherent to the molecule, medicinal chemistry efforts may be needed to design more selective analogues.

Data Presentation

Table 1: In Vitro Selectivity of Aldosterone Synthase Inhibitors

CompoundTarget EnzymeIC50 / Ki (nM)Selectivity Ratio (CYP11B1/CYP11B2)Reference
RO6836191Human CYP11B213 (Ki)>100-fold[4]
Monkey CYP11B2-800-fold[4]
BI 689648Cynomolgus Monkey CYP11B22 (IC50)150-fold[2]
Cynomolgus Monkey CYP11B1300 (IC50)[2]
FAD286Cynomolgus Monkey CYP11B23 (IC50)40-fold[2]
Cynomolgus Monkey CYP11B190 (IC50)[2]
LCI699Cynomolgus Monkey CYP11B210 (IC50)8-fold[2]
Cynomolgus Monkey CYP11B180 (IC50)[2]
LorundrostatHuman CYP11B2-374-fold[12]

Table 2: Effects of Aldosterone Synthase Inhibitors on Key Biomarkers in Preclinical Models

CompoundAnimal ModelDoseChange in Plasma AldosteroneChange in Plasma PotassiumChange in Plasma CortisolReference
RO6836191Cynomolgus MonkeySingle dosesReducedNot specifiedUnchanged with ACTH challenge up to 360mg[4]
FadrozoleSpontaneously Hypertensive RatsNot specifiedReducedNot specifiedNot specified[9]
This compoundCynomolgus Monkey5 mg/kg (oral)Significantly reduced post-ACTH challengeNot specifiedNo significant change post-ACTH challenge[2]

Experimental Protocols

Protocol 1: In Vitro Aldosterone Synthase (CYP11B2) Inhibition Assay

Objective: To determine the in vitro potency and selectivity of a test compound against human aldosterone synthase.

Materials:

  • Recombinant human CYP11B2 and CYP11B1 expressed in a suitable cell line (e.g., V79MZ cells).[1]

  • Substrate for CYP11B2 (e.g., 11-deoxycorticosterone).

  • Substrate for CYP11B1 (e.g., 11-deoxycortisol).

  • Test compound at various concentrations.

  • Cell culture medium and reagents.

  • LC-MS/MS or ELISA for quantification of aldosterone and cortisol.

Methodology:

  • Culture the cells expressing recombinant human CYP11B2 or CYP11B1.

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Prepare serial dilutions of the test compound.

  • Pre-incubate the cells with the test compound or vehicle control for a specified time.

  • Initiate the enzymatic reaction by adding the respective substrate (11-deoxycorticosterone for CYP11B2 or 11-deoxycortisol for CYP11B1).

  • Incubate for a defined period at 37°C.

  • Stop the reaction and collect the supernatant.

  • Quantify the amount of aldosterone or cortisol produced using a validated analytical method like LC-MS/MS or ELISA.

  • Calculate the percent inhibition at each concentration of the test compound and determine the IC50 value.

  • The selectivity ratio is calculated by dividing the IC50 for CYP11B1 by the IC50 for CYP11B2.

Protocol 2: In Vivo Assessment of ASI-induced Hyperkalemia in a Rat Model

Objective: To evaluate the effect of a test ASI on serum potassium and aldosterone levels in a rat model of induced hyperkalemia.

Animal Model: Spontaneously hypertensive rats (SHR) with induced hyperkalemia.[8]

Induction of Hyperkalemia (Chronic Model): [8]

  • Perform a unilateral nephrectomy on the SHR.

  • Provide a diet supplemented with 3% potassium.

  • Administer amiloride (a potassium-sparing diuretic) to further elevate serum potassium.

Methodology:

  • Acclimatize the hyperkalemic SHR to the experimental conditions.

  • Divide the animals into treatment groups (vehicle control and different doses of the test ASI).

  • Administer the test ASI or vehicle daily for the duration of the study (e.g., 4 weeks).

  • Collect blood samples at baseline and at regular intervals (e.g., weekly) via a suitable method (e.g., tail vein or saphenous vein).

  • Separate plasma or serum and store appropriately for analysis.

  • Measure serum potassium concentration using an electrolyte analyzer.

  • Measure plasma aldosterone concentration using a validated ELISA or RIA kit.[5]

  • At the end of the study, collect terminal blood samples and tissues for further analysis if required.

  • Statistically analyze the data to compare the effects of the test ASI with the vehicle control.

Mandatory Visualization

Aldosterone_Signaling_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Adrenal Adrenal Cortex (Zona Glomerulosa) cluster_Kidney Kidney (Distal Nephron) Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts Aldosterone_Synthase Aldosterone Synthase (CYP11B2) Angiotensin_II->Aldosterone_Synthase stimulates Renin Renin (from Kidney) Renin->Angiotensin_I ACE ACE (from Lungs) ACE->Angiotensin_II Aldosterone Aldosterone Aldosterone_Synthase->Aldosterone produces MR Mineralocorticoid Receptor (MR) Aldosterone->MR binds to ASI Aldosterone Synthase Inhibitors (ASIs) ASI->Aldosterone_Synthase inhibits Hyperkalemia_stim High K+ Hyperkalemia_stim->Aldosterone_Synthase stimulates ENaC Epithelial Sodium Channel (ENaC) MR->ENaC upregulates ROMK Renal Outer Medullary Potassium Channel (ROMK) MR->ROMK upregulates Na_reabsorption Na+ Reabsorption (to blood) ENaC->Na_reabsorption K_secretion K+ Secretion (to urine) ROMK->K_secretion Hyperkalemia_effect Hyperkalemia K_secretion->Hyperkalemia_effect reduced secretion leads to

Caption: Aldosterone synthesis and its role in potassium regulation.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment invitro_start Start: Novel Compound cyp11b2_assay CYP11B2 Inhibition Assay (IC50 determination) invitro_start->cyp11b2_assay cyp11b1_assay CYP11B1 Inhibition Assay (IC50 determination) invitro_start->cyp11b1_assay selectivity Calculate Selectivity Ratio (IC50 CYP11B1 / IC50 CYP11B2) cyp11b2_assay->selectivity cyp11b1_assay->selectivity animal_model Select Animal Model (e.g., SHR with induced hyperkalemia) selectivity->animal_model Proceed if selective dosing Dose Administration (Vehicle vs. ASI) animal_model->dosing monitoring Regular Monitoring: - Serum K+ - Plasma Aldosterone - Plasma Cortisol - Renal Function dosing->monitoring data_analysis Data Analysis and Risk Assessment monitoring->data_analysis outcome Outcome: Hyperkalemia Risk Profile data_analysis->outcome

Caption: Preclinical workflow for assessing hyperkalemia risk of ASIs.

References

Validation & Comparative

A Head-to-Head Battle for Selectivity: BI 689648 versus FAD286 in Aldosterone Synthase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison for researchers and drug development professionals on the selectivity profiles of two prominent aldosterone (B195564) synthase inhibitors, BI 689648 and FAD286. This guide delves into supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.

The quest for highly selective aldosterone synthase (AS) inhibitors is a critical endeavor in the development of novel therapies for a range of cardiometabolic diseases. Aldosterone, a mineralocorticoid hormone, plays a key role in regulating blood pressure and electrolyte balance. However, its excess can lead to detrimental effects, including vascular remodeling and tissue fibrosis. Direct inhibition of aldosterone synthase (CYP11B2), the enzyme responsible for the final step of aldosterone synthesis, presents a promising therapeutic strategy. A significant hurdle in this pursuit is the high sequence homology (93%) between AS and cortisol synthase (CS), also known as 11β-hydroxylase (CYP11B1), which is essential for cortisol production. Off-target inhibition of CS can lead to serious side effects related to adrenal insufficiency. This guide provides a comparative analysis of two AS inhibitors, this compound and FAD286, with a focus on their selectivity.

Quantitative Comparison of Inhibitory Potency and Selectivity

The in vitro inhibitory activities of this compound and FAD286 against aldosterone synthase (AS, CYP11B2) and cortisol synthase (CS, CYP11B1) have been evaluated to determine their potency and selectivity. The half-maximal inhibitory concentrations (IC50) reveal a significant difference in the selectivity profiles of these two compounds.

CompoundAldosterone Synthase (AS) IC50 (nM)Cortisol Synthase (CS) IC50 (nM)Selectivity (CS IC50 / AS IC50)
This compound 2300150-fold
FAD286 39040-fold

This data is compiled from in vitro studies.[1][2]

This compound demonstrates a 150-fold greater selectivity for aldosterone synthase over cortisol synthase, a significant improvement compared to the 40-fold selectivity of FAD286.[1][2] This enhanced selectivity is a crucial attribute for a potentially safer therapeutic agent.

In addition to in vitro data, in vivo studies in non-human primates have corroborated the superior selectivity of this compound. In an adrenocorticotropic hormone (ACTH) challenge model in cynomolgus monkeys, this compound was found to be more than 20-fold more selective in inhibiting aldosterone production over cortisol production compared to FAD286.[1][2]

Experimental Protocols

The following sections outline the general methodologies employed in the characterization and comparison of this compound and FAD286.

In Vitro Enzyme Inhibition Assay

The inhibitory potency of the compounds against aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1) is determined using either recombinant enzymes or homogenates of adrenal glands from species such as cynomolgus monkeys or humans.[3][4][5]

General Protocol:

  • Enzyme Source: Recombinant human or cynomolgus monkey CYP11B1 and CYP11B2 enzymes expressed in a suitable cell line (e.g., human renal leiomyoblastoma cells) are utilized.[5][6] Alternatively, adrenal homogenates can be used as a source of the native enzymes.[3][4]

  • Substrate Incubation: The respective substrates for each enzyme are added to the reaction mixture. For CYP11B2, 11-deoxycorticosterone is used as the substrate to measure aldosterone production. For CYP11B1, 11-deoxycortisol is used as the substrate to measure cortisol production.[3][5]

  • Inhibitor Addition: A range of concentrations of the test compounds (this compound or FAD286) are pre-incubated with the enzyme preparation.

  • Reaction Termination and Product Quantification: The enzymatic reaction is stopped after a defined incubation period. The concentration of the product (aldosterone or cortisol) is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • IC50 Determination: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

NCI-H295R Cell-Based Assay

The human adrenocortical carcinoma cell line NCI-H295R is a well-established in vitro model for studying steroidogenesis as it expresses the key enzymes involved in aldosterone and cortisol synthesis.[7][8]

General Protocol:

  • Cell Culture: NCI-H295R cells are cultured in a suitable medium and seeded in multi-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration, typically 24 to 48 hours.[6]

  • Stimulation: To induce steroidogenesis, cells are often stimulated with an agonist such as angiotensin II or forskolin.

  • Supernatant Collection: The cell culture supernatant is collected for the analysis of secreted steroid hormones.

  • Hormone Quantification: The concentrations of aldosterone and cortisol in the supernatant are measured using methods like ELISA or LC-MS/MS.

  • Data Analysis: The effect of the inhibitors on aldosterone and cortisol production is determined by comparing the hormone levels in treated cells to those in vehicle-treated control cells.

In Vivo Non-Human Primate ACTH Challenge Model

To assess the in vivo selectivity of aldosterone synthase inhibitors, an ACTH challenge model in a relevant species like the cynomolgus monkey is employed.[3][9] ACTH stimulates the adrenal glands to produce both aldosterone and cortisol.

General Protocol:

  • Animal Model: Naive male cynomolgus monkeys are used for these studies.

  • Compound Administration: The test compounds (this compound or FAD286) are administered orally at a specific dose.

  • ACTH Challenge: At a defined time point after compound administration (e.g., 3 hours post-dose), a bolus of ACTH (e.g., 3000 ng/kg) is administered intravenously to stimulate steroid production.[3]

  • Blood Sampling: Blood samples are collected at multiple time points before and after the ACTH challenge to measure the plasma concentrations of aldosterone, cortisol, and the administered drug.

  • Hormone and Drug Analysis: Plasma levels of aldosterone and cortisol are quantified using a validated LC-MS/MS method.[9][10][11][12] Plasma concentrations of the test compound are also measured to establish pharmacokinetic profiles.

  • Selectivity Assessment: The in vivo selectivity is determined by comparing the extent of inhibition of ACTH-stimulated aldosterone production versus the inhibition of ACTH-stimulated cortisol production at various doses of the inhibitor.

Visualizing the Pathways and Processes

To better understand the context of this comparison, the following diagrams illustrate the relevant biological pathway and a generalized experimental workflow.

Aldosterone and Cortisol Synthesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3beta-HSD 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 11-Deoxycorticosterone 11-Deoxycorticosterone Progesterone->11-Deoxycorticosterone CYP21A2 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone CYP11B2 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 17-OH Pregnenolone->17-OH Progesterone 3beta-HSD 11-Deoxycortisol 11-Deoxycortisol 17-OH Progesterone->11-Deoxycortisol CYP21A2 Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 CYP11A1 CYP11A1 3beta-HSD 3beta-HSD CYP21A2_1 CYP21A2 CYP11B2_1 CYP11B2 (Aldosterone Synthase) CYP11B2_2 CYP11B2 (Aldosterone Synthase) CYP17A1_1 CYP17A1 CYP17A1_2 CYP17A1 CYP21A2_2 CYP21A2 CYP11B1 CYP11B1 (Cortisol Synthase) BI689648 This compound BI689648->CYP11B2_1 High Inhibition BI689648->CYP11B1 Low Inhibition FAD286 FAD286 FAD286->CYP11B2_1 High Inhibition FAD286->CYP11B1 Moderate Inhibition

Caption: Steroidogenesis pathway showing the points of inhibition for this compound and FAD286.

General Workflow for In Vivo Selectivity Assessment start Start animal_model Select Non-Human Primate Model (e.g., Cynomolgus Monkey) start->animal_model compound_admin Oral Administration of This compound or FAD286 animal_model->compound_admin wait Waiting Period (e.g., 3 hours) compound_admin->wait acth_challenge Intravenous ACTH Challenge wait->acth_challenge blood_sampling Serial Blood Sampling acth_challenge->blood_sampling analysis LC-MS/MS Analysis of Plasma (Aldosterone, Cortisol, Drug Levels) blood_sampling->analysis data_analysis Data Analysis: Pharmacokinetics and Inhibition of Steroid Production analysis->data_analysis selectivity Determine In Vivo Selectivity data_analysis->selectivity end End selectivity->end

Caption: A generalized workflow for assessing the in vivo selectivity of aldosterone synthase inhibitors.

References

A Comparative Guide to BI 689648 and Other Aldosterone Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel aldosterone (B195564) synthase inhibitor (ASI), BI 689648, with other notable ASIs, including Fadrozole (FAD286) and Osilodrostat (LCI699). The information presented is based on available preclinical and clinical data, focusing on selectivity, potency, and pharmacokinetic profiles to assist researchers in evaluating their potential for therapeutic applications.

Introduction to Aldosterone Synthase Inhibition

Aldosterone, a mineralocorticoid hormone, plays a crucial role in regulating blood pressure and electrolyte balance. However, excessive aldosterone production is implicated in the pathophysiology of various cardiovascular and renal diseases. Aldosterone synthase (AS), encoded by the CYP11B2 gene, is the key enzyme responsible for the final step of aldosterone synthesis. Selective inhibition of this enzyme presents a promising therapeutic strategy to mitigate the detrimental effects of aldosterone excess. A significant challenge in developing ASIs is achieving high selectivity for AS (CYP11B2) over the closely related enzyme, 11β-hydroxylase (CYP11B1), which is essential for cortisol synthesis. Off-target inhibition of CYP11B1 can lead to adrenal insufficiency.

Comparative Performance of Aldosterone Synthase Inhibitors

The following tables summarize the quantitative data on the in vitro and in vivo performance of this compound compared to FAD286 and LCI699.

In Vitro Potency and Selectivity
CompoundAldosterone Synthase (AS/CYP11B2) IC50 (nM)Cortisol Synthase (CS/CYP11B1) IC50 (nM)Selectivity Ratio (CS IC50 / AS IC50)
This compound 2[1]300[1]150-fold[1]
Fadrozole (FAD286) 3[1]90[1]40-fold[1]
Osilodrostat (LCI699) 10[1]80[1]8-fold[1]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Preclinical In Vivo Data
CompoundAnimal ModelDoseKey Findings
This compound Cynomolgus Monkey5 mg/kg (oral)Peak plasma concentration of ~500 nM.[1] >20-fold more selective in vivo compared to FAD286 and LCI699 in an ACTH-challenge model.[1]
Fadrozole (FAD286) ZDF Rats10 mg/kg/dayNearly complete disappearance of plasma aldosterone with unaffected corticosterone (B1669441) levels.[2]
Osilodrostat (LCI699) Cynomolgus Monkey13 µg/kgEstimated ED50 for inhibition of ACTH-stimulated plasma aldosterone.[3]

ED50: The median effective dose that produces a quantal effect in 50% of the population that takes it.

Clinical Data (Osilodrostat)
CompoundStudy PopulationDoseKey Findings
Osilodrostat (LCI699) Patients with Primary Aldosteronism0.5 mg BID and 1.0 mg BIDDose-dependent decrease in plasma aldosterone (-68% and -75%, respectively).[4] Mild decrease in blood pressure.[4] Evidence of partial inhibition of the glucocorticoid axis.[4]
Osilodrostat (LCI699) Patients with Primary Hypertension1.0 mg dailySignificant reduction in 24-hour ambulatory blood pressure.[5] Blunted cortisol response to ACTH stimulation in ~20% of subjects.[5]

BID: Bis in die (twice a day).

Experimental Protocols

In Vitro Enzyme Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of an inhibitor required to reduce the activity of aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1) by 50%.

Methodology: A common method involves using the human adrenocortical carcinoma cell line NCI-H295R, which expresses the key enzymes for steroidogenesis.[6][7][8]

  • Cell Culture: NCI-H295R cells are cultured under standard conditions.

  • Stimulation: To induce steroidogenesis, cells are often stimulated with an agent like angiotensin II.[9]

  • Inhibitor Treatment: The cells are then treated with a range of concentrations of the test inhibitor (e.g., this compound, FAD286, or LCI699).

  • Steroid Quantification: After a defined incubation period, the concentration of aldosterone and cortisol in the cell culture supernatant is measured. This is typically done using sensitive analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to a vehicle-treated control. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve.

In Vivo Adrenocorticotropic Hormone (ACTH) Challenge Model

Objective: To assess the in vivo selectivity and efficacy of aldosterone synthase inhibitors in a living organism.

Methodology: This model is frequently employed in non-human primates, such as cynomolgus monkeys, due to the similarity of their adrenal steroidogenesis to humans.

  • Animal Acclimatization: Animals are acclimated to the study conditions.

  • Baseline Sampling: A baseline blood sample is collected to determine basal hormone levels.

  • Inhibitor Administration: The test inhibitor is administered, typically orally.

  • ACTH Challenge: After a specified time to allow for drug absorption, a synthetic ACTH analogue (e.g., tetracosactide) is administered intravenously or intramuscularly to stimulate the adrenal glands.[10][11]

  • Post-Challenge Sampling: Blood samples are collected at various time points after the ACTH challenge.

  • Hormone Analysis: Plasma concentrations of aldosterone, cortisol, and their precursors are measured using methods like LC-MS/MS.

  • Data Analysis: The effect of the inhibitor on the ACTH-stimulated rise in aldosterone and cortisol is evaluated to determine its in vivo potency and selectivity.

Signaling Pathways and Experimental Workflows

Aldosterone_Synthesis_Pathway cluster_stimulation Stimulation cluster_synthesis Steroidogenesis in Zona Glomerulosa cluster_inhibition Inhibition Angiotensin_II Angiotensin II Cholesterol Cholesterol Angiotensin_II->Cholesterol Potassium Potassium (K+) Potassium->Cholesterol ACTH ACTH ACTH->Cholesterol Pregnenolone Pregnenolone Progesterone Progesterone Deoxycorticosterone 11-Deoxycorticosterone Corticosterone Corticosterone Aldosterone Aldosterone BI_689648 This compound BI_689648->Aldosterone Inhibits FAD286 Fadrozole (FAD286) FAD286->Aldosterone Inhibits LCI699 Osilodrostat (LCI699) LCI699->Aldosterone Inhibits

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis H295R_cells NCI-H295R Cells Stimulation Stimulate with Angiotensin II Inhibitor_treatment Treat with ASI Quantification_invitro Quantify Aldosterone/Cortisol (LC-MS/MS) IC50_determination Determine IC50 Efficacy_selectivity Assess Efficacy & Selectivity IC50_determination->Efficacy_selectivity Informs Animal_model Cynomolgus Monkey ASI_administration Administer ASI ACTH_challenge ACTH Challenge Blood_sampling Collect Blood Samples Quantification_invivo Quantify Hormones (LC-MS/MS)

Discussion and Future Directions

The available data indicates that this compound is a highly potent and selective aldosterone synthase inhibitor in preclinical models, demonstrating a significantly improved selectivity profile over FAD286 and LCI699.[1] The lower selectivity of LCI699 for CYP11B2 over CYP11B1 led to its development for Cushing's disease, where cortisol suppression is the therapeutic goal.[12] FAD286, while more selective than LCI699, still exhibits off-target effects on cortisol synthesis.

The high selectivity of this compound suggests a potentially wider therapeutic window and a lower risk of adrenal insufficiency compared to less selective ASIs. However, it is important to note that this compound has not yet been studied in humans. Further clinical investigation is necessary to determine its pharmacokinetic profile, efficacy, and safety in patient populations.

The development of highly selective ASIs like this compound represents a significant advancement in the pursuit of targeted therapies for diseases driven by aldosterone excess. Future research should focus on translating these promising preclinical findings into clinical benefits for patients with conditions such as resistant hypertension, heart failure, and chronic kidney disease.

References

A Head-to-Head Comparison of Novel Aldosterone Synthase Inhibitors: Baxdrostat vs. BI 689648

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic options for hypertension and related cardiovascular conditions is evolving, with a significant focus on targeting the renin-angiotensin-aldosterone system (RAAS). Aldosterone (B195564) synthase (AS), the enzyme responsible for the final step of aldosterone synthesis, has emerged as a key target. This guide provides a detailed, data-driven comparison of two promising AS inhibitors: Baxdrostat, which has progressed to Phase III clinical trials, and BI 689648, a highly selective preclinical candidate.

Executive Summary

Baxdrostat and this compound are both potent inhibitors of aldosterone synthase (CYP11B2), an enzyme critical for aldosterone production.[1] Elevated aldosterone levels are implicated in the pathophysiology of hypertension and other cardiovascular diseases. While both molecules aim to reduce aldosterone production, they differ significantly in their developmental stage and the available supporting data. Baxdrostat has demonstrated clinically meaningful blood pressure reductions in patients with uncontrolled and resistant hypertension in Phase III trials.[2][3] In contrast, this compound has shown high selectivity for aldosterone synthase over cortisol synthase in preclinical, non-human primate models, but has not yet been evaluated in humans.[4]

This guide will delve into their mechanism of action, compare their in vitro and in vivo selectivity, present the available clinical and preclinical data, and outline the experimental methodologies used to generate this evidence.

Mechanism of Action: Targeting Aldosterone Synthesis

Both Baxdrostat and this compound act by selectively inhibiting aldosterone synthase (CYP11B2).[1] This enzyme is responsible for the conversion of 11-deoxycorticosterone to aldosterone in the adrenal glands.[5] By blocking this step, these inhibitors directly reduce the levels of aldosterone in the body.[1][6] This leads to decreased sodium and water retention, which in turn helps to lower blood pressure.[1] A critical challenge in developing aldosterone synthase inhibitors is achieving high selectivity for CYP11B2 over the highly homologous enzyme 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis. Off-target inhibition of CYP11B1 can lead to adrenal insufficiency.[7]

Below is a diagram illustrating the targeted signaling pathway.

Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Adrenal_Gland Adrenal Gland Angiotensin_II->Adrenal_Gland Stimulates Aldosterone Aldosterone Adrenal_Gland->Aldosterone via Aldosterone Synthase Kidney Kidney Aldosterone->Kidney Acts on Na_H2O_retention Increased Sodium & Water Retention Kidney->Na_H2O_retention Blood_Pressure Increased Blood Pressure Na_H2O_retention->Blood_Pressure Renin Renin ACE ACE Aldosterone_Synthase Aldosterone Synthase (CYP11B2) Baxdrostat_BI689648 Baxdrostat / this compound Baxdrostat_BI689648->Aldosterone_Synthase Inhibits

Caption: Simplified RAAS pathway and the inhibitory action of Baxdrostat and this compound.

Quantitative Data Comparison

The following tables summarize the available quantitative data for Baxdrostat and this compound. It is important to note that the data for this compound is derived from preclinical studies, primarily in cynomolgus monkeys, while the data for Baxdrostat includes human clinical trial results.

Table 1: In Vitro Enzyme Inhibition and Selectivity

ParameterBaxdrostatThis compound
Aldosterone Synthase (CYP11B2) IC50 Data not explicitly found in searches2 nM[4]
Cortisol Synthase (CYP11B1) IC50 Data not explicitly found in searches300 nM[4]
Selectivity (CYP11B1 IC50 / CYP11B2 IC50) Highly selective[8]150-fold[4]

Table 2: Pharmacokinetic Properties

ParameterBaxdrostatThis compound
Half-life (t1/2) Approximately 29 hours in humans[5]Data not available
Peak Plasma Concentration (Cmax) Dose-dependent; observed within 4 hours in humans[9]~500 nM after 5 mg/kg oral dose in cynomolgus monkeys[4]
Dosing Regimen Once daily[5]Not applicable (preclinical)

Table 3: Clinical and Preclinical Efficacy

EndpointBaxdrostat (Human Clinical Trials)This compound (Non-human Primate Studies)
Primary Efficacy Statistically significant reduction in systolic blood pressure vs. placebo in patients with resistant hypertension.[2][10]Potent inhibition of aldosterone production in an ACTH-challenge model.[4]
Dose-Response Dose-dependent reduction in plasma aldosterone.[5]Dose-dependent reduction in aldosterone.[11]
Effect on Cortisol No significant impact on cortisol levels.[8][12]Minimal impact on cortisol levels, demonstrating high in vivo selectivity.[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation of the presented data. Below are summaries of the key experimental protocols employed in the evaluation of these compounds.

In Vitro Enzyme Inhibition Assay (this compound)

The in vitro potency and selectivity of this compound were assessed using a cynomolgus monkey adrenal homogenate (CAH) assay.[13]

  • Preparation of Adrenal Homogenate : Adrenal glands from cynomolgus monkeys were homogenized.

  • Incubation : The homogenate was incubated with the test compound (this compound) at various concentrations and a substrate for the enzymes.

  • Analysis : The concentrations of aldosterone and cortisol produced were measured using liquid chromatography with tandem mass spectrometry (LC-MS/MS).

  • IC50 Determination : The half-maximal inhibitory concentration (IC50) values for aldosterone synthase (CYP11B2) and cortisol synthase (CYP11B1) were calculated from the dose-response curves.

In Vivo ACTH-Challenge Model (this compound)

The in vivo selectivity of this compound was evaluated in conscious cynomolgus monkeys using an adrenocorticotropic hormone (ACTH) challenge model.[4]

  • Dosing : Monkeys were administered this compound orally at various doses.

  • ACTH Challenge : Adrenocorticotropic hormone (ACTH) was administered to stimulate the adrenal glands to produce aldosterone and cortisol.

  • Blood Sampling : Blood samples were collected at specific time points after the ACTH challenge.

  • Hormone Level Measurement : Plasma concentrations of aldosterone, cortisol, and the test compound were measured.

  • Data Analysis : The effective concentrations required to inhibit aldosterone and cortisol production were determined.

The following diagram illustrates a generalized workflow for evaluating aldosterone synthase inhibitors.

cluster_0 Preclinical Evaluation cluster_1 Clinical Development In_Vitro In Vitro Assays (e.g., Adrenal Homogenate) In_Vivo_Animal In Vivo Animal Models (e.g., ACTH Challenge) In_Vitro->In_Vivo_Animal Promising Candidates PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo_Animal->PK_PD Tox Toxicology Studies PK_PD->Tox Phase_I Phase I (Safety & Tolerability) Tox->Phase_I IND Submission Phase_II Phase II (Efficacy & Dose Ranging) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy & Safety) Phase_II->Phase_III

References

BI 689648: Unprecedented Selectivity for Aldosterone Synthase (CYP11B2)

Author: BenchChem Technical Support Team. Date: December 2025

A new benchmark in selective aldosterone (B195564) synthase inhibition, BI 689648, demonstrates superior selectivity for CYP11B2 over the closely related cortisol-synthesizing enzyme, CYP11B1. This high selectivity, validated in preclinical models, positions this compound as a promising candidate for targeted therapies aimed at diseases driven by excess aldosterone, while minimizing the risk of off-target effects on cortisol production.

Aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1) share a high degree of sequence homology, making the development of selective inhibitors a significant challenge.[1] Non-selective inhibition of CYP11B1 can lead to impaired cortisol production and undesirable side effects. This compound has been engineered to overcome this hurdle, offering a significant improvement in selectivity compared to earlier aldosterone synthase inhibitors.

Comparative Selectivity Profile

This compound exhibits a remarkable 150-fold selectivity for CYP11B2 over CYP11B1 in in vitro assays.[1] This represents a significant advancement compared to other known aldosterone synthase inhibitors, FAD286 and LCI699, which display 40-fold and 8-fold selectivity, respectively.[1] The enhanced selectivity of this compound is a key differentiator, suggesting a wider therapeutic window and a potentially improved safety profile.

CompoundCYP11B2 IC50 (nM)CYP11B1 IC50 (nM)Selectivity (CYP11B1/CYP11B2)
This compound 2300150-fold [1]
FAD28639040-fold[1]
LCI69910808-fold[1]

Table 1: In vitro inhibitory potency and selectivity of this compound, FAD286, and LCI699 against CYP11B2 and CYP11B1.

The superior in vitro selectivity of this compound was further substantiated in in vivo studies. In an adrenocorticotropic hormone (ACTH) challenge model in cynomolgus monkeys, this compound was found to be more than 20-fold more selective than FAD286 and LCI699.[1]

The Aldosterone Synthesis Pathway and Point of Inhibition

The following diagram illustrates the final steps of steroidogenesis in the adrenal cortex, highlighting the specific roles of CYP11B2 and CYP11B1 and the inhibitory action of this compound.

cluster_pathway Steroidogenesis in the Adrenal Cortex cluster_inhibitor Inhibitory Action Progesterone Progesterone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone 21-Hydroxylase Deoxycortisol 11-Deoxycortisol Progesterone->Deoxycortisol 17α-Hydroxylase, 21-Hydroxylase Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 / CYP11B2 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 BI689648 This compound BI689648->Aldosterone Highly Selective Inhibition BI689648->Cortisol Minimal Inhibition

Caption: Aldosterone and Cortisol Synthesis Pathway.

Experimental Protocols

The selectivity of this compound was determined through rigorous in vitro and in vivo experimental protocols.

In Vitro CYP11B1 and CYP11B2 Inhibition Assay

The in vitro inhibitory activity of this compound was assessed using homogenates of cynomolgus monkey adrenal glands as a source of CYP11B1 and CYP11B2 enzymes.[2] This model is considered a suitable surrogate for human enzymes.[2]

Workflow for In Vitro Selectivity Assay:

cluster_workflow In Vitro Selectivity Assay Workflow prep Adrenal Gland Homogenization incubation Incubation of Homogenate with Substrate and Inhibitor prep->incubation extraction Product Extraction incubation->extraction analysis LC-MS/MS Analysis extraction->analysis ic50 IC50 Determination analysis->ic50

References

A Comparative Analysis of BI 689648 and Mineralocorticoid Receptor Antagonists in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic agents targeting the renin-angiotensin-aldosterone system (RAAS) is evolving, with novel mechanisms emerging to counteract the deleterious effects of excess aldosterone (B195564). This guide provides a comparative overview of the aldosterone synthase inhibitor (ASI) BI 689648 and established mineralocorticoid receptor antagonists (MRAs), including spironolactone, eplerenone (B1671536), and finerenone (B607456). The following sections detail their mechanisms of action, present comparative efficacy data from preclinical studies, and outline the experimental protocols utilized in these assessments.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between this compound and MRAs lies in their point of intervention within the aldosterone signaling cascade.

This compound , a novel and highly selective aldosterone synthase inhibitor, directly targets the synthesis of aldosterone.[1][2] By inhibiting the enzyme CYP11B2 (aldosterone synthase), it prevents the conversion of 11-deoxycorticosterone to aldosterone, thereby reducing circulating levels of the hormone.[1][2] A key characteristic of this compound is its high selectivity for aldosterone synthase over cortisol synthase (CYP11B1), which is crucial for minimizing off-target effects on cortisol production.[1][2]

Mineralocorticoid Receptor Antagonists (MRAs) , in contrast, act downstream of aldosterone production. They function by competitively blocking the mineralocorticoid receptor, preventing aldosterone from binding and initiating the signaling cascade that leads to various physiological and pathological effects, including sodium and water retention, inflammation, and fibrosis. MRAs can be broadly categorized into steroidal (spironolactone, eplerenone) and non-steroidal (finerenone) agents, with differences in their selectivity for the mineralocorticoid receptor over other steroid hormone receptors.

cluster_0 Aldosterone Synthesis cluster_1 Aldosterone Signaling Angiotensin II Angiotensin II Adrenal Gland Adrenal Gland Angiotensin II->Adrenal Gland Potassium Potassium Potassium->Adrenal Gland ACTH ACTH ACTH->Adrenal Gland Aldosterone Synthase (CYP11B2) Aldosterone Synthase (CYP11B2) Adrenal Gland->Aldosterone Synthase (CYP11B2) Aldosterone Aldosterone Aldosterone Synthase (CYP11B2)->Aldosterone Mineralocorticoid Receptor Mineralocorticoid Receptor Aldosterone->Mineralocorticoid Receptor Binds to BI_689648 This compound BI_689648->Aldosterone Synthase (CYP11B2) Inhibits Gene Transcription Gene Transcription Mineralocorticoid Receptor->Gene Transcription Pathophysiological Effects Pathophysiological Effects Gene Transcription->Pathophysiological Effects MRAs MRAs (Spironolactone, Eplerenone, Finerenone) MRAs->Mineralocorticoid Receptor Blocks

Figure 1. Mechanism of Action of this compound vs. MRAs.

Comparative Efficacy Data

In Vitro Potency and Selectivity

The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and other aldosterone synthase inhibitors against aldosterone synthase (AS) and cortisol synthase (CS). This highlights the selectivity profile of these compounds.

CompoundAldosterone Synthase (AS) IC50 (nM)Cortisol Synthase (CS) IC50 (nM)Selectivity (CS IC50 / AS IC50)
This compound 2 [1][2]300 [1][2]150-fold [1][2]
FAD2863[1][2]90[1][2]30-fold[1][2]
LCI69910[1][2]80[1][2]8-fold[1][2]

Data for MRAs is not applicable in this table as their mechanism of action is receptor antagonism, not enzyme inhibition.

In Vivo Effects on Aldosterone and Cortisol

The in vivo efficacy of this compound was evaluated in an adrenocorticotropic hormone (ACTH) challenge model in cynomolgus monkeys. This model assesses the ability of a compound to suppress stimulated aldosterone production while sparing cortisol synthesis.

This compound in Cynomolgus Monkeys (ACTH Challenge Model)

Dose (mg/kg, oral)Peak Plasma ConcentrationEffect on AldosteroneEffect on Cortisol
5~500 nM[1][2]Significant inhibition of ACTH-stimulated aldosterone production[1]No significant impact on ACTH-stimulated cortisol production[1]

Mineralocorticoid Receptor Antagonists

Preclinical data for MRAs in a comparable ACTH challenge model in cynomolgus monkeys is limited. However, studies in other animal models provide insights into their effects on the RAAS. It is important to note that MRAs, by blocking the receptor, can lead to a compensatory increase in plasma aldosterone levels due to the disruption of the negative feedback loop.

  • Spironolactone: In spontaneously hypertensive rats, long-term treatment did not inhibit adrenocortical function and, in some cases, showed stimulatory effects on aldosterone.

  • Eplerenone: In a study with healthy dogs, eplerenone administration led to a dose-dependent reduction in mean blood pressure. In rhesus monkeys with metabolic syndrome, eplerenone treatment was associated with an increase in plasma aldosterone concentration.

  • Finerenone: In preclinical models, finerenone has been shown to reduce cardiac hypertrophy and proteinuria more effectively than a steroidal MRA at an equinatriuretic dose.

Effects on Blood Pressure in Preclinical Hypertension Models

The ultimate goal of these agents in many cardiovascular and renal diseases is to lower blood pressure and prevent end-organ damage. The following table provides a summary of the effects of MRAs on blood pressure in various preclinical models of hypertension.

CompoundAnimal ModelDoseEffect on Blood Pressure
Spironolactone Spontaneously Hypertensive Rat80 mg/kg/day (s.c.)No significant change in blood pressure.
Eplerenone Healthy Beagle Dogs2.5, 5, 10 mg/kg/day (oral)Dose-dependent reduction in mean blood pressure.
Finerenone Dahl Salt-Sensitive Hypertensive RatsNot specifiedAntihypertensive properties demonstrated.

Direct comparative data for this compound on blood pressure in a chronic hypertension model is not available in the provided search results.

Experimental Protocols

ACTH Challenge Model in Cynomolgus Monkeys (for this compound)

This model is designed to assess the in vivo selectivity and potency of aldosterone synthase inhibitors.

Objective: To evaluate the effect of the test compound on ACTH-stimulated aldosterone and cortisol production.

Animals: Healthy, conscious cynomolgus monkeys.

Procedure:

  • Animals are administered the test compound (e.g., this compound) or vehicle orally.

  • At a specified time post-dosing (e.g., 1 hour), a synthetic ACTH (cosyntropin) challenge is administered intramuscularly or intravenously to stimulate the adrenal glands.

  • Serial blood samples are collected at baseline and at various time points after the ACTH challenge.

  • Plasma concentrations of aldosterone, cortisol, and the test compound are measured using validated analytical methods (e.g., LC-MS/MS).

  • The inhibitory effect of the compound on aldosterone and cortisol production is calculated by comparing the hormone levels in the treated group to the vehicle control group.

cluster_workflow ACTH Challenge Experimental Workflow Start Start Administer_Compound Administer Test Compound (e.g., this compound) or Vehicle Start->Administer_Compound Wait Wait (e.g., 1 hour) Administer_Compound->Wait ACTH_Challenge Administer ACTH Wait->ACTH_Challenge Blood_Sampling Collect Blood Samples (Baseline and Post-ACTH) ACTH_Challenge->Blood_Sampling Analysis Measure Aldosterone, Cortisol, and Compound Levels Blood_Sampling->Analysis End End Analysis->End

References

Comparative Analysis of BI 689648 Cross-Reactivity with Cytochrome P450 Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the selectivity of the aldosterone (B195564) synthase inhibitor BI 689648 compared to other inhibitors, FAD286 and LCI699.

This guide provides a comparative overview of the cross-reactivity profile of this compound, a novel and highly selective aldosterone synthase (CYP11B2) inhibitor, with other cytochrome P450 (CYP) enzymes. The performance of this compound is contrasted with two other aldosterone synthase inhibitors, FAD286 (fadrozole) and LCI699 (osilodrostat), to offer researchers and drug development professionals a clear perspective on its selectivity. While specific data on the interaction of this compound with a broad panel of drug-metabolizing CYP enzymes is not publicly available, its high selectivity for CYP11B2 over the closely related CYP11B1 suggests a potentially low risk of off-target interactions.

Executive Summary

This compound demonstrates exceptional selectivity for aldosterone synthase (CYP11B2) over cortisol synthase (CYP11B1), a key factor in avoiding disruptions to the hypothalamic-pituitary-adrenal (HPA) axis.[1][2] In comparison, FAD286 and LCI699 show lower selectivity between these two critical steroidogenic enzymes.[1][2] Furthermore, clinical data for LCI699 (osilodrostat) indicates a potential for drug-drug interactions through the inhibition of several major drug-metabolizing CYP enzymes.[3][4][5][6] While comprehensive in vitro data for this compound and FAD286 against a wider CYP panel is limited in the public domain, the available information highlights the superior selectivity of this compound for its intended target.

Comparison of Inhibitory Activity

Cytochrome P450 IsoformThis compound IC50 (nM)FAD286 (Fadrozole) IC50 (nM)LCI699 (Osilodrostat) IC50 (nM)
CYP11B1 (Cortisol Synthase) 300[1]90[1]2.5 - 35[7][8]
CYP11B2 (Aldosterone Synthase) 2[1]3[1]0.7 - 10[1][8]
CYP1A2 Data not availableData not availableModerate Inhibitor[3][4][5][6]
CYP2C9 Data not availableData not availableData not available
CYP2C19 Data not availableData not availableModerate Inhibitor[3][4][5][6]
CYP2D6 Data not availableData not availableWeak Inhibitor[3][4][5][6]
CYP3A4 Data not availableData not availableWeak Inhibitor[3][4][5][6]

Note: The IC50 values for LCI699 against CYP11B1 and CYP11B2 show some variability across different studies. The inhibition of other CYPs by LCI699 is based on clinical drug-drug interaction studies and described in qualitative terms.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the steroidogenesis pathway targeted by these inhibitors and a typical workflow for assessing cytochrome P450 inhibition.

Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Cholesterol:e->Pregnenolone:w Progesterone Progesterone Pregnenolone->Progesterone Pregnenolone:e->Progesterone:w Deoxycortisol 11-Deoxycortisol Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Progesterone:e->Deoxycorticosterone:w Progesterone->Deoxycortisol Progesterone:e->Deoxycortisol:w Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Deoxycorticosterone:e->Corticosterone:w Aldosterone Aldosterone Corticosterone->Aldosterone Corticosterone:e->Aldosterone:w Cortisol Cortisol Deoxycortisol->Cortisol Deoxycortisol:e->Cortisol:w CYP11A1 CYP11A1 ThreeBetaHSD 3β-HSD CYP21A2 CYP21A2 CYP11B2_1 CYP11B2 CYP11B2_2 CYP11B2 CYP17A1_1 CYP17A1 CYP17A1_2 CYP17A1 CYP21A2_2 CYP21A2 CYP11B1 CYP11B1 Inhibitors This compound FAD286 LCI699 Inhibitors->CYP11B2_1 Inhibitors->CYP11B1 cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation TestCompound Test Compound (e.g., this compound) Serial Dilutions Incubate Incubate at 37°C TestCompound->Incubate HLM Human Liver Microsomes (HLM) HLM->Incubate Substrate CYP-specific Probe Substrate Substrate->Incubate Cofactor NADPH (Cofactor) Cofactor->Incubate Quench Quench Reaction (e.g., Acetonitrile) Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis of Metabolite Formation Centrifuge->LCMS Calculate Calculate % Inhibition LCMS->Calculate IC50 Determine IC50 Value Calculate->IC50

References

Safety Operating Guide

Proper Disposal of BI 689648: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, consult the Safety Data Sheet (SDS) provided by the manufacturer for BI 689648 before handling or disposal. This document outlines the essential procedures for the safe management of this compound, a selective aldosterone (B195564) synthase inhibitor. Adherence to these guidelines is critical for ensuring personnel safety and environmental compliance.

Pre-Disposal Handling and Storage

Proper handling and storage are paramount to minimize risks associated with this compound. Personnel should always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Procedures

The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations.[1] Waste disposal should be managed by a licensed professional waste disposal service.

Quantitative Data Summary:

PropertyValueSource
CAS Number1633009-87-6Caltag Medsystems
Molecular FormulaC16H18N4O2Caltag Medsystems
Molecular Weight298.34 g/mol Caltag Medsystems

Disposal Steps:

  • Segregation: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled, and sealed container.

  • Waste Characterization: The waste must be characterized as hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on profiling this waste stream.

  • Containerization: Use a chemically resistant container for collecting waste. Ensure the container is in good condition and compatible with this compound.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "1633009-87-6," and any other information required by your institution or local regulations.

  • Accumulation: Store the waste container in a designated satellite accumulation area, ensuring it is closed at all times except when adding waste.

  • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste contractor. Do not attempt to dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the general workflow for the proper disposal of this compound.

G start Start: Generation of this compound Waste segregate Segregate Waste in Designated Container start->segregate label_container Label Container with Chemical Name, CAS#, and Hazard Information segregate->label_container store Store in Satellite Accumulation Area label_container->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs schedule_pickup Schedule Pickup with Licensed Waste Contractor contact_ehs->schedule_pickup disposal Professional Disposal schedule_pickup->disposal G Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE ACE ACE Aldosterone Aldosterone Angiotensin_II->Aldosterone Aldosterone Synthase Aldosterone_Synthase Aldosterone Synthase (CYP11B2) BI689648 This compound BI689648->Aldosterone_Synthase Inhibition

References

Personal protective equipment for handling BI 689648

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of BI 689648, a highly selective aldosterone (B195564) synthase inhibitor.

This document provides crucial safety and logistical information for the handling of this compound (CAS: 1633009-87-6). Adherence to these guidelines is essential to ensure a safe laboratory environment and to maintain the integrity of the compound.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The following PPE is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye Protection Safety GogglesTightly fitting, offering protection against dust and splashes.
Hand Protection GlovesChemical-impermeable gloves.
Body Protection Lab CoatStandard laboratory coat to be worn at all times.
Respiratory Protection Not specifiedUse in a well-ventilated area. Avoid formation of dust and aerosols.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize risks and ensure procedural consistency. The following workflow outlines the key stages of handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Experiment Phase cluster_disposal Disposal Phase a Receiving and Verification b Storage a->b Store at -20°C c Don PPE d Weighing and Reconstitution c->d In a well-ventilated area e Experimental Use d->e f Decontamination g Waste Segregation f->g h Doff PPE g->h i Waste Collection j Final Disposal i->j Follow institutional and local regulations

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling and Disposal Procedures

1. Receiving and Storage:

  • Upon receipt, verify the integrity of the container.

  • Store the container tightly closed in a dry, cool, and well-ventilated place at -20°C.[1]

  • Keep apart from foodstuff containers or incompatible materials.[2]

2. Preparation and Handling:

  • Always handle this compound in a well-ventilated area to avoid the formation of dust and aerosols.[2]

  • Wear suitable protective clothing, including a lab coat, chemical-impermeable gloves, and tightly fitting safety goggles.[2]

  • Avoid contact with skin and eyes.[2]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]

3. In Case of Accidental Release:

  • Avoid dust formation.[2]

  • Avoid breathing mist, gas, or vapors.[2]

  • Use personal protective equipment, including chemical-impermeable gloves.[2]

  • Ensure adequate ventilation.[2]

  • Remove all sources of ignition.[2]

  • Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[2]

  • Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[2]

  • Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[2]

4. First Aid Measures:

  • If on skin: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2]

  • If in eyes: Rinse with pure water for at least 15 minutes. Consult a doctor.[2]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

5. Disposal:

  • Discharge into the environment must be avoided.[2]

  • Collect and arrange for disposal in suitable and closed containers.[2]

  • Adhered or collected material should be promptly disposed of in accordance with appropriate local and national laws and regulations.[2]

Disclaimer: This information is intended for guidance only and may not be fully comprehensive. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier and follow all institutional and local safety regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.